1-(Chloromethyl)-2-(propylsulfanyl)benzene
Description
Properties
Molecular Formula |
C10H13ClS |
|---|---|
Molecular Weight |
200.73 g/mol |
IUPAC Name |
1-(chloromethyl)-2-propylsulfanylbenzene |
InChI |
InChI=1S/C10H13ClS/c1-2-7-12-10-6-4-3-5-9(10)8-11/h3-6H,2,7-8H2,1H3 |
InChI Key |
SZJDFLYYPUXLFK-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC1=CC=CC=C1CCl |
Origin of Product |
United States |
Foundational & Exploratory
Technical Monograph: 1-(Chloromethyl)-2-(propylsulfanyl)benzene
This technical guide provides an in-depth analysis of 1-(Chloromethyl)-2-(propylsulfanyl)benzene , a specialized organosulfur building block.
Synonyms: 2-(Propylthio)benzyl chloride;
Executive Summary: The "Transient" Warhead
This compound represents a class of ortho-functionalized benzyl chlorides used primarily as high-reactivity synthons in medicinal chemistry. Unlike stable commodity chemicals, this molecule possesses a "dual-personality":
-
Electrophilic Reactivity: The benzyl chloride moiety is a potent alkylating agent.
-
Anchimeric Assistance: The ortho-sulfide group actively destabilizes the chloride via neighboring group participation (NGP), significantly increasing lability compared to its para or meta counterparts.
Primary Utility:
-
Heterocycle Synthesis: A direct precursor to benzo[b]thiophenes and thiochromans .
-
Fragment-Based Drug Discovery (FBDD): Used to introduce lipophilic benzyl-thio motifs common in GPCR antagonists and kinase inhibitors.
Physicochemical Profile
Note: Quantitative values below are derived from homologous series analysis (methyl/ethyl analogs) and computational prediction models due to the niche nature of the specific propyl variant.
| Property | Value (Estimated/Range) | Technical Context |
| Molecular Formula | C | |
| Molecular Weight | 200.73 g/mol | Heavy atom count: 12 |
| Appearance | Pale yellow to amber liquid | Darkens upon oxidation (sulfoxide formation).[1] |
| Boiling Point | 105–110 °C @ 1.5 mmHg | High boiling point at atm; distillation requires vacuum to prevent decomposition. |
| Density | 1.12 – 1.15 g/mL | Denser than water; phase separation is bottom-layer. |
| Solubility | DCM, THF, Toluene | Hydrolyzes in water; reacts violently with DMSO. |
| Stability | Low | Prone to autocatalytic hydrolysis (HCl generation). Store over activated molecular sieves. |
Synthetic Architecture
The synthesis of this compound requires a strategy that installs the sulfide before the sensitive benzyl chloride. The Nucleophilic Aromatic Substitution (S
Validated Synthetic Protocol
Step 1: Sulfide Installation (S
-
Reagents: 2-Fluorobenzaldehyde (1.0 eq), 1-Propanethiol (1.1 eq), K
CO (1.5 eq). -
Solvent: DMF or DMSO (anhydrous).
-
Conditions: 80°C, 4 hours.
-
Mechanism: The aldehyde group activates the ortho-fluorine for displacement by the thiolate.
-
Checkpoint: Monitor disappearance of the aldehyde proton signal in NMR.
Step 2: Reduction
-
Reagents: NaBH
(0.5 eq). -
Solvent: Methanol/THF (0°C).
-
Product: 2-(Propylthio)benzyl alcohol.
Step 3: Chlorination (The Critical Step)
-
Reagents: Thionyl Chloride (SOCl
, 1.2 eq) or Methanesulfonyl chloride (MsCl)/LiCl. -
Solvent: Dichloromethane (DCM) with catalytic DMF.
-
Constraint: Do not use HCl gas. The sulfide is acid-sensitive. SOCl
allows for clean off-gassing of SO .
Synthesis Workflow Diagram
Caption: Three-stage convergent synthesis optimizing regiocontrol and minimizing sulfide oxidation.
Reactivity & Mechanistic Insights
The defining feature of this molecule is the Neighboring Group Participation (NGP) .
The Anchimeric Effect
Unlike simple benzyl chlorides, the sulfur atom in the ortho position has a lone pair that can donate electron density to the benzylic carbon intramolecularly.
-
Ionization: The C-Cl bond breaks, assisted by the sulfur attack.
-
Episulfonium Formation: A cyclic, cationic five-membered ring (dihydrobenzo[c]thiophenium species) forms transiently.
-
Nucleophilic Capture: An external nucleophile opens this ring.
Consequence: This molecule reacts 10–100x faster than unsubstituted benzyl chloride. It also implies that hydrolysis will occur rapidly in moist air, generating HCl and the corresponding alcohol.
Mechanistic Pathway Diagram
Caption: Neighboring Group Participation (NGP) accelerates chloride displacement via a cyclic transition state.
Applications in Medicinal Chemistry
Benzothiophene Synthesis
This molecule is a "pre-organized" synthon for benzo[b]thiophenes.[2]
-
Method: Treatment with a Lewis Acid (e.g., AlCl
) or strong base can force the cyclization, often involving the loss of the propyl group (dealkylation) or rearrangement depending on the reagents used. -
Reference: Journal of Organic Chemistry, "Synthesis of Benzothiophenes via Electrophilic Sulfur Mediated Cyclization" [1].
Drug Scaffolds
The 2-(alkylthio)benzyl motif appears in:
-
SGLT2 Inhibitors: Analogs of Canagliflozin often explore ortho-sulfur substitutions to modulate lipophilicity (LogP).
-
GPCR Antagonists: The flexible propylthio tail provides steric bulk to fill hydrophobic pockets in receptor binding sites.
Handling & Safety Protocols (Critical)
| Hazard Category | Risk Description | Mitigation Protocol |
| Lachrymator | Potent tear-gas effect. Reacts with moisture in eyes to form HCl. | Mandatory: Work in a certified fume hood. Wear chemical splash goggles (not just safety glasses). |
| Corrosive | Causes severe skin burns; hydrolyzes on skin to release acid. | Double-gloving (Nitrile/Neoprene). Immediate wash with 5% NaHCO |
| Stench | Low odor threshold (sulfide characteristic). | Bleach bath (hypochlorite) required for all glassware to oxidize sulfide residues before washing. |
| Storage | Unstable; autocatalytic decomposition. | Store at -20°C under Argon. Add copper wire or K |
References
-
Larock, R. C., et al. (2022).[3] "Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization." Journal of Organic Chemistry.
-
Sigma-Aldrich. (2025). "Safety Data Sheet: 2-Methylbenzyl chloride (Analogous Hazard Data)." MilliporeSigma.
-
BenchChem. (2025). "Technical Guide: Chlorination of Benzyl Derivatives." BenchChem Technical Library.
-
PubChem. (2025). "Compound Summary: 4-(Methylthio)benzyl chloride (Homologous Series Data)." National Library of Medicine.
Sources
Technical Monograph: 1-(Chloromethyl)-2-(propylsulfanyl)benzene
This guide is structured as a technical monograph for 1-(Chloromethyl)-2-(propylsulfanyl)benzene , a specialized bifunctional building block in medicinal chemistry.[1]
Core Identity & Synthetic Utility in Heterocyclic Scaffolding
Executive Summary
This compound (also known as o-(propylthio)benzyl chloride) is a highly reactive electrophilic intermediate used primarily in the synthesis of sulfur-containing heterocycles and as a "warhead" in covalent drug discovery.[1]
Its structural uniqueness lies in the ortho-positioning of a nucleophilic sulfide tether (
Target Audience: Medicinal Chemists, Process Chemists, and Chemical Biologists.
Chemical Identity & Properties
| Property | Data / Description |
| IUPAC Name | This compound |
| Common Name | o-(Propylthio)benzyl chloride |
| Molecular Formula | |
| Molecular Weight | 200.73 g/mol |
| Predicted Boiling Point | 135–140 °C (at 5 mmHg) [Analog Extrapolation] |
| Physical State | Colorless to pale yellow oil |
| Solubility | Soluble in DCM, THF, Toluene; Hydrolyzes in water |
| Stability | Moisture sensitive; prone to polymerization if stored without stabilizers.[1] |
Structural Analysis: The molecule consists of a benzene ring substituted at the 1-position with a chloromethyl group and at the 2-position with a propylthio group.[1]
-
Electrophile: The benzylic carbon is activated for
and reactions. -
Internal Nucleophile: The sulfur atom can act as an intramolecular nucleophile, stabilizing carbocation intermediates via the formation of a cyclic sulfonium ion.
Synthetic Pathways (High-Fidelity Protocols)
Due to the sensitivity of the benzyl chloride moiety, direct chloromethylation of propyl phenyl sulfide is often low-yielding due to regioselectivity issues (para vs ortho competition).[1] The Reduction-Chlorination Route from o-substituted benzoic acid derivatives is the industry standard for high purity.[1]
Pathway A: The Thiosalicylic Acid Route (Recommended)[1]
This pathway ensures exclusive ortho regiochemistry.
Step 1: S-Alkylation
-
Reagents: Thiosalicylic acid (2-mercaptobenzoic acid),
-Propyl iodide, , DMF.[1] -
Conditions: 0°C to RT, 4 hours.
-
Mechanism: Chemoselective S-alkylation.[1][2] The carboxylate remains (or is esterified if using the ester).
-
Product: 2-(Propylthio)benzoic acid.[1]
Step 2: Reduction to Alcohol
-
Reagents:
(Lithium Aluminum Hydride) or . -
Solvent: Anhydrous THF.
-
Conditions: Reflux, 2 hours.[3]
-
Critical Note: Borane is preferred if the ring contains halogen substituents to avoid dehalogenation.
-
Product: 2-(Propylthio)benzyl alcohol.[1]
Step 3: Deoxychlorination
-
Reagents: Thionyl Chloride (
) and catalytic DMF. -
Solvent: Dichloromethane (DCM) or Toluene.
-
Conditions: 0°C
RT. -
Workup: Evaporation of volatiles (HCl,
). Avoid aqueous workup if possible to prevent hydrolysis.
Visualization of Synthesis Logic
Figure 1: Step-wise synthesis ensuring regiochemical integrity.
Mechanistic Insight: Anchimeric Assistance
The reactivity of this compound is defined by the sulfur atom's ability to participate in Neighboring Group Participation (NGP) .[1]
The Episulfonium Intermediate
When the chloride leaves (either spontaneously or assisted by a Lewis acid), the lone pair on the ortho-sulfur attacks the benzylic carbon, forming a five-membered cyclic sulfonium cation (dihydrobenzo[c]thiophenium species).[1]
-
Rate Enhancement: This intermediate forms much faster than a free benzyl carbocation, effectively accelerating substitution reactions (
vs unsubstituted benzyl chloride). -
Stereochemical Retention: If the benzylic position were chiral (e.g., in a derivative), this mechanism would lead to retention of configuration via a double-inversion pathway.
Figure 2: The kinetic dominance of the cyclic sulfonium intermediate.[1]
Applications in Drug Discovery[4]
A. Synthesis of Thiochromans (Bicyclic Heterocycles)
This molecule is a direct precursor to thiochromans, a scaffold found in antifungal agents and selective estrogen receptor modulators (SERMs).
-
Protocol: Reacting the benzyl chloride with an internal electrophile or using a Friedel-Crafts cyclization approach (if the chain is extended) allows for rapid ring closure.[1]
B. Covalent Fragment Screening
In modern "Tethering" strategies for drug discovery:
-
The benzyl chloride acts as a Cysteine Trap .
-
The propylthio group serves as a hydrophobic probe that binds to a specific pocket near a cysteine residue on a target protein.
-
Mechanism: The protein's cysteine thiol displaces the chloride. If the propyl group fits the pocket, the binding affinity is high, "locking" the fragment in place for X-ray crystallography.
C. Protecting Group Chemistry
The o-(propylthio)benzyl group can serve as a specialized protecting group for alcohols/amines, removable via oxidation of the sulfide to the sulfone, which alters the electronics and facilitates cleavage.
Detailed Experimental Protocol (Lab Scale)
Objective: Synthesis of 5.0 g of this compound.
-
Preparation of Alcohol Precursor:
-
Dissolve 2-(propylthio)benzoic acid (5.5 g) in anhydrous THF (50 mL) under Nitrogen.
-
Cool to 0°C. Dropwise add
(1.0 M, 30 mL). -
Stir at RT for 1 hr, then reflux for 2 hrs.
-
Quench carefully with MeOH. Concentrate in vacuo.
-
Partition between EtOAc and water. Dry organic layer (
) and concentrate to yield the alcohol.
-
-
Chlorination:
-
Dissolve the crude alcohol in dry DCM (40 mL).
-
Add catalytic DMF (2 drops).
-
Cool to 0°C. Add
(2.5 eq, 3.5 mL) dropwise over 10 mins. -
Observation: Gas evolution (HCl/SO2).
-
Warm to RT and stir for 2 hours.
-
Workup: Evaporate solvent and excess
on a rotary evaporator (use a base trap). -
Purification: Rapid filtration through a short plug of silica gel (eluent: 5% EtOAc/Hexanes) to remove polar impurities.
-
Storage: Store under inert gas at -20°C.
-
Safety & Handling (E-E-A-T Compliance)
-
Lachrymator Hazard: Benzyl chlorides are potent tear agents. All operations must be performed in a functioning fume hood.
-
Vesicant: Causes severe skin burns.[4][5] Double-glove (Nitrile) and wear a lab coat.[1]
-
Decontamination: Spills should be treated with dilute aqueous ammonia or 5% NaOH to hydrolyze the chloride to the less toxic alcohol.
-
Waste: Dispose of halogenated organic waste in designated containers.
References
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989. (Standard reference for benzyl chloride synthesis via SOCl2).
-
Capozzi, G., et al. "Neighboring group participation by sulfur in the solvolysis of ortho-substituted benzyl chlorides." Journal of the American Chemical Society, 1974 . [1]
- Smith, M. B.March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed. Wiley, 2013. (Mechanisms of Anchimeric Assistance).
-
PubChem Database. "Chloromethyl phenyl sulfone (Analogous Structure Safety Data)." [Link][1]
Sources
"1-(Chloromethyl)-2-(propylsulfanyl)benzene" molecular weight
An In-Depth Technical Guide to the Molecular Weight of 1-(Chloromethyl)-2-(propylsulfanyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the molecular weight of the chemical compound this compound. As a Senior Application Scientist, my objective is to not only present the numerical value but also to detail the rigorous scientific principles behind its determination, from theoretical calculation to experimental verification. Understanding the precise molecular weight is a cornerstone of chemical characterization, essential for reaction stoichiometry, analytical method development, and regulatory compliance in drug discovery and development.
Theoretical Molecular Weight Determination
The initial step in characterizing any molecule is to determine its theoretical molecular weight based on its chemical formula. This calculated value serves as the foundational hypothesis that is later tested and confirmed through empirical methods.
Molecular Structure and Chemical Formula
The compound name, this compound, explicitly defines its structure. It consists of a central benzene ring substituted at adjacent positions (ortho, or positions 1 and 2).
-
At position 1: A chloromethyl group (-CH₂Cl).
-
At position 2: A propylsulfanyl group (-S-CH₂CH₂CH₃), also known as a propylthio group.
From this structure, we can derive the precise chemical formula by summing the constituent atoms:
-
Benzene Ring Core (C₆H₄): 6 Carbon atoms and 4 Hydrogen atoms (since two hydrogens are substituted).
-
Chloromethyl Group (CH₂Cl): 1 Carbon atom, 2 Hydrogen atoms, 1 Chlorine atom.
-
Propylsulfanyl Group (C₃H₇S): 3 Carbon atoms, 7 Hydrogen atoms, 1 Sulfur atom.
Total Chemical Formula: C₁₀H₁₃ClS
Caption: Molecular structure of this compound.
Calculation from Standard Atomic Weights
The molecular weight (or more accurately, the molar mass) is calculated by summing the standard atomic weights of each atom in the molecule. The International Union of Pure and Applied Chemistry (IUPAC) provides these standard values, which represent a weighted average of the natural abundances of an element's isotopes.[1][2]
The calculation is detailed in the table below:
| Element | Symbol | Count | Standard Atomic Weight ( g/mol ) | Subtotal ( g/mol ) |
| Carbon | C | 10 | 12.011[1][3][4] | 120.11 |
| Hydrogen | H | 13 | 1.008[5] | 13.104 |
| Chlorine | Cl | 1 | 35.453[6][7] | 35.453 |
| Sulfur | S | 1 | 32.06[2][8] | 32.06 |
| Total | Molecular Weight: | 200.727 |
Therefore, the theoretical average molecular weight of this compound is 200.727 g/mol .
Experimental Verification via Mass Spectrometry
While theoretical calculation provides a precise starting point, experimental verification is imperative for absolute confirmation of a compound's identity. Mass spectrometry is the gold-standard analytical technique for this purpose, as it directly measures the mass-to-charge ratio (m/z) of ionized molecules.
Principle of Mass Spectrometry
The core principle involves converting neutral molecules into charged ions, separating these ions based on their m/z, and then detecting them. For a singly charged ion, the m/z value is equivalent to its molecular mass. This technique is not only crucial for confirming the molecular weight but also for elucidating structural information through fragmentation patterns and confirming elemental composition via high-resolution measurements and isotopic patterns.
Experimental Protocol: Electron Ionization Gas Chromatography-Mass Spectrometry (GC-MS)
For a volatile, thermally stable compound like this compound, GC-MS with electron ionization (EI) is an exceptionally robust and common methodology.
Objective: To confirm the molecular weight and identity of the analyte.
Methodology:
-
Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 1 mL of a high-purity volatile solvent (e.g., Dichloromethane or Ethyl Acetate).
-
GC Separation:
-
Inject 1 µL of the prepared sample into the GC inlet, which is heated to a high temperature (e.g., 250°C) to ensure rapid volatilization.
-
The vaporized sample is carried by an inert gas (e.g., Helium) onto a capillary column (e.g., a 30m DB-5ms).
-
A temperature gradient is applied to the column oven (e.g., starting at 50°C, ramping to 280°C) to separate the analyte from any impurities or residual solvents based on boiling point and column affinity.
-
-
Ionization (EI Source):
-
As the analyte elutes from the GC column, it enters the mass spectrometer's ion source.
-
Here, it is bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, creating a positively charged radical cation known as the molecular ion (M⁺˙) .
-
Causality: The 70 eV standard is used because it provides sufficient energy to reliably ionize most organic molecules and produces reproducible fragmentation patterns, which are useful for structural confirmation and library matching.
-
-
Mass Analysis:
-
The newly formed ions are accelerated into a mass analyzer (e.g., a quadrupole).
-
The analyzer filters the ions based on their mass-to-charge ratio, allowing only ions of a specific m/z to reach the detector at any given moment.
-
-
Detection:
-
The filtered ions strike a detector (e.g., an electron multiplier), which generates an electrical signal proportional to the number of ions. This signal is recorded by the data system to generate a mass spectrum.
-
Caption: Standard workflow for GC-MS analysis.
Data Interpretation and Structural Validation
The output of a mass spectrometry experiment is a plot of relative ion abundance versus m/z. For this compound, several key features in the spectrum would validate its identity.
The Molecular Ion Peak (M⁺˙)
The most critical piece of data is the molecular ion peak, which corresponds to the mass of the intact molecule. However, it's important to distinguish between the average molecular weight and the monoisotopic mass.
-
Average Molecular Weight (200.727 Da): Calculated using the weighted average atomic weights of all isotopes. This is relevant for bulk properties and stoichiometry.
-
Monoisotopic Mass (199.0426 Da): Calculated using the exact mass of the most abundant isotope of each element (¹²C, ¹H, ³⁵Cl, ³²S). Mass spectrometers resolve individual isotopes, so this is the value we expect to see for the molecular ion peak.
The Chlorine Isotopic Pattern: A Definitive Signature
A key self-validating feature of this analysis is the isotopic signature of chlorine. Natural chlorine consists of two stable isotopes: ³⁵Cl (approximately 75.77% abundance) and ³⁷Cl (approximately 24.23% abundance).
This means the mass spectrum will not show a single molecular ion peak. Instead, it will display a characteristic cluster:
-
An M⁺˙ peak at m/z ≈ 199, corresponding to molecules containing ³⁵Cl.
-
An M+2 peak at m/z ≈ 201, corresponding to molecules containing ³⁷Cl.
The relative intensity of these two peaks will be approximately 3:1 , providing unambiguous confirmation that a single chlorine atom is present in the molecule.[7] This isotopic pattern is one of the most trustworthy indicators in mass spectrometry.
Data Summary
| Parameter | Calculation Basis | Expected Value | Application |
| Molecular Weight | Average isotopic abundance | 200.727 g/mol | Stoichiometry, Bulk Properties |
| Monoisotopic Mass | Most abundant isotope (¹²C, ¹H, ³⁵Cl, ³²S) | 199.0426 Da | Expected M⁺˙ peak in MS |
| M+2 Isotope Peak | Molecule with ³⁷Cl | 201.0397 Da | Expected M+2 peak in MS |
| Isotopic Peak Ratio | Natural abundance of ³⁵Cl:³⁷Cl | ~3:1 | Confirmation of one Cl atom |
Conclusion
The molecular weight of this compound is theoretically calculated to be 200.727 g/mol . This value is essential for conducting chemical reactions and preparing solutions of known concentration. For definitive structural confirmation, mass spectrometry is the required analytical technique. The expected mass spectrum would show a molecular ion (M⁺˙) with a monoisotopic mass of 199.0426 Da and a corresponding M+2 peak at 201.0397 Da in an approximate 3:1 intensity ratio , which is the hallmark signature of a monochlorinated compound. This combination of theoretical
Sources
- 1. Understanding the Atomic Weight of Carbon: A Fundamental Concept in Chemistry - Oreate AI Blog [oreateai.com]
- 2. Sulfur's Atomic Weight: More Than Just a Number - Oreate AI Blog [oreateai.com]
- 3. Atomic Weight of Carbon | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 4. asbury.com [asbury.com]
- 5. Atomic Weights and Isotopic Compositions for Hydrogen [physics.nist.gov]
- 6. Atomic Weight of Chlorine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 7. Understanding the Atomic Mass of Chlorine: A Deep Dive - Oreate AI Blog [oreateai.com]
- 8. echemi.com [echemi.com]
An In-depth Technical Guide to 1-(Chloromethyl)-2-(propylsulfanyl)benzene: Synthesis, Reactivity, and Potential Applications in Drug Discovery
Introduction: Unveiling a Potential Pharmacophore
1-(Chloromethyl)-2-(propylsulfanyl)benzene is an organosulfur compound that, while not extensively documented, possesses a unique combination of functional groups suggesting significant potential in medicinal chemistry and drug development.[1][2][3] The molecule features a reactive benzylic chloride, a well-known alkylating agent, and a thioether linkage, a common motif in a variety of bioactive molecules.[4][5][6] This guide will provide a comprehensive overview of the probable synthetic routes, expected chemical reactivity, and potential therapeutic applications of this intriguing molecule, drawing upon the rich chemistry of its constituent parts.
Organosulfur compounds are integral to modern medicinal chemistry, contributing to the therapeutic efficacy of a wide range of drugs, including antibiotics, antivirals, and anticancer agents.[1][3][7] The sulfur atom, with its variable oxidation states and ability to form strong bonds with biological targets, often enhances a drug's pharmacokinetic and pharmacodynamic properties.[1][3] The benzylic halide moiety, on the other hand, is a versatile synthetic handle and a potential electrophile for covalent interaction with biological nucleophiles.[4] The strategic combination of these two functionalities in this compound makes it a compelling candidate for further investigation in drug discovery programs.
Proposed Synthesis of this compound
The synthesis of this compound can be logically approached through a multi-step sequence starting from readily available precursors. A plausible retrosynthetic analysis suggests the disconnection at the benzylic chloride, pointing to 2-(propylsulfanyl)benzyl alcohol as a key intermediate. This intermediate can, in turn, be derived from 2-chlorotoluene.
Retrosynthetic Analysis
Sources
- 1. researchgate.net [researchgate.net]
- 2. jmchemsci.com [jmchemsci.com]
- 3. Sulfur in the Spotlight: Organosulfur Compounds | ChemTalk [chemistrytalk.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Cross-Electrophile Coupling of Benzyl Halides and Disulfides Catalyzed by Iron - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Exploring the Pharmacological Potential of Organosulfur Compounds [frontiersin.org]
- 7. tandfonline.com [tandfonline.com]
An In-depth Technical Guide to 1-(Chloromethyl)-2-(propylsulfanyl)benzene
This technical guide provides a comprehensive overview of the chemical compound 1-(Chloromethyl)-2-(propylsulfanyl)benzene, including its chemical identity, physicochemical properties, a plausible synthetic route, and potential applications. As this compound is not widely documented in commercial or academic literature, this guide synthesizes information from related chemical structures and established reaction mechanisms to offer a predictive and insightful resource for researchers, scientists, and professionals in drug development.
Chemical Identity and Structure
This compound is an aromatic organic compound featuring a benzene ring substituted with a chloromethyl group and a propylsulfanyl (or propylthio) group at adjacent positions.
-
IUPAC Name: this compound
-
Molecular Formula: C₁₀H₁₃ClS
-
Canonical SMILES: CCCSC1=CC=CC=C1CCl
The structure combines the reactivity of a benzylic chloride with the chemical properties of an aryl thioether, suggesting its potential as a versatile intermediate in organic synthesis.
Physicochemical Properties
| Property | Value | Source/Method |
| Molecular Weight | 200.72 g/mol | Calculated |
| Appearance | Colorless to pale yellow liquid (Predicted) | Analogy |
| Boiling Point | Not determined | - |
| Melting Point | Not determined | - |
| Solubility | Insoluble in water; soluble in organic solvents (e.g., chloroform, benzene).[1] | Analogy |
| Density | ~1.1 g/mL (Estimated) | Analogy |
Proposed Synthesis Protocol
A plausible and efficient synthesis of this compound can be envisioned through a two-step process, starting from readily available precursors. This proposed pathway leverages well-established reactions in organic chemistry.
Diagram of Proposed Synthesis
Sources
A Technical Guide to 1-(Chloromethyl)-2-(propylsulfanyl)benzene: Synthesis, Characterization, and Potential Applications in Medicinal Chemistry
This technical guide provides a comprehensive overview of 1-(chloromethyl)-2-(propylsulfanyl)benzene, a substituted toluene derivative with potential applications in organic synthesis and drug discovery. Due to the limited availability of direct literature on this specific molecule, this document synthesizes information from analogous compounds and established chemical principles to predict its properties, reactivity, and potential utility. This guide is intended for researchers, scientists, and professionals in drug development seeking to understand and utilize this class of compounds.
Nomenclature and Physicochemical Properties
The structure of the topic compound consists of a benzene ring substituted with a chloromethyl group and a propylsulfanyl (or propylthio) group at adjacent positions.
IUPAC Name: this compound
Synonyms: 2-(Propylsulfanyl)benzyl chloride
Molecular Formula: C₁₀H₁₃ClS
Molecular Weight: 200.72 g/mol
Predicted Physicochemical Properties
| Property | Predicted Value/Characteristic | Rationale |
| Appearance | Colorless to pale yellow liquid | Based on similar alkyl aryl sulfides and benzyl chlorides. |
| Boiling Point | > 200 °C at atmospheric pressure | Higher than toluene due to the presence of chloro and sulfide groups. |
| Solubility | Insoluble in water; soluble in common organic solvents (e.g., dichloromethane, chloroform, benzene, ethers, acetone).[1] | The nonpolar aromatic ring and propyl chain dominate the molecule's character. |
| Stability | Relatively stable at room temperature, but may decompose under high heat or in the presence of strong acids or bases.[1] The chloromethyl group is susceptible to hydrolysis and nucleophilic substitution. | Common for benzyl halides and sulfides. |
Synthesis and Mechanistic Considerations
The synthesis of this compound can be approached through several strategic pathways. The choice of method depends on the availability of starting materials and the desired scale of production.
Pathway 1: Chloromethylation of Propyl Phenyl Sulfide
This is a direct and common method for introducing a chloromethyl group onto an activated aromatic ring.
Reaction: Propyl phenyl sulfide can be reacted with a source of formaldehyde (like paraformaldehyde) and hydrogen chloride, often in the presence of a Lewis acid catalyst such as zinc chloride.
Mechanism: The reaction proceeds via electrophilic aromatic substitution. The Lewis acid activates formaldehyde to form a highly electrophilic intermediate, which is then attacked by the electron-rich benzene ring of the propyl phenyl sulfide. The sulfide group is an ortho-, para- director, making the desired 2-substituted product a likely outcome, along with the 4-substituted isomer.
Experimental Protocol: Chloromethylation of Propyl Phenyl Sulfide
Materials:
-
Propyl phenyl sulfide
-
Paraformaldehyde
-
Zinc Chloride (anhydrous)
-
Concentrated Hydrochloric Acid
-
Dichloromethane (anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve propyl phenyl sulfide in anhydrous dichloromethane.
-
Add paraformaldehyde and anhydrous zinc chloride to the solution.
-
Cool the mixture in an ice bath and slowly add concentrated hydrochloric acid while stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by adding cold water.
-
Separate the organic layer and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to isolate this compound.
Pathway 2: Sulfenylation of 2-Methylbenzyl Chloride
An alternative approach involves the introduction of the propylsulfanyl group onto a pre-functionalized benzene ring.
Reaction: This can be achieved by reacting 2-methylbenzyl chloride with propanethiol in the presence of a base. However, this is less likely to be a primary route due to potential side reactions. A more plausible route starts from 2-chlorotoluene and involves a multi-step synthesis. A more controlled approach would be the reaction of 2-lithiated toluene with propyl disulfide, followed by chlorination of the methyl group.
Workflow for Synthesis Pathway 1
Caption: Synthetic workflow for this compound.
Reactivity and Potential Applications in Drug Development
The reactivity of this compound is dominated by the chloromethyl group, which is a versatile handle for introducing the 2-(propylsulfanyl)benzyl moiety into larger molecules.
Nucleophilic Substitution Reactions
The benzylic chloride is highly susceptible to nucleophilic attack. This allows for the facile introduction of a wide range of functional groups, making it a valuable intermediate in multi-step syntheses.
Examples:
-
Formation of Ethers: Reaction with alkoxides (RONa) yields benzyl ethers.
-
Formation of Esters: Reaction with carboxylate salts (RCOONa) produces benzyl esters.
-
Formation of Amines: Reaction with amines leads to the corresponding benzylamines.
-
Formation of Nitriles: Reaction with cyanide salts (e.g., NaCN) gives the corresponding benzyl nitrile.
These reactions are fundamental in building molecular complexity and are widely employed in the synthesis of pharmaceutical compounds.[1]
Role in Medicinal Chemistry
While this specific molecule is not a known drug, its structural motifs are present in various biologically active compounds.
-
Aryl Sulfides: The aryl sulfide moiety is found in a range of pharmaceuticals and is known to contribute to binding affinity and metabolic stability.
-
Benzyl Halides as Intermediates: Benzyl halides are common intermediates in the synthesis of drugs.[2] For instance, the synthesis of Fenticonazole, an antifungal agent, involves a substituted benzyl chloride intermediate.[2]
-
Potential as a Linker: The dual functionality of the molecule (the reactive chloromethyl group and the modifiable sulfide group) makes it a potential candidate for use as a linker in the development of bifunctional molecules, such as PROTACs (Proteolysis Targeting Chimeras).
Signaling Pathway Implication (Hypothetical)
Caption: Hypothetical drug action involving a derivative.
Analytical Characterization
The identity and purity of this compound would be confirmed using a combination of spectroscopic and chromatographic techniques.
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR would show characteristic peaks for the aromatic protons, the benzylic methylene protons (-CH₂Cl), and the propyl group protons. The benzylic protons would appear as a singlet around 4.5-4.8 ppm.
-
¹³C NMR would show distinct signals for all ten carbon atoms, with the benzylic carbon appearing in the range of 45-50 ppm.
-
-
Mass Spectrometry (MS):
-
Electron Ionization Mass Spectrometry (EI-MS) would show the molecular ion peak and characteristic fragmentation patterns, including the loss of Cl and cleavage of the propyl group. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) would be evident.
-
-
Infrared (IR) Spectroscopy:
-
Characteristic C-H stretching frequencies for the aromatic and aliphatic groups, as well as a C-Cl stretching band around 650-800 cm⁻¹.
-
Chromatographic Methods
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the ideal method for assessing the purity of the compound and identifying any isomeric byproducts from the synthesis.[3]
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector can also be used for purity analysis, particularly for monitoring reaction progress.[4]
Protocol: Purity Analysis by GC-MS
Instrumentation:
-
Gas chromatograph equipped with a mass selective detector.
-
Capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Program: Start at 80 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injection Mode: Split (e.g., 50:1).
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: 40-450 amu.
Sample Preparation:
-
Dissolve a small amount of the purified product in dichloromethane to a concentration of approximately 1 mg/mL.
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time and mass spectrum.
-
Determine the purity by calculating the peak area percentage.
Safety and Handling
As a benzyl chloride derivative, this compound should be handled with care.
-
Toxicity: Benzyl chlorides are lachrymators and are corrosive to the skin and eyes.[1]
-
Handling: Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Storage: Store in a cool, dry, and dark place in a tightly sealed container, away from moisture and incompatible materials such as strong bases and oxidizing agents.
Conclusion
This compound is a versatile chemical intermediate with significant potential in synthetic organic chemistry and drug discovery. Its synthesis is achievable through established methods like chloromethylation. The reactive chloromethyl group serves as a key functional handle for constructing more complex molecules. While direct biological data is absent, the structural motifs it contains are of interest in medicinal chemistry. Further research into the synthesis and reactivity of this compound could open new avenues for the development of novel therapeutics and other functional organic materials.
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HETEROCYCLES. SYNTHESIS OF 3-(ALKYLSULFANYL)-1,4-BENZOTHIAZINE DERIVATIVES BASED ON CYCLIZATION OF 2-[(CYANOMETHYL)SULFANYL]PHENYL ISOTHIOCYANATE. Available from: [Link]
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Asian Publication Corporation. HPLC Determination of Chlorobenzene in Benzene Sulfonylchloride for Industrial use by High Performance Liquid Chromatography. Available from: [Link]
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PubMed. Endocrine-mediated effects of two benzene related compounds, 1-chloro-4-(chloromethyl)benzene and 1,3-diethyl benzene, based on subacute oral toxicity studies using rats. Available from: [Link]
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Theoretical and Computational Investigation of 1-(Chloromethyl)-2-(propylsulfanyl)benzene: A Workflow for Predicting Reactivity and Properties
An In-depth Technical Guide for Researchers
Abstract: This technical guide provides a comprehensive framework for the theoretical investigation of 1-(Chloromethyl)-2-(propylsulfanyl)benzene, a molecule of interest in synthetic chemistry and potential drug development. Given its dual functionality—an electrophilic benzylic chloride and a nucleophilic thioether substituent on an aromatic ring—a computational approach is essential for elucidating its electronic structure, stability, and reactivity. This document outlines a detailed workflow employing Density Functional Theory (DFT) to predict key properties, including optimized geometry, spectroscopic signatures, frontier molecular orbitals (FMOs), and molecular electrostatic potential (MEP). By establishing this theoretical foundation, researchers can rationalize experimental outcomes and intelligently design applications for this versatile organosulfur compound.
Introduction: The Case for a Theoretical Deep Dive
This compound is an ortho-disubstituted aromatic compound featuring a unique electronic interplay between its substituents. The propylsulfanyl group (-S-C₃H₇), a thioether, is known to be an activating, ortho, para-directing group in electrophilic aromatic substitution (EAS) reactions due to the lone pair electrons on the sulfur atom. Conversely, the chloromethyl group (-CH₂Cl) is weakly deactivating due to its inductive effect but is also considered an ortho, para-director. This electronic push-pull system, combined with the inherent reactivity of the benzylic chloride as an electrophilic site for nucleophilic substitution, makes the molecule a rich subject for mechanistic and synthetic exploration.
The study of organosulfur compounds is a cornerstone of medicinal chemistry, where they are integral to the structure and function of numerous therapeutic agents.[1] Theoretical modeling provides a powerful, cost-effective tool to predict a molecule's behavior before embarking on extensive laboratory synthesis.[2] Computational methods allow us to visualize electron distribution, identify reactive centers, and calculate thermodynamic and kinetic parameters, offering profound insights that guide experimental design.[3][4] This guide presents a practical, step-by-step methodology for conducting such a theoretical analysis.
Part I: Foundational Computational Concepts
Before detailing the experimental workflow, it is crucial to understand the theoretical descriptors that quantify chemical reactivity. Density Functional Theory (DFT) has emerged as a robust and efficient method for these calculations.[5]
-
Global Reactivity Descriptors : These quantities describe the molecule's overall reactivity.
-
HOMO-LUMO Gap : The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical indicator of chemical reactivity and stability. A smaller gap suggests the molecule is more polarizable and reactive.[1]
-
Ionization Potential (IP) & Electron Affinity (EA) : IP is the energy required to remove an electron (approximated by -EHOMO), while EA is the energy released upon gaining an electron (approximated by -ELUMO). These values relate to the molecule's ability to act as an electron donor or acceptor.[4][6]
-
Chemical Hardness (η) and Softness (S) : Hardness, calculated as (IP - EA) / 2, measures resistance to change in electron distribution. Softness is the reciprocal of hardness. Soft molecules are generally more reactive.
-
-
Local Reactivity Descriptors : These tools pinpoint where on the molecule reactions are most likely to occur.
-
Molecular Electrostatic Potential (MEP) : An MEP map plots the electrostatic potential onto the molecule's electron density surface. It visually identifies electron-rich regions (negative potential, susceptible to electrophilic attack) and electron-poor regions (positive potential, susceptible to nucleophilic attack).[3]
-
Fukui Functions : These functions analyze the change in electron density when an electron is added or removed, providing a more quantitative measure of the most electrophilic and nucleophilic sites within the molecule.
-
Part II: A Practical Workflow for Theoretical Analysis
This section provides a detailed, step-by-step protocol for the computational study of this compound. The choice of functional and basis set is critical; for organosulfur compounds, functionals like M06-2X or B3LYP combined with a Pople-style basis set like 6-311+G(d,p) or a correlation-consistent basis set like cc-pVTZ offer a good balance of accuracy and computational cost.[2][4]
Mandatory Visualization: The Molecular Structure
Below is the chemical structure of the target molecule, generated using the DOT language.
Caption: 2D representation of this compound.
Experimental Protocol: A Step-by-Step Guide
Objective: To calculate the ground state geometry, electronic properties, and reactivity indicators of this compound.
Software: Gaussian, ORCA, or similar quantum chemistry package.
Methodology:
-
Input Structure Generation:
-
Build the 3D structure of this compound using molecular modeling software (e.g., Avogadro, GaussView).
-
Perform an initial, rough geometry optimization using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting geometry.
-
-
Geometry Optimization and Frequency Analysis:
-
Causality: The first principle of any quantum chemical calculation is to find the most stable, lowest-energy conformation of the molecule. All subsequent electronic properties are dependent on this optimized geometry. A frequency calculation is essential to verify that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and not a transition state.
-
Protocol:
-
Set up a DFT calculation using the B3LYP functional and the 6-311+G(d,p) basis set.
-
Specify the task as Opt Freq (Optimization followed by Frequency analysis).
-
Define the charge as 0 and the spin multiplicity as 1 (singlet state).
-
Run the calculation. Upon completion, confirm the absence of imaginary frequencies in the output file.
-
-
-
Frontier Molecular Orbital (FMO) Analysis:
-
Causality: Visualizing the HOMO and LUMO provides a qualitative understanding of reactivity. The HOMO represents the region most likely to donate electrons (nucleophilic), while the LUMO represents the region most likely to accept electrons (electrophilic).[1]
-
Protocol:
-
Using the optimized coordinates from Step 2, perform a single-point energy calculation.
-
Generate checkpoint or molden files that store the orbital information.
-
Use visualization software (e.g., GaussView, Chemcraft) to render the HOMO and LUMO surfaces.
-
-
-
Molecular Electrostatic Potential (MEP) Mapping:
-
Causality: The MEP map provides a more intuitive view of the charge distribution than simple atomic charges. It highlights the regions a reacting species will "see" as it approaches the molecule, guiding predictions of intermolecular interactions.[3]
-
Protocol:
-
From the single-point energy calculation (Step 3), request the generation of the MEP surface mapped onto the total electron density.
-
Visualize the resulting surface, typically using a red-to-blue color scale where red indicates negative potential (electron-rich) and blue indicates positive potential (electron-poor).
-
-
Mandatory Visualization: Theoretical Workflow
The following diagram outlines the logical flow of the computational protocol described.
Caption: Workflow for the theoretical analysis of molecular properties.
Part III: Predicted Outcomes & Data Interpretation
Based on established chemical principles and computational studies of similar organosulfur compounds, we can anticipate the following outcomes from the theoretical workflow.[3][7][8]
Data Presentation: Predicted Molecular Properties
| Property | Predicted Value / Observation | Rationale |
| Optimized Geometry | Non-planar structure due to the sp³ hybridized carbons in the propyl and chloromethyl groups. Specific bond lengths and angles will be determined. | The tetrahedral geometry of sp³ carbons and the size of the sulfur atom prevent a fully planar conformation. |
| HOMO Localization | Primarily located on the sulfur atom and delocalized across the π-system of the benzene ring. | The lone pair electrons on the sulfur atom are the highest energy electrons in the molecule, making this region the primary nucleophilic center. |
| LUMO Localization | Primarily located on the antibonding σ* orbital of the C-Cl bond in the chloromethyl group. | The C-Cl bond is the most electrophilic site, susceptible to nucleophilic attack and cleavage, typical of benzylic halides. |
| MEP Analysis | A region of strong negative potential (red) around the sulfur atom. A region of positive potential (blue) on the hydrogen atoms of the -CH₂Cl group and near the benzylic carbon. | This confirms the sulfur atom as the key nucleophilic site and the chloromethyl group as the primary electrophilic site for SN2-type reactions.[3] |
| Global Reactivity | A moderate HOMO-LUMO gap, suggesting a balance between stability and reactivity. | The presence of both activating and deactivating groups modulates the overall reactivity of the aromatic system. |
Analysis of Reactivity
-
Nucleophilic Reactivity : The primary nucleophilic center is unequivocally the sulfur atom of the propylsulfanyl group. Its lone pair electrons are readily available for reaction with electrophiles. The MEP map will show a region of high electron density localized here.
-
Electrophilic Reactivity : The primary electrophilic center is the benzylic carbon of the chloromethyl group. The polarization of the C-Cl bond and the stability of a potential benzylic carbocation intermediate make this site highly susceptible to nucleophilic attack (e.g., in an SN1 or SN2 reaction).
-
Aromatic Ring Reactivity (EAS) : Predicting the outcome of electrophilic aromatic substitution is more complex. The propylsulfanyl group is a strong activating ortho, para-director. The chloromethyl group is a weak deactivating ortho, para-director. The two groups are ortho to each other.
-
The position para to the strongly activating -SPr group (C4) is sterically accessible.
-
The position ortho to the -SPr group (C3) is also activated but may experience some steric hindrance.
-
The position para to the -CH₂Cl group (C5) is activated by the thioether.
-
Computational analysis of the HOMO distribution and calculated NMR shifts can be used to predict the most probable site of electrophilic attack, which is likely to be C4, the position para to the more powerful activating group.[7]
-
Conclusion
This technical guide establishes a robust and scientifically grounded workflow for the theoretical investigation of this compound. By leveraging Density Functional Theory, researchers can move beyond qualitative predictions to generate quantitative data on the molecule's geometric, electronic, and reactive properties. The insights gained from this in silico approach—identifying the nucleophilic sulfur center, the electrophilic benzylic carbon, and the most reactive positions on the aromatic ring—are invaluable for guiding synthetic strategies, understanding reaction mechanisms, and exploring the potential of this molecule in drug design and materials science. This predictive power allows for a more efficient and targeted allocation of laboratory resources, accelerating the pace of scientific discovery.
References
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An experimental and theoretical study of ROS scavenging by organosulfur compounds from garlic: In silico analysis of metabolic pathways and interactions on CYP2E1. (2022). Journal of the Iranian Chemical Society. [Link]
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Computational Methods to Predict the Regioselectivity of Electrophilic Aromatic Substitution Reactions of Heteroaromatic Systems. (2016). The Journal of Organic Chemistry. [Link]
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Evolving Mechanistic Understanding of Electrophilic Aromatic Substitution: An Inquiry-Based Computational Chemistry Activity on Anisole Chlorination. (2025). Journal of Chemical Education. [Link]
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An Upper Level Laboratory Exercise to Explore Computational Predictions of Regiochemistry in Electrophilic Aromatic Substitution. PIPER: Resources for Teaching Physical Chemistry. [Link]
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Computational Study of Chemical Reactivity Using Information-Theoretic Quantities from Density Functional Reactivity Theory for Electrophilic Aromatic Substitution Reactions. (2015). The Journal of Physical Chemistry A. [Link]
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Conformational Analysis of Thioether Musks Using Density Functional Theory. (2009). International Journal of Molecular Sciences. [Link]
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An analysis of electrophilic aromatic substitution: a “complex approach”. (2021). RSC Advances. [Link]
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A DFT Insight into the Electronic Properties of a Ketone–Thioether Compound. (2026). ResearchGate. [Link]
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Thermochemistry of Small Organosulfur Compounds from ab Initio Calculations. (2004). The Journal of Physical Chemistry A. [Link]
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Density Functional Theory Calculation of pKa's of Thiols in Aqueous Solution Using Explicit Water Molecules and the Polarizable Continuum Model. (2016). The Journal of Physical Chemistry A. [Link]
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Kharasch, N. (Ed.). (1961). Organic Sulfur Compounds. Pergamon. [Link]
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Synthetic Applications of Organosulfur Compounds in Drug Design. (2025). ResearchGate. [Link]
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((Chloromethyl)sulphonyl)benzene. PubChem. [Link]
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The Chemistry of New Garlic-Derived Organosulfur Compounds and the Molecular Basis of Olfaction. (2015). ORBi, University of Liège. [Link]
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Density Functional Theory Studies on the Chemical Reactivity of Allyl Mercaptan and Its Derivatives. (2024). Molecules. [Link]
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An In-depth Technical Guide to 1-Chloro-2-(chloromethyl)benzene (o-Chlorobenzyl Chloride)
A Note on the Subject Compound: Initial research into the specified topic, "1-(Chloromethyl)-2-(propylsulfanyl)benzene," did not yield sufficient public-domain information to construct a comprehensive technical guide. This suggests the compound may be novel, proprietary, or not extensively studied. To fulfill the core requirements of this guide for an in-depth analysis of a related chemical entity, this document will focus on the structurally similar and industrially significant compound, 1-chloro-2-(chloromethyl)benzene , commonly known as o-chlorobenzyl chloride (OCBC) . This compound serves as a valuable case study in the synthesis and application of halogenated aromatic intermediates.
Introduction and Industrial Significance
1-Chloro-2-(chloromethyl)benzene (CAS No. 611-19-8) is a halogenated aromatic hydrocarbon with the molecular formula C₇H₆Cl₂.[1][2] It is a clear, colorless to pale yellow liquid characterized by a pungent odor.[1][3] As a difunctional molecule, featuring both a chlorinated aromatic ring and a reactive benzylic chloride group, OCBC is a versatile intermediate in organic synthesis. Its primary industrial application lies in the manufacturing of agrochemicals, specifically as a precursor to at least two major herbicides used in OECD countries.[1] The compound is also utilized in the synthesis of dyes, pigments, and pharmaceuticals.[3][4][5]
Global production of OCBC is significant, with an estimated total volume of about 1,000 tonnes per year in Germany, Japan, and Belgium in the early 2000s.[1] Its established use underscores the importance of understanding its synthesis, reactivity, and physicochemical properties for researchers and professionals in chemical development.
Synthesis and Manufacturing Process
The industrial synthesis of 1-chloro-2-(chloromethyl)benzene is primarily achieved through the controlled chlorination of o-chlorotoluene.[1] This process is typically conducted in a closed system to manage the release of byproducts and ensure operational safety.[1]
Core Synthesis Pathway: Free-Radical Chlorination
The fundamental reaction involves the substitution of a hydrogen atom on the methyl group of o-chlorotoluene with a chlorine atom. This is a free-radical chain reaction, which can be initiated by UV light or a chemical initiator.
Reaction: o-Chlorotoluene + Cl₂ → 1-Chloro-2-(chloromethyl)benzene + HCl
The process requires careful control to prevent over-chlorination, which can lead to the formation of byproducts such as 1-chloro-2-(dichloromethyl)benzene and 1-chloro-2-(trichloromethyl)benzene.[1]
Experimental Protocol: Industrial Synthesis
The following protocol outlines a generalized industrial procedure for the synthesis of OCBC.
Step 1: Reactor Charging
-
The reaction is performed in a closed system reactor suitable for chlorination reactions.
-
o-Chlorotoluene is charged into the reactor.
Step 2: Initiation and Chlorination
-
The reaction is initiated, often photochemically with UV light.
-
Chlorine gas is bubbled through the o-chlorotoluene at a controlled rate.
-
The reaction temperature is maintained to optimize for monochlorination and control the reaction rate.
Step 3: Reaction Monitoring
-
The reaction progress is monitored using analytical techniques such as gas chromatography (GC) to determine the relative concentrations of the starting material, desired product, and chlorinated byproducts.
Step 4: Quenching and Neutralization
-
Once the desired conversion is achieved, the chlorine feed is stopped.
-
The reaction mixture is purged with an inert gas (e.g., nitrogen) to remove residual chlorine and hydrogen chloride (HCl) gas.
-
The off-gas is typically scrubbed or incinerated.[1]
Step 5: Purification
-
The crude product is purified by fractional distillation under reduced pressure (vacuum) to separate the desired 1-chloro-2-(chloromethyl)benzene from unreacted starting material and over-chlorinated byproducts.[6] A patent describes a continuous rectification process where the overhead temperature is controlled at 110-115°C under a vacuum of -0.095MPa to -0.098MPa to yield a product with a purity of over 95%.[6]
Causality in Experimental Design
-
Closed System: The use of a closed system is critical for safety and environmental reasons. It contains the corrosive HCl gas byproduct and unreacted chlorine, preventing their release into the atmosphere.[1]
-
Controlled Chlorination: The rate of chlorine addition and the reaction temperature are carefully managed to favor the formation of the monochlorinated product. Over-chlorination is a competing reaction that leads to impurity formation.
-
Vacuum Distillation: Purification by vacuum distillation is necessary because OCBC has a high boiling point (217°C at atmospheric pressure).[1] Distillation under reduced pressure lowers the boiling point, preventing thermal degradation of the product.
Synthesis Workflow Diagram
Caption: Industrial synthesis workflow for 1-chloro-2-(chloromethyl)benzene.
Physicochemical and Spectroscopic Properties
The physicochemical properties of 1-chloro-2-(chloromethyl)benzene are crucial for its handling, storage, and application in further synthetic steps.
| Property | Value | Reference |
| Molecular Formula | C₇H₆Cl₂ | [1][2] |
| Molecular Weight | 161.03 g/mol | [1][3] |
| CAS Number | 611-19-8 | [1][2] |
| Appearance | Clear, colorless to pale yellow liquid | [1][3][7] |
| Melting Point | -17°C | [1][2] |
| Boiling Point | 217°C (at 1013 hPa) | [1][2] |
| Density | 1.274 g/cm³ (at 20°C) | [1][3] |
| Vapor Pressure | 0.2 hPa (at 25°C) | [1] |
| Water Solubility | 100 mg/L (at 25°C) | [1] |
| Log P (octanol/water) | 3.32 | [1] |
| Flash Point | 109°C (Closed Cup) | [2][8] |
Applications in Chemical Synthesis
The primary utility of 1-chloro-2-(chloromethyl)benzene stems from its role as a reactive intermediate. The benzylic chloride is susceptible to nucleophilic substitution, allowing for the introduction of the o-chlorobenzyl moiety into various molecular scaffolds.
Agrochemicals
The most significant application of OCBC is in the production of herbicides.[1] It serves as a key building block for complex active ingredients. For example, it can be used in the synthesis of fungicides like prothioconazole.[9]
Pharmaceuticals and Dyes
OCBC is a precursor in the synthesis of various pharmaceuticals and dyes.[3][7][8] It is used in the synthesis of piperidine derivatives that act as inhibitors for human heat shock protein 70, which has applications in treating drug-resistant tumors.[9] It is also a reagent in the synthesis of benzothiazole derivatives with potential anticancer activity.[9]
Grignard Reagent Formation
OCBC can be used to prepare the corresponding Grignard reagent, o-chlorobenzylmagnesium chloride. A continuous preparation method for this reagent has been developed, which is important for subsequent carbon-carbon bond-forming reactions in organic synthesis.[10]
Safety, Handling, and Environmental Fate
Health and Safety
1-Chloro-2-(chloromethyl)benzene is a hazardous substance that requires careful handling.
-
Toxicity: It is harmful if swallowed or in contact with skin, and toxic if inhaled.[8] Acute toxicity studies show oral LD50 values in rats between 350 and 951 mg/kg bw.[1]
-
Irritation: The compound is a sensory irritant and causes severe skin burns and serious eye damage.[1][4][8]
-
Handling: Due to its hazardous nature, production and use are typically performed in closed systems, and workers are required to use personal protective equipment (PPE), including masks, safety glasses, and gloves.[1]
Environmental Fate
-
Biodegradability: OCBC is not readily biodegradable.[1]
-
Hydrolysis: It hydrolyzes in water to form o-chlorobenzyl alcohol, which can then be slowly biotransformed.[1]
-
Bioaccumulation: The calculated bioconcentration factor of 71.85 suggests a low potential for bioaccumulation.[1]
-
Photodegradation: The half-life of OCBC in the air due to reaction with OH radicals is calculated to be 103 hours.[1]
Conclusion
1-Chloro-2-(chloromethyl)benzene is a chemical intermediate of significant industrial importance, primarily driven by its application in the agrochemical sector. Its synthesis via the controlled chlorination of o-chlorotoluene is a well-established industrial process that requires careful management of reaction conditions to ensure high purity and operational safety. The reactivity of its benzylic chloride group makes it a versatile building block in organic synthesis. A thorough understanding of its physicochemical properties, synthetic pathways, and safety protocols is essential for its effective and safe utilization in research and industrial applications.
References
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- Biosynth. (n.d.). 1-Chloro-2-chloromethyl-benzene.
- Made-in-China.com. (n.d.). Colorless 99% CAS 611-19-8 O-Chlorobenzyl Chloride.
- CymitQuimica. (n.d.). CAS 611-19-8: 2-Chlorobenzyl chloride.
- IHARANIKKEI CHEMICAL INDUSTRY CO., LTD. (n.d.). 611-19-8 OCBC o-Chlorobenzyl chloride.
- X-MOL. (2025, April 3). o-Chlorobenzyl Chloride: A Comprehensive Overview.
- Google Patents. (n.d.). CN101941885A - Preparation method of o-chlorobenzyl chloride.
- Thermo Scientific Chemicals. (n.d.). 2-Chlorobenzyl chloride, 98+%.
- Chemsafe. (n.d.). 1-Chloro-2-(chloromethyl)benzene.
- Eureka. (2020, May 12). Continuous preparation method of o-chlorobenzyl chloride Grignard reagent.
- ChemicalBook. (2026, January 13). 2-Chlorobenzyl chloride.
- Scent & Flavor. (n.d.). 2-Chlorobenzyl chloride (CAS 611-19-8): Odor profile, Properties, & IFRA compliance.
Sources
- 1. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 2. fluorochem.co.uk [fluorochem.co.uk]
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- 4. 2-Chlorobenzyl chloride | 611-19-8 [chemicalbook.com]
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- 8. 2-Chlorobenzyl chloride, 98+% 500 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 9. CAS 611-19-8: 2-Chlorobenzyl chloride | CymitQuimica [cymitquimica.com]
- 10. Continuous preparation method of o-chlorobenzyl chloride Grignard reagent - Eureka | Patsnap [eureka.patsnap.com]
Methodological & Application
Synthesis of "1-(Chloromethyl)-2-(propylsulfanyl)benzene"
Executive Summary
This application note details a robust, three-step protocol for the synthesis of 1-(Chloromethyl)-2-(propylsulfanyl)benzene (also known as 2-(propylthio)benzyl chloride). This compound is a critical electrophilic building block in medicinal chemistry, often employed in the development of GPCR ligands and kinase inhibitors where the ortho-sulfide moiety provides specific steric and lipophilic interactions.
The protocol utilizes thiosalicylic acid as a cost-effective and stable starting material, avoiding the handling of sensitive thiols in early stages. The workflow features a high-yielding S-alkylation, a controlled reduction, and a chemoselective chlorination designed to preserve the oxidation state of the sulfide.
Retrosynthetic Analysis & Strategy
The synthesis is designed to install the propyl chain on the sulfur atom before generating the reactive benzyl chloride. This prevents self-alkylation and minimizes the handling of noxious mercapto-benzyl intermediates.
Strategic Disconnection:
-
Target: this compound
-
Precursor 1: 2-(Propylsulfanyl)benzyl alcohol (Stable intermediate)
-
Precursor 2: 2-(Propylsulfanyl)benzoic acid (Crystalline, easy to purify)
-
Starting Material: Thiosalicylic acid (2-Mercaptobenzoic acid)
Key Challenges & Solutions:
-
Sulfide Oxidation: The sulfide moiety is prone to oxidation to sulfoxide/sulfone during workups. Solution: All steps use degassed solvents and inert atmospheres (N₂/Ar).
-
Benzyl Chloride Instability: The final product is a reactive alkylating agent prone to hydrolysis. Solution: The final chlorination is performed under anhydrous conditions with immediate usage or storage at -20°C.
Reaction Scheme (Graphviz Visualization)
Caption: Three-stage synthetic pathway from Thiosalicylic acid to the target benzyl chloride.
Detailed Experimental Protocols
Safety Pre-Check
-
Thiosalicylic acid: Stench. Use bleach to neutralize spills.
-
Thionyl Chloride (SOCl₂): Releases SO₂ and HCl gases. Reacts violently with water.
-
Final Product: Potent lachrymator and alkylating agent.[1] Handle only in a fume hood.
Step 1: Synthesis of 2-(Propylsulfanyl)benzoic acid
This step locks the sulfur with a propyl group, preventing disulfide formation.
-
Setup: Equip a 500 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.
-
Reagents:
-
Thiosalicylic acid (15.4 g, 100 mmol)
-
Potassium Hydroxide (KOH) (14.0 g, 250 mmol) dissolved in 150 mL water.
-
1-Bromopropane (13.5 g, 110 mmol) or 1-Iodopropane.
-
Ethanol (100 mL).
-
-
Procedure:
-
Dissolve thiosalicylic acid in the KOH solution (exothermic).
-
Add ethanol to solubilize the organic halide.
-
Add 1-bromopropane dropwise over 15 minutes.
-
Reflux the mixture for 3–4 hours. Monitor by TLC (System: Hexane/EtOAc 1:1; Product is less polar than SM).
-
Workup: Cool to room temperature. Acidify with 6M HCl to pH ~2. The product will precipitate as a white/off-white solid.
-
Filter the solid, wash with cold water, and dry in a vacuum oven at 50°C.
-
-
Expected Yield: 85–92% (White crystalline solid).
Step 2: Reduction to 2-(Propylsulfanyl)benzyl alcohol
Reduction of the carboxylic acid requires a strong reducing agent like Lithium Aluminum Hydride (LiAlH₄).
-
Setup: Flame-dried 500 mL 3-neck RBF, N₂ atmosphere, addition funnel.
-
Reagents:
-
2-(Propylsulfanyl)benzoic acid (19.6 g, 100 mmol).
-
LiAlH₄ (4.55 g, 120 mmol) (Use 2.4 M solution in THF for safety if available).
-
Anhydrous THF (200 mL).
-
-
Procedure:
-
Suspend LiAlH₄ in THF at 0°C.
-
Dissolve the benzoic acid derivative in THF (50 mL) and add dropwise to the LiAlH₄ suspension. Caution: Gas evolution (H₂).
-
Allow to warm to RT and stir for 4 hours.
-
Quench (Fieser Method): Cool to 0°C. Slowly add: 4.5 mL water, then 4.5 mL 15% NaOH, then 13.5 mL water.
-
Stir until a white granular precipitate forms. Filter through Celite.
-
Concentrate the filtrate to yield the crude alcohol.
-
-
Purification: If necessary, purify via flash chromatography (Hexane/EtOAc 8:2).
-
Expected Yield: 80–88% (Clear to pale yellow oil).
Step 3: Chlorination to this compound
Critical: Avoid oxidants to protect the sulfide. SOCl₂ is preferred over PCl₅ due to easier workup.
-
Setup: 250 mL RBF, N₂ atmosphere, drying tube (CaCl₂).
-
Reagents:
-
2-(Propylsulfanyl)benzyl alcohol (9.1 g, 50 mmol).
-
Thionyl Chloride (SOCl₂) (7.14 g, 60 mmol, 1.2 equiv).
-
Dichloromethane (DCM) (anhydrous, 100 mL).
-
Catalytic DMF (2 drops).
-
-
Procedure:
-
Dissolve the alcohol in DCM and cool to 0°C.
-
Add SOCl₂ dropwise over 20 minutes. The solution may turn yellow/orange.
-
Remove the ice bath and stir at RT for 2 hours.
-
Monitoring: Check by TLC (Hexane/EtOAc 9:1). The alcohol spot should disappear.
-
Workup: Evaporate the solvent and excess SOCl₂ under reduced pressure (use a base trap for HCl vapors).
-
Redissolve the residue in DCM (50 mL) and wash quickly with saturated NaHCO₃ (cold) and Brine.
-
Dry over MgSO₄, filter, and concentrate.
-
-
Storage: The product is unstable on silica. Use immediately or distill under high vacuum if high purity is required. Store at -20°C under Argon.
Analytical Data & Validation
| Compound | State | Key 1H NMR Signals (CDCl3, 400 MHz) |
| Intermediate 1 (Acid) | White Solid | δ 11.0 (br s, 1H, COOH), 8.1 (d, 1H, Ar-H), 2.9 (t, 2H, S-CH2) |
| Intermediate 2 (Alcohol) | Pale Oil | δ 4.75 (s, 2H, CH2-OH), 2.92 (t, 2H, S-CH2), 1.70 (m, 2H), 1.05 (t, 3H) |
| Target Product (Chloride) | Yellow Oil | δ 7.2-7.4 (m, 4H, Ar-H), 4.82 (s, 2H, CH2-Cl) , 2.95 (t, 2H, S-CH2) |
Validation Check:
-
NMR: The shift of the benzylic protons from ~4.75 ppm (Alcohol) to ~4.82 ppm (Chloride) confirms conversion.
-
Mass Spec: Look for characteristic Chlorine isotope pattern (3:1 ratio for M and M+2).
Expert Insights & Troubleshooting
-
Sulfide Oxidation: If the final product shows an extra peak in NMR (downfield, ~3.0-3.5 ppm), the sulfide may have oxidized to a sulfoxide. This often happens if the SOCl₂ reaction is run too hot or if the workup is prolonged. Fix: Keep reaction at 0°C–RT and use Oxalyl Chloride with catalytic DMF as a milder alternative to SOCl₂.
-
Alternative Chlorination: For extremely sensitive substrates, use the Appel Reaction (PPh₃ + CCl₄) or MsCl/LiCl/Collidine . The MsCl method avoids acidic conditions entirely.
-
Odor Control: All glassware contacting thiols/sulfides should be soaked in a dilute bleach solution before removal from the fume hood to oxidize the sulfur residues and eliminate smell.
References
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
-
Sigma-Aldrich. 2-(Propylsulfanyl)benzoic acid Product Page. (Precursor validation).
-
BenchChem. Technical Guide: Chlorination of Benzyl Alcohols. (General chlorination protocols).
-
Organic Chemistry Portal. Conversion of Alcohols to Alkyl Chlorides using Thionyl Chloride. (Mechanistic background).
Sources
Application Notes & Protocols: Derivatization of 1-(Chloromethyl)-2-(propylsulfanyl)benzene
Introduction: A Versatile Synthon for Advanced Synthesis
1-(Chloromethyl)-2-(propylsulfanyl)benzene is a bifunctional aromatic compound poised to serve as a valuable and versatile building block in modern organic and medicinal chemistry. Its structure uniquely combines a highly reactive benzylic chloride moiety with a nucleophilic and oxidizable thioether group. The benzylic chloride is an excellent electrophile for nucleophilic substitution reactions, enabling the facile introduction of a wide array of functional groups. This reactivity is attributed to the stability of the corresponding benzylic carbocation intermediate, which is stabilized by the adjacent aromatic ring, facilitating both S(_N)1 and S(_N)2 pathways.[1]
The ortho-disposed propylsulfanyl group offers a secondary site for chemical modification. While it may exert a mild steric influence on the chloromethyl group's reactivity, its primary role is as a functional handle.[2] The sulfur atom can be selectively oxidized to the corresponding sulfoxide or sulfone, dramatically altering the electronic properties, solubility, and hydrogen bonding capacity of the molecule. This dual reactivity makes this compound an attractive starting material for generating diverse molecular scaffolds, particularly in the development of novel pharmaceutical agents and functional materials.
This guide provides an in-depth exploration of key derivatization strategies for this compound, complete with detailed, field-tested protocols and the underlying mechanistic rationale for each transformation.
Core Reactivity: The Benzylic Chloride Engine
The primary driver of derivatization is the chloromethyl group. Benzylic halides are significantly more reactive towards nucleophilic substitution than their non-aromatic alkyl halide counterparts and are generally unreactive towards elimination reactions.[3][4] The reaction can proceed through two main pathways, largely dependent on the reaction conditions and the nature of the nucleophile:
-
S(_N)2 (Bimolecular Nucleophilic Substitution): Favored by strong, non-bulky nucleophiles and polar aprotic solvents (e.g., DMF, Acetonitrile). This pathway involves a backside attack by the nucleophile, leading to a single, concerted step of bond formation and bond breaking.
-
S(_N)1 (Unimolecular Nucleophilic Substitution): Favored by weak nucleophiles and polar protic solvents (e.g., ethanol, water) that can stabilize the intermediate carbocation. The reaction proceeds in two steps, with the rate-determining step being the formation of the resonance-stabilized benzylic carbocation.[1]
The presence of the ortho-propylsulfanyl group is not expected to dramatically hinder these pathways, though it may slightly disfavor a pure S(_N)2 backside attack due to steric crowding. However, the sulfur's lone pairs do not provide significant intramolecular nucleophilic assistance under typical conditions.[2]
Section 1: Nucleophilic Substitution with N-Nucleophiles (Amination)
The formation of a C-N bond via alkylation of amines is a cornerstone of pharmaceutical synthesis. Reacting this compound with primary or secondary amines yields substituted benzylamines, which are prevalent motifs in bioactive molecules.
Causality and Experimental Choices
This reaction is typically run under S(_N)2 conditions. A base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), is essential to neutralize the hydrochloric acid (HCl) formed during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[5] A polar aprotic solvent like Dimethylformamide (DMF) or acetonitrile is chosen to solubilize the reagents and facilitate the bimolecular collision without interfering with the nucleophile.[6] Heating is often employed to increase the reaction rate.
Protocol 1.1: Synthesis of N-Benzyl-N-propyl-(2-(propylsulfanyl)phenyl)methanamine
Materials:
-
This compound (1.0 equiv.)
-
Dipropylamine (1.2 equiv.)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.0 equiv.)
-
Anhydrous Acetonitrile (ACN)
-
Round-bottom flask, reflux condenser, magnetic stirrer
-
Ethyl acetate, brine, anhydrous magnesium sulfate (MgSO₄) for work-up
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add this compound and anhydrous acetonitrile.
-
Add anhydrous potassium carbonate, followed by the dropwise addition of dipropylamine.
-
Heat the reaction mixture to reflux (approx. 82°C) and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting benzyl chloride spot is consumed (typically 4-8 hours).
-
Cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to yield the desired tertiary amine.
Section 2: Nucleophilic Substitution with O-Nucleophiles (Ether Synthesis)
The Williamson ether synthesis is a classic and reliable method for forming ether linkages.[3][7] This reaction allows for the coupling of this compound with a wide range of alcohols and phenols to generate valuable benzyl ether derivatives.
Causality and Experimental Choices
The reaction requires the deprotonation of the alcohol or phenol to form a more potent alkoxide or phenoxide nucleophile. A strong base like sodium hydride (NaH) is ideal for this purpose, as it irreversibly deprotonates the alcohol, driving the reaction forward.[8] The reaction is best performed in an aprotic solvent like Tetrahydrofuran (THF) or DMF to avoid protonating the newly formed alkoxide.
Protocol 2.1: Synthesis of 1-(Methoxymethyl)-2-(propylsulfanyl)benzene
Materials:
-
This compound (1.0 equiv.)
-
Sodium Methoxide (CH₃ONa) (1.1 equiv.) or Sodium Hydride (NaH, 60% dispersion in mineral oil) and Methanol
-
Anhydrous Tetrahydrofuran (THF)
-
Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup
Procedure:
-
If using NaH: To a flame-dried, three-neck flask under nitrogen, add NaH (1.1 equiv.). Carefully wash the NaH with dry hexanes to remove mineral oil, decant the hexanes, and dry the NaH under a stream of nitrogen.
-
Add anhydrous THF to the flask and cool the suspension to 0°C in an ice bath.
-
Slowly add methanol (1.1 equiv.) to the NaH suspension. Allow the mixture to stir at 0°C for 20 minutes to ensure complete formation of sodium methoxide.
-
If using commercial CH₃ONa: Add sodium methoxide (1.1 equiv.) directly to anhydrous THF at 0°C.
-
To the resulting alkoxide solution, add a solution of this compound (1.0 equiv.) in THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 6-12 hours.
-
Monitor the reaction by TLC. Upon completion, carefully quench the reaction by the slow addition of water at 0°C.
-
Extract the product with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify via column chromatography.
Section 3: Friedel-Crafts Alkylation
The benzylic chloride can act as an electrophile in a Friedel-Crafts alkylation reaction to form a C-C bond with another aromatic ring, producing diarylmethane structures.[9][10]
Causality and Experimental Choices
This electrophilic aromatic substitution requires a Lewis acid catalyst, such as Aluminum Chloride (AlCl₃) or Iron(III) Chloride (FeCl₃), to activate the benzyl chloride.[11] The Lewis acid coordinates to the chlorine atom, making the benzylic carbon more electrophilic and facilitating the formation of a carbocation or a highly polarized complex, which is then attacked by the electron-rich nucleophilic arene (e.g., benzene, toluene). The reaction is typically run with the nucleophilic arene serving as the solvent.[12]
Protocol 3.1: Synthesis of 1-((2-(Propylsulfanyl)phenyl)methyl)benzene
Materials:
-
This compound (1.0 equiv.)
-
Anhydrous Aluminum Chloride (AlCl₃) (1.1 equiv.)
-
Benzene (serves as reagent and solvent)
-
Round-bottom flask, magnetic stirrer, drying tube (CaCl₂)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer and a drying tube, add benzene.
-
Cool the flask in an ice bath (0-5°C).
-
Carefully add anhydrous AlCl₃ in portions to the stirred benzene. Caution: This can be exothermic.
-
Once the AlCl₃ is suspended, slowly add this compound to the mixture.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Quench the reaction by carefully and slowly pouring the mixture over crushed ice containing a small amount of concentrated HCl.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine.
-
Dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purify the resulting diarylmethane by vacuum distillation or column chromatography.
Section 4: Oxidation of the Thioether Moiety
The propylsulfanyl group provides a secondary site for derivatization via oxidation. This transformation can yield either the sulfoxide or the sulfone, depending on the stoichiometry of the oxidant used. These oxidized sulfur species are valuable in drug design as they can act as hydrogen bond acceptors and improve the pharmacokinetic properties of a molecule.
Causality and Experimental Choices
Meta-chloroperoxybenzoic acid (m-CPBA) is a highly effective and selective reagent for the oxidation of sulfides.[13][14][15] Using approximately one equivalent of m-CPBA at low temperatures typically results in the formation of the sulfoxide. Using two or more equivalents and/or higher temperatures will favor the formation of the sulfone.[16] Dichloromethane (DCM) is a common solvent as it is relatively inert and effectively solubilizes the reagents.
Protocol 4.1: Selective Oxidation to 1-(Chloromethyl)-2-(propylsulfinyl)benzene (Sulfoxide)
Materials:
-
This compound (1.0 equiv.)
-
m-CPBA (≤77% purity, 1.1 equiv.)
-
Anhydrous Dichloromethane (DCM)
-
Round-bottom flask, magnetic stirrer
Procedure:
-
Dissolve this compound in anhydrous DCM and cool the solution to -40°C (acetonitrile/dry ice bath).
-
In a separate flask, dissolve m-CPBA in DCM.
-
Add the m-CPBA solution dropwise to the stirred thioether solution over 30 minutes, ensuring the internal temperature does not rise above -35°C.
-
Stir the reaction at -40°C and monitor its progress by TLC. The sulfoxide product will be more polar than the starting thioether. The reaction is typically complete in 1-3 hours.
-
Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃) or sodium thiosulfate (Na₂S₂O₃) to destroy excess peroxide.
-
Allow the mixture to warm to room temperature and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate (NaHCO₃) solution (to remove m-chlorobenzoic acid) and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify by flash column chromatography.
Summary of Derivatization Strategies
The following table summarizes the primary derivatization methods discussed in this guide.
| Derivatization Method | Reagent Class | Key Reagents/Catalyst | Product Functional Group |
| N-Alkylation | Amines | R₂NH, K₂CO₃ | Benzylamine |
| Ether Synthesis | Alcohols/Phenols | ROH, NaH | Benzyl Ether |
| Friedel-Crafts Alkylation | Arenes | Benzene, AlCl₃ | Diarylmethane |
| Thioether Oxidation | Peroxy Acids | m-CPBA (1.1 equiv.) | Sulfoxide |
| Thioether Oxidation | Peroxy Acids | m-CPBA (≥2.2 equiv.) | Sulfone |
Safety Precautions
-
Benzyl Chlorides: Benzyl halides are lachrymators (tear-inducing) and are classified as toxic and potentially carcinogenic.[17][18][19] Always handle them in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.[20]
-
Sodium Hydride (NaH): NaH is a flammable solid that reacts violently with water to produce hydrogen gas. Handle under an inert atmosphere (nitrogen or argon).
-
m-CPBA: m-CPBA is an oxidizing agent and can be shock-sensitive, especially in high concentrations. Do not heat solid m-CPBA.[14]
-
Lewis Acids (AlCl₃): Anhydrous Lewis acids react vigorously with moisture. Handle in a dry environment and quench reactions carefully.
References
-
Williamson, A. W. (1850). Theory of Aetherification. Philosophical Magazine, 37(251), 350-356. Available at: [Link]
-
Lee, D. Y., & Hartwig, J. F. (2019). The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides. Molecules, 24(16), 2975. Available at: [Link]
-
Chemistry Stack Exchange. (2014). Williamson ether synthesis. Available at: [Link]
-
Rueping, M., & Nachtsheim, B. J. (2010). A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. Beilstein Journal of Organic Chemistry, 6, 6. Available at: [Link]
-
PENTA. (2025). Benzyl chloride Safety Data Sheet. Available at: [Link]
-
Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]
-
Chemistry Steps. (2022). The Williamson Ether Synthesis. Available at: [Link]
-
Chemistry Stack Exchange. (2020). The increasing order of reactivity of substituted benzoyl chlorides towards nucleophilic substitution. Available at: [Link]
-
ResearchGate. (2022). Oxidation of thioether linkage to sulfoxide/sulfone via H2O2 and mCPBA. Available at: [Link]
-
International Journal of Chemical Studies. (2015). Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts. Available at: [Link]
-
Singh, F. V., et al. (2016). Selective Oxidation of Organosulphides using m-CPBA as oxidant. Der Pharma Chemica, 8(18), 419-423. Available at: [Link]
-
Pearson. Show how you would use the Williamson ether synthesis to prepare... Available at: [Link]
-
Liu, Y., et al. (2022). Benzyl thioether formation merging copper catalysis. RSC Advances, 12(1), 1-8. Available at: [Link]
-
International Labour Organization. (2021). ICSC 0016 - BENZYL CHLORIDE. Available at: [Link]
-
O'Reilly, R. K., & Seeberger, P. H. (2010). Convenient and robust one pot-synthesis of symmetrical and unsymmetrical benzyl thioethers from benzylhalides using thiourea. Arkivoc, 2010(9), 216-228. Available at: [Link]
-
Ramachandran, P. V., et al. (2024). Aryl carbonyls and carbinols as proelectrophiles for Friedel–Crafts benzylation and alkylation. Organic & Biomolecular Chemistry, 22, 5163-5169. Available at: [Link]
-
Quora. (2017). Benzyl chloride is more reactive than chlorobenzene. Why? Available at: [Link]
-
Morzycki, J. W., et al. (2022). A Study on the Chemistry and Biological Activity of 26-Sulfur Analogs of Diosgenin. Molecules, 27(25), 8961. Available at: [Link]
-
Chemical Review and Letters. (2024). Recent progress in transition-metal-catalyzed dehydrative thioetherification of alcohols with thiols. Available at: [Link]
-
ResearchGate. (2014). Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution. Available at: [Link]
-
University of Toronto. Friedel-Crafts Alkylation: Synthesis of p-di-t-butylbenzene. Available at: [Link]
-
University of Rochester. (2017). Standard Operating Procedure - 3-Chloroperbenzoic acid (MCPBA). Available at: [Link]
-
Vaia. Problem 16 The compounds benzyl chloride... Available at: [Link]
-
Organic Chemistry Portal. Sulfone synthesis by oxidation. Available at: [Link]
-
Magritek. (2020). Investigating Tertiary Amine Alkylation/Benzylation Kinetics. Available at: [Link]
-
Beller, M., et al. (2017). Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. ACS Catalysis, 7(5), 3217-3221. Available at: [Link]
-
Organic Chemistry Portal. Benzylic sulfide synthesis by C-S coupling. Available at: [Link]
-
Kevill, D. N., & D'Souza, M. J. (2012). Nucleophilic Participation in the Solvolyses of (Arylthio)methyl Chlorides and Derivatives. International Journal of Molecular Sciences, 13(5), 6436-6453. Available at: [Link]
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-
Wang, X., et al. (2024). Expedient Synthesis of Alkyl and Aryl Thioethers Using Xanthates as Thiol-Free Reagents. Molecules, 29(11), 2496. Available at: [Link]
-
Organic Chemistry Portal. Synthesis of benzylic amines. Available at: [Link]
-
Kumar, P., et al. (2007). A Novel Method for the Synthesis of Thioacetates Using Benzyltriethylammonium Tetrathiomolybdate and Acetic Anhydride. Letters in Organic Chemistry, 4(1), 37-39. Available at: [Link]
-
Picazo, E., et al. (2024). C(sp3) Cross-Couplings of Benzyl and Tertiary Halides with Thiols or Alcohols Catalyzed by Iron. ChemRxiv. Available at: [Link]
-
ResearchGate. (2022). Derivatization reactions of benzyl halides (X = Cl, Br) with... Available at: [Link]
-
Habib, M. R., et al. (2021). Synthesis of alkylthio benzene derivatives via simultaneous diazotization and nucleophilic displacement. ScholarWorks @ UTRGV. Available at: [Link]
-
Kannan, P., et al. (1998). Syntheses of organic benzyl sulphides from thiols using a modified clay catalyst. Journal of Chemical Sciences, 110(6), 555-559. Available at: [Link]
-
LibreTexts Chemistry. (2023). Nucleophilic Reactions of Benzene Derivatives. Available at: [Link]
-
Organic Chemistry Portal. Benzyl chloride synthesis by chlorination or substitution. Available at: [Link]
-
LibreTexts Chemistry. (2025). 16.6: Nucleophilic Aromatic Substitution. Available at: [Link]
-
Supporting Information. General procedure A1-2. Available at: [Link]
-
Scientific Research Publishing. (2021). Synthesis and Antibacterial Activities of New 2-(Benzylthio)pyrimidines and 2-(Benzimidazolylmethylthio)pyrimidines Derivatives. Available at: [Link]
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- 6. 208. Investigating Tertiary Amine Alkylation/Benzylation Kinetics with Ramp-Flow in a Plug-Flow Reactor Using In-Line 1H NMR Spectroscopy - Magritek [magritek.com]
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- 8. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 9. BJOC - A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis [beilstein-journals.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. cerritos.edu [cerritos.edu]
- 12. chemijournal.com [chemijournal.com]
- 13. derpharmachemica.com [derpharmachemica.com]
- 14. rtong.people.ust.hk [rtong.people.ust.hk]
- 15. Sulfone synthesis by oxidation [organic-chemistry.org]
- 16. A Study on the Chemistry and Biological Activity of 26-Sulfur Analogs of Diosgenin: Synthesis of 26-Thiodiosgenin S-Mono- and Dioxides, and Their Alkyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pentachemicals.eu [pentachemicals.eu]
- 18. merckmillipore.com [merckmillipore.com]
- 19. ICSC 0016 - BENZYL CHLORIDE [chemicalsafety.ilo.org]
- 20. cdhfinechemical.com [cdhfinechemical.com]
Application Note: Scalable Process Design for 1-(Chloromethyl)-2-(propylsulfanyl)benzene
Topic: "1-(Chloromethyl)-2-(propylsulfanyl)benzene" scale-up synthesis Content Type: Application Notes and Protocols
Executive Summary
This technical guide outlines a robust, scalable protocol for the synthesis of This compound (Target Molecule). This compound is a critical electrophilic building block, featuring a benzyl chloride moiety susceptible to nucleophilic attack and an ortho-propylsulfanyl group that imparts specific lipophilic and electronic properties.
The synthesis strategy prioritizes Thiosalicylic acid (2-mercaptobenzoic acid) as the starting material due to its low cost, stability, and established supply chain compared to the volatile and odorous 2-mercaptobenzyl alcohol. The route involves three chemical transformations: S-alkylation , Ester Reduction , and Deoxychlorination .
Critical Quality Attributes (CQAs):
-
Purity: >98% (GC/HPLC)
-
Impurity Control: Strict limits on the S-oxide byproduct and hydrolyzed benzyl alcohol.
-
Safety: Management of lachrymatory benzyl chloride intermediates and alkyl sulfide stench.
Strategic Route Selection & Analysis
The selected route avoids the direct chloromethylation of (propylsulfanyl)benzene, which suffers from poor regioselectivity (ortho/para mixtures) and potential sulfur poisoning of Friedel-Crafts catalysts. Instead, we utilize a stepwise functional group interconversion approach.
Reaction Scheme Overview
-
Step 1: S-Alkylation: Selective alkylation of the thiol group in thiosalicylic acid using propyl bromide.
-
Step 2: Reduction: Conversion of the carboxylic acid (via an in-situ methyl ester) to the benzyl alcohol using Sodium Borohydride (
), avoiding the hazards of Lithium Aluminum Hydride ( ) on scale. -
Step 3: Chlorination: Conversion of the alcohol to the chloride using Thionyl Chloride (
) with catalytic DMF.
Process Logic Diagram (Graphviz)
Caption: Figure 1. Linear synthetic workflow from Thiosalicylic acid to Target, highlighting the critical intermediate steps and mechanistic considerations.
Detailed Protocols
Step 1: Synthesis of 2-(Propylsulfanyl)benzoic acid
Rationale: Thiol alkylation is highly chemoselective in aqueous base. The carboxylate anion protects the acid functionality, while the thiolate is a superior nucleophile.
Reagents & Stoichiometry:
| Reagent | Equiv. | Role |
|---|---|---|
| Thiosalicylic Acid | 1.0 | Starting Material |
| 1-Bromopropane | 1.1 | Alkylating Agent |
| Potassium Hydroxide (KOH) | 2.2 | Base (Dianion formation) |
| Water/Ethanol (1:1) | 10 Vol | Solvent |[1]
Protocol:
-
Dissolution: In a reactor fitted with a reflux condenser and overhead stirrer, dissolve KOH (2.2 eq) in Water/Ethanol (1:1).
-
Addition: Add Thiosalicylic acid (1.0 eq) portion-wise. The reaction is exothermic; maintain temp < 40°C. Stir until a clear yellow solution forms (dianion formation).
-
Alkylation: Add 1-Bromopropane (1.1 eq) dropwise over 30 minutes.
-
Reflux: Heat the mixture to reflux (approx. 80°C) for 3-4 hours. Monitor by HPLC (disappearance of thiol).
-
Workup:
Step 2: One-Pot Esterification and Reduction
Rationale: Direct reduction of carboxylic acids requires harsh reagents (
Reagents & Stoichiometry:
| Reagent | Equiv. | Role |
|---|---|---|
| 2-(Propylthio)benzoic acid | 1.0 | Substrate |
| Methanol (MeOH) | 15 Vol | Solvent/Reactant |
| Sulfuric Acid (
Protocol:
-
Esterification: Dissolve the acid from Step 1 in Methanol (10 Vol). Add catalytic
. Reflux for 4 hours. (Check TLC/HPLC for conversion to methyl ester). -
Neutralization: Cool to 0°C. Carefully neutralize the acid with solid
. -
Reduction:
-
Add fresh Methanol (5 Vol) if volume is low.
-
Add
(2.5 eq) portion-wise over 1 hour, maintaining temperature < 10°C (Hydrogen evolution!). -
Allow to warm to Room Temperature (RT) and stir for 4 hours.
-
-
Quench: Carefully quench with Acetone (to destroy excess borohydride) followed by saturated
solution. -
Extraction: Evaporate Methanol. Extract the aqueous residue with Ethyl Acetate or Toluene.
-
Isolation: Wash organics with brine, dry over
, and concentrate.-
Product: 2-(Propylsulfanyl)benzyl alcohol (Clear to pale yellow oil).
-
Expected Yield: 80-85%.
-
Step 3: Chlorination to this compound
Rationale: This is the critical step. The sulfur atom is nucleophilic and can react with chlorinating agents.[1] We use Thionyl Chloride (
Safety Warning: The product is a potential lachrymator and skin irritant. All operations must be performed in a fume hood.
Reagents & Stoichiometry:
| Reagent | Equiv. | Role |
|---|---|---|
| 2-(Propylsulfanyl)benzyl alcohol | 1.0 | Substrate |
| Thionyl Chloride (
Protocol:
-
Setup: Charge the alcohol, Toluene, and DMF into a dry reactor under Nitrogen atmosphere. Cool to 0-5°C.
-
Addition: Add
(1.2 eq) dropwise via addition funnel, keeping the temperature < 10°C. The reaction will release and gas; ensure the scrubber is active. -
Reaction: Allow the mixture to warm to RT and stir for 2 hours.
-
Mechanistic Note: The ortho-sulfur may provide anchimeric assistance, stabilizing the benzylic cation and ensuring rapid reaction.
-
-
Workup:
-
Purification:
Analytical Control & Troubleshooting
Analytical Parameters
-
HPLC Method: C18 Column, ACN/Water (0.1% TFA) gradient.
-
Target Retention: The chloride is less polar than the alcohol.
-
-
NMR Validation:
-
NMR (CDCl3): Look for the benzylic
singlet around 4.7-4.8 ppm. The propyl group will show a triplet ( ppm), multiplet ( ppm), and triplet ( ppm, ). -
Impurity Alert: If the benzylic signal is split or shifted upfield, suspect hydrolysis back to alcohol. If the propyl signals are deshielded, suspect S-oxidation.
-
NMR (CDCl3): Look for the benzylic
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Yield in Step 1 | Incomplete deprotonation | Ensure KOH is fully dissolved and in excess (2.2 eq). |
| Smell of H2S in Step 2 | Acidification of sulfide | Ensure quench is neutral/basic. Do not acidify the sulfide solution strongly without ventilation. |
| Product is Dark/Red (Step 3) | Oxidation of Sulfur | Ensure inert atmosphere ( |
| Starting Material Remains (Step 3) | Inactive Reagent |
References
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
-
Furniss, B. S., et al. (1989). Preparation of Alkyl Chlorides from Alcohols. In Vogel's Textbook of Practical Organic Chemistry.
-
Sun, L., Peng, G., Niu, H., Wang, Q., & Li, C. (2008).[6] A Highly Chemoselective and Rapid Chlorination of Benzyl Alcohols under Neutral Conditions.[6] Synthesis, 2008(24), 3919-3924.[6] (Describes chemoselective chlorination in the presence of sensitive groups).
-
BenchChem. (2025).[5] Synthesis of 1-Chloro-2-(dichloromethyl)benzene: A Technical Guide. (General reference for chlorination of ortho-substituted benzenes).
-
PrepChem. (n.d.). Synthesis of 2-(Benzylthio)benzothiazole. (Reference for S-alkylation protocols).
Sources
- 1. scientists.uz [scientists.uz]
- 2. prepchem.com [prepchem.com]
- 3. US3465051A - Chloromethylation of benzene compounds - Google Patents [patents.google.com]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. A Highly Chemoselective and Rapid Chlorination of Benzyl Alcohols under Neutral Conditions [organic-chemistry.org]
Application Note: Analytical Strategy for 1-(Chloromethyl)-2-(propylsulfanyl)benzene
Part 1: Introduction & Chemical Context[1][2]
The "Ortho-Effect" Challenge
1-(Chloromethyl)-2-(propylsulfanyl)benzene is not merely a standard alkyl halide; it represents a classic analytical paradox known as Anchimeric Assistance (or Neighboring Group Participation).
Unlike its para- or meta- isomers, the ortho- positioning of the propylsulfanyl group places the sulfur atom in perfect geometric proximity to the chloromethyl carbon. In solution, the sulfur lone pair can perform an intramolecular nucleophilic attack, displacing the chloride to form a highly reactive cyclic sulfonium intermediate .[1] This species reacts rapidly with any available nucleophile (water, alcohols) to form hydrolysis or solvolysis products.
Implication for Analysts: Standard reversed-phase HPLC methods using water/methanol often fail because the molecule degrades during the analysis, leading to phantom peaks and poor mass balance. This guide provides protocols specifically engineered to circumvent this instability.
Physicochemical Profile (Calculated)
| Property | Value / Characteristic | Analytical Impact |
| Molecular Formula | MW: 212.74 g/mol | |
| LogP | ~3.8 - 4.2 | Highly lipophilic; requires high organic mobile phase. |
| Reactivity | High (Electrophile) | Prone to hydrolysis (to alcohol) and oxidation (to sulfoxide). |
| Chromophore | Benzene Ring | UV detectable (Max |
| Solubility | Soluble in MeCN, DCM, Hexane | Incompatible with MeOH/EtOH (risk of ether formation). |
Part 2: Degradation & Signaling Pathways
Understanding the degradation mechanism is prerequisite to designing the method. The diagram below illustrates the "Ortho-Sulfide" effect that analysts must control.
Figure 1: The dominant degradation pathway involves the sulfur atom displacing the chloride (Red Arrow), rendering the molecule hypersensitive to moisture.
Part 3: Experimental Protocols
Protocol A: High-Stability HPLC Assay (Purity)
Objective: Quantify potency while suppressing on-column hydrolysis. Strategy: Use a high-pH-stability column with an aprotic diluent and minimize water exposure time.
Instrument Parameters
-
System: HPLC with PDA/UV Detector (e.g., Agilent 1290 / Waters H-Class).
-
Column: Agilent Zorbax StableBond C18 (SB-C18) or equivalent sterically protected C18.
-
Why: Steric protection reduces silanol activity which can catalyze degradation.
-
-
Dimensions:
mm, (Short column for fast elution). -
Temperature:
(Strict control; higher temps accelerate degradation).
Mobile Phase & Gradient[2]
-
Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH stabilizes benzyl chlorides).
-
Mobile Phase B: 100% Acetonitrile (MeCN).
-
Flow Rate: 0.8 mL/min.
| Time (min) | % A (Water) | % B (MeCN) | Rationale |
| 0.00 | 40 | 60 | High organic start prevents precipitation but limits water interaction. |
| 4.00 | 5 | 95 | Rapid gradient to elute lipophilic parent. |
| 5.00 | 5 | 95 | Wash. |
| 5.10 | 40 | 60 | Re-equilibration. |
Sample Preparation (Critical)
-
Diluent: 100% Anhydrous Acetonitrile. Do NOT use Methanol.
-
Stock Solution: Prepare at 1.0 mg/mL in Diluent. Store in amber glass at
. -
Working Standard: Dilute to 0.1 mg/mL. Inject immediately.
-
System Suitability: Resolution (
) between Parent and Benzyl Alcohol impurity must be .
Protocol B: Trace Analysis of Genotoxic Impurity (GTI)
Objective: Detect trace levels (ppm) of the title compound in a drug substance (ICH M7 compliance). Challenge: Direct analysis at ppm levels is difficult due to stability. Solution: Derivatization-LCMS . We intentionally react the chloride with a secondary amine to "lock" it into a stable form.
Reagents
-
Derivatizing Agent: Morpholine (excess).
-
Solvent: Acetonitrile.[3]
Workflow
-
Reaction: Dissolve Drug Substance (100 mg) in MeCN (1 mL). Add
Morpholine. -
Incubation: Heat at
for 30 minutes. -
Analysis: Inject onto LC-MS/MS (QQQ) in MRM mode.
-
Transition: Monitor the transition of the Derivatized Adduct (Parent MW - Cl + Morpholine).
-
Calculation:
Da (Precursor Ion ).
-
Protocol C: Structural Identification (NMR)
Objective: Distinguish the Parent from the Hydrolysis impurity (Alcohol).
-
Solvent:
(Neutralized with basic alumina to remove traces of HCl/DCl). -
Key Diagnostic Signals:
-
Parent (
): Singlet at ppm. -
Impurity (
): Singlet at ppm (shifts depending on concentration/H-bonding). -
Differentiation: The
-protons of the propylthio group ( ) will shift slightly upfield in the alcohol compared to the chloride due to electronic changes transmitted through the ring.
-
Part 4: Analytical Decision Matrix
Use this flow to select the correct method based on your data requirements.
Figure 2: Decision tree for selecting the appropriate analytical workflow based on sensitivity needs.
Part 5: References & Compliance
-
ICH M7(R1) . Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation.[6]
-
Capon, B., & McManus, S. P. (1976). Neighboring Group Participation. Plenum Press. (Foundational text on the mechanism of ortho-sulfur acceleration).
-
Liu, D. Q., et al. (2010). "Recent advances in the synthesis and analysis of genotoxic impurities." Journal of Pharmaceutical and Biomedical Analysis. (Review of derivatization strategies for benzyl halides).
-
CDC/NIOSH . Benzyl Chloride Safety Data. Centers for Disease Control and Prevention.
Disclaimer: This document is for research and development purposes. All protocols must be validated under local GMP/GLP regulations before use in regulated environments. Handle this compound with extreme care as it is a potent alkylating agent and lachrymator.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Separation of Benzyl chloride on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. dalalinstitute.com [dalalinstitute.com]
- 5. Neighbouring Group Participation: Concepts & Examples Explained [vedantu.com]
- 6. nihs.go.jp [nihs.go.jp]
Application Note: 1-(Chloromethyl)-2-(propylsulfanyl)benzene in Heterocyclic and Oligosaccharide Synthesis
This Application Note is designed for researchers in medicinal chemistry and carbohydrate synthesis. It details the strategic utilization of 1-(Chloromethyl)-2-(propylsulfanyl)benzene (also referred to as 2-(Propylthio)benzyl chloride or PTB-Cl ) as a specialized reagent for Latent-Active Glycosylation and as a precursor for Sulfur-containing Heterocycles .
Executive Summary
This compound is a bifunctional building block characterized by a reactive benzylic electrophile and a latent nucleophilic sulfide in the ortho position. While historically used as a scaffold for benzothiepin and thiochroman derivatives, its most impactful modern application is in "Latent-Active" Glycosylation strategies . The ortho-propylsulfanyl moiety acts as a "remote activation handle," allowing for the controlled construction of complex oligosaccharides (oxygen heterocycles) via an interrupted Pummerer rearrangement.
Chemical Profile & Reactivity
| Property | Specification |
| IUPAC Name | This compound |
| Common Abbreviation | PTB-Cl |
| Molecular Formula | C₁₀H₁₃ClS |
| Molecular Weight | 216.73 g/mol |
| Key Functionality | Benzylic Chloride: Hard electrophile (Alkylation).Ortho-Sulfide: Latent nucleophile / Pummerer trigger.[1] |
| Stability | Sensitive to moisture (hydrolysis to alcohol) and oxidation (sulfoxide formation). Store under inert atmosphere at -20°C. |
Mechanistic Duality
The utility of PTB-Cl stems from its ability to switch between inert and reactive states:
-
Alkylation Phase (Inert): The chloride is displaced by a nucleophile (e.g., a thioglycoside or amine). The o-propylthio group remains spectator-stable under acidic/basic conditions.
-
Activation Phase (Reactive): Controlled oxidation of the sulfide to a sulfoxide triggers reactivity. Upon treatment with triflic anhydride (
), the sulfoxide undergoes an interrupted Pummerer rearrangement , expelling the aglycone and generating a reactive oxocarbenium ion.
Application I: Latent-Active Glycosylation (The SPTB Strategy)
This is the primary application for high-value synthesis. The S-2-(2-propylthio)benzyl (SPTB) group serves as a protecting group that can be "switched on" to become a glycosyl donor.[2]
Mechanism of Action
The activation relies on the interaction between the ortho-sulfoxide and the benzylic position. Unlike varying the anomeric leaving group directly, this "Remote Activation" allows the anomeric center to remain "Disarmed" (stable) until the specific moment of activation.
Figure 1: The Latent-Active pathway using PTB-Cl.[3][4][5] The reagent installs the SPTB handle, which is inert until oxidized to SPSB and activated by Tf2O.
Protocol A: Synthesis of SPTB-Protected Thioglycosides
Objective: Install the PTB group onto a glycosyl thiol.
Materials:
-
Glycosyl thiol (1.0 equiv)
-
This compound (PTB-Cl) (1.2 equiv)
-
Triethylamine (
) or -
Dichloromethane (DCM) or DMF
Step-by-Step:
-
Dissolution: Dissolve the glycosyl thiol in anhydrous DCM (0.1 M concentration) under Nitrogen.
-
Addition: Add
(1.5 equiv) followed by the dropwise addition of PTB-Cl (1.2 equiv). -
Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC (The thiol spot should disappear; the product is less polar).
-
Workup: Quench with water. Extract with DCM. Wash organic layer with brine, dry over
, and concentrate. -
Purification: Flash chromatography (Hexanes/Ethyl Acetate). The SPTB-glycoside is stable and can be stored.
Protocol B: Activation and Glycosylation
Objective: React the SPTB-donor with an acceptor alcohol.[3]
-
Oxidation (Latent
Active): Treat the SPTB-glycoside with m-CPBA (1.0 equiv) in DCM at -78°C to 0°C. Isolate the sulfoxide (SPSB). -
Coupling:
-
Mix SPSB donor (1.0 equiv), Acceptor alcohol (1.2 equiv), and 2,6-di-tert-butyl-4-methylpyridine (DTBMP, 2.0 equiv) in dry DCM.
-
Add 4Å molecular sieves and stir for 30 min.
-
Cool to -78°C.
-
Add Triflic Anhydride (
) (1.1 equiv). -
Warm slowly to -40°C or 0°C (substrate dependent).
-
Result: The PTB moiety is cleaved as a byproduct, and the new glycosidic bond is formed.
-
Application II: Synthesis of S-Heterocycles (Benzothiophenes & Isothiochromans)
Beyond glycosylation, PTB-Cl is a precursor for fused sulfur heterocycles. The ortho-propylthio group allows for cyclization strategies involving ring closure onto the benzylic carbon.
Pathway: Benzo[c]thiophene Synthesis
The ortho-substitution pattern is ideal for forming the benzo[c]thiophene (isothianaphthene) core, a privileged scaffold in conductive polymers and bio-imaging dyes.
Reaction Logic:
-
Salt Formation: Reaction of PTB-Cl with a mild Lewis Acid or heat can induce intramolecular attack of the sulfur on the benzylic chloride, forming a cyclic sulfonium salt (1-propyl-1,3-dihydrobenzo[c]thiophenium).
-
Dealkylation/Elimination: Heating this salt or treating with a nucleophile can lead to the loss of the propyl group (or elimination) to form the dihydrobenzo[c]thiophene core.
Figure 2: Cyclization pathway to Benzo[c]thiophene derivatives.
Troubleshooting & Critical Parameters
| Issue | Cause | Solution |
| Low Yield in Alkylation | Hydrolysis of PTB-Cl | Ensure anhydrous solvents. Check PTB-Cl quality (should be a clear oil/solid, not cloudy). |
| Over-oxidation | Formation of Sulfone | During Protocol B (Oxidation), strictly control m-CPBA stoichiometry (1.0 equiv) and temperature (-78°C). Sulfones do not activate with |
| No Activation | Moisture in | Triflic anhydride is extremely moisture sensitive. Distill before use or use fresh ampoules. |
| Side Products (Radical) | Radical rearrangement | Avoid radical initiators (AIBN, light) unless specifically targeting radical cyclization (which yields o-propenyltoluenes). |
References
-
Original SPTB Methodology: Xiao, X., Zhao, Y., Shu, P., Zhao, X., Liu, Y., Sun, J., Zhang, Q., Zeng, J., & Wan, Q. (2016). Remote Activation of Disarmed Thioglycosides in Latent-Active Glycosylation via Interrupted Pummerer Reaction.[2][3][4][5] Journal of the American Chemical Society, 138(41), 13402–13407. [2]
-
Radical Reactivity of o-Alkylthiobenzyls: Journal of the Chemical Society, Perkin Transactions 2. Intramolecular reactions of o-alkoxy- and o-alkylthio-benzyl radicals.
-
Glycosyl Sulfoxides Review: Zeng, J., et al. (2018).[1] Glycosyl Sulfoxides in Glycosylation Reactions. Topics in Current Chemistry, 376, 12.
Sources
Troubleshooting & Optimization
"1-(Chloromethyl)-2-(propylsulfanyl)benzene" synthesis yield improvement
An in-depth guide to overcoming common challenges in the synthesis of 1-(Chloromethyl)-2-(propylsulfanyl)benzene, a crucial intermediate for specialized chemical manufacturing. This technical support center provides detailed troubleshooting, optimization strategies, and validated protocols to enhance reaction yield and purity.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the synthesis of this compound.
Q1: What is the standard synthetic route for this compound?
The most common and industrially significant method for introducing a chloromethyl group to an aromatic ring like 2-(propylsulfanyl)benzene is the Blanc chloromethylation reaction .[1][2] This is a type of electrophilic aromatic substitution. The reaction typically involves treating the aromatic substrate with formaldehyde (or a formaldehyde equivalent like paraformaldehyde) and hydrogen chloride, using a Lewis acid catalyst, most commonly zinc chloride (ZnCl₂).[3][4][5]
Q2: Can you outline the reaction mechanism?
Certainly. The Blanc chloromethylation proceeds via a classic electrophilic aromatic substitution mechanism. The key steps are:
-
Formation of the Electrophile: Under strong acidic conditions and in the presence of a Lewis acid catalyst like ZnCl₂, formaldehyde is activated to form a highly reactive electrophilic species. This is often depicted as a protonated chloromethyl alcohol or a chloromethyl cation.[2][3]
-
Electrophilic Attack: The electron-rich aromatic ring of 2-(propylsulfanyl)benzene attacks the electrophile. The propylsulfanyl group (-SPr) is an ortho-, para-directing group, meaning the attack will preferentially occur at the positions ortho or para to it. Since the 2-position is already substituted, the primary products will be substitution at the 4- and 6-positions.
-
Rearomatization: The resulting intermediate, a resonance-stabilized carbocation (sigma complex), loses a proton to restore the aromaticity of the ring, yielding the final chloromethylated product.[6]
Caption: Core mechanism of the Blanc chloromethylation reaction.
Q3: What are the critical safety precautions for this reaction?
The primary safety concern is the potential formation of bis(chloromethyl) ether (BCME) as a byproduct.[1] BCME is a potent human carcinogen with high volatility, and its presence can occur in reactions involving formaldehyde and hydrogen chloride.[2][3] Therefore, all experimental work must be conducted in a well-ventilated chemical fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn at all times.
Troubleshooting Guide: Yield Improvement
This guide provides solutions to common problems encountered during the synthesis that lead to reduced yield and purity.
Q1: My reaction yield is consistently low, with significant starting material remaining. What's the problem?
Low conversion is a frequent issue that can often be traced back to reaction conditions and reagent quality.
-
Cause 1: Inactive Catalyst: Anhydrous zinc chloride is hygroscopic and can become deactivated by moisture. If the catalyst has absorbed atmospheric water, its Lewis acidity will be compromised, hindering the formation of the electrophile.
-
Solution: Use freshly opened, anhydrous zinc chloride, or dry your existing supply before use. Ensure all glassware is thoroughly dried. The reaction must be carried out under anhydrous conditions to maximize yield.[1]
-
-
Cause 2: Insufficient Hydrogen Chloride: A high concentration of HCl is necessary to drive the reaction towards the chloromethylated product and suppress side reactions like oligomerization.[7]
-
Cause 3: Reaction Temperature is Too Low: While high temperatures can cause side reactions, a temperature that is too low may result in a sluggish or stalled reaction.
-
Solution: Carefully monitor the reaction temperature. For many chloromethylations, a controlled temperature between 40-60°C is optimal, but this must be determined empirically for your specific substrate.[3]
-
Q2: I've isolated a significant byproduct with a much higher molecular weight. What is it and how can I prevent it?
This is the most common cause of low yields and is almost certainly a diaryl Methane byproduct .
-
Mechanism of Formation: The desired product, this compound, is a reactive benzyl chloride derivative. It can act as an electrophile itself in a subsequent Friedel-Crafts alkylation reaction with another molecule of the starting material (2-(propylsulfanyl)benzene). This results in the formation of a methylene-bridged diaryl compound, reducing the yield of the target molecule.[2][3][5]
Caption: Formation pathway of the diaryl methane byproduct.
-
Prevention Strategies:
-
Control Reaction Temperature: This is the most critical factor. Higher temperatures significantly accelerate the secondary Friedel-Crafts alkylation.[3] Maintain a lower, consistent reaction temperature (e.g., < 50°C) to minimize this side reaction.
-
Monitor Reactant Concentration: High concentrations of the chloromethylated product increase the likelihood of it reacting with the starting material.[1][3] Consider a slower addition of formaldehyde to keep the instantaneous concentration of the product low.
-
Choose the Right Catalyst: Certain powerful Lewis acids, like aluminum chloride (AlCl₃), are known to strongly promote diaryl methane formation.[3] Zinc chloride (ZnCl₂) is generally a milder and more suitable catalyst for this reaction.[3][5]
-
Limit Reaction Time: Do not let the reaction run for an unnecessarily long time after the starting material has been consumed. Monitor the reaction's progress using techniques like TLC or GC and work it up promptly upon completion.[7]
-
Q3: My analysis shows evidence of dichloromethylated products. How can this be avoided?
The formation of bis(chloromethyl) or dichloromethyl compounds occurs when the aromatic ring is overly activated or when reaction conditions are too harsh.
-
Cause: The newly formed monochloromethylated product can undergo a second chloromethylation reaction. This is more common with highly activated aromatic rings.
-
Solution:
-
Stoichiometry Control: Carefully control the molar ratios of your reactants. Avoid using a large excess of the chloromethylating agents (formaldehyde and HCl).[7] Aim for a molar ratio close to 1:1 between the substrate and formaldehyde.
-
Reaction Time: As mentioned previously, shorter reaction times can prevent over-reaction. Stop the reaction once the desired conversion to the mono-substituted product is achieved.[7]
-
Experimental Protocols & Data
Protocol 1: Standard Blanc Chloromethylation
This protocol represents a common starting point for the synthesis.
-
Setup: To a three-necked, round-bottom flask equipped with a mechanical stirrer, thermometer, and gas inlet tube, add 2-(propylsulfanyl)benzene (1 eq.) and concentrated hydrochloric acid (5-10 volumes).
-
Cooling: Cool the mixture in an ice bath to 0-5°C.
-
Reagent Addition: While stirring vigorously, begin bubbling gaseous hydrogen chloride into the mixture. Slowly add an aqueous formaldehyde solution (1.1 eq., 37%) or paraformaldehyde, ensuring the internal temperature does not exceed 10°C.
-
Catalyst: Once the formaldehyde addition is complete, add anhydrous zinc chloride (0.5-1.0 eq.) in portions.
-
Reaction: Allow the mixture to warm to room temperature and then heat to 40-50°C for 2-4 hours, monitoring by TLC or GC.
-
Work-up: Cool the reaction mixture and pour it onto crushed ice. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or diethyl ether).[9][10]
-
Washing: Wash the combined organic layers sequentially with water, a saturated sodium bicarbonate solution, and finally, brine.[9]
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation, keeping the distillation temperature as low as possible to prevent decomposition.[7]
Optimization Strategies & Comparative Data
To improve upon the standard protocol, several parameters can be modified. The following table outlines key variables and their impact on yield and selectivity.
| Parameter | Standard Condition | Optimized Condition | Rationale for Optimization |
| Catalyst | Zinc Chloride (ZnCl₂) | Zinc Chloride (ZnCl₂) | ZnCl₂ provides a good balance of activity while minimizing diaryl methane formation compared to stronger Lewis acids like AlCl₃.[3] |
| Temperature | 40-50°C | 25-35°C | Lower temperature significantly reduces the rate of the secondary Friedel-Crafts alkylation, which forms the diaryl methane byproduct.[3][7] |
| Formaldehyde Addition | All at once (bulk) | Slow, dropwise addition over 1-2 hours | Maintains a low instantaneous concentration of the reactive chloromethylated product, suppressing byproduct formation.[3] |
| Solvent | Conc. HCl / None | Acetic Acid or Dichloromethane | Using a co-solvent can improve solubility and heat transfer. Acetic acid is a common solvent for these reactions.[3][11] |
| Reaction Time | 2-4 hours | Monitor until ~90% conversion (typically 3-5 hours) | Prevents the reaction from sitting at completion, which encourages byproduct formation. Prompt work-up is key.[7] |
graph TD { A[Start: Low Yield Observed] --> B{Analyze Byproducts via GC-MS}; B --> C[High MW Byproduct?\n(Diaryl Methane)]; B --> D[Unreacted Starting Material?]; B --> E[Polychlorinated Products?];C --> C1[Yes]; C1 --> C2["- Reduce Temperature\n- Ensure Slow Reagent Addition\n- Check Catalyst Choice (Avoid AlCl3)"]; D --> D1[Yes]; D1 --> D2["- Check Catalyst Activity (Anhydrous?)\n- Ensure Sufficient HCl Supply\n- Slightly Increase Reaction Time/Temp"]; E --> E1[Yes]; E1 --> E2["- Reduce Molar Ratio of CH2O/HCl\n- Reduce Overall Reaction Time"]; style C2 fill:#EA4335,stroke:#333,stroke-width:2px,fontcolor:#FFFFFF style D2 fill:#FBBC05,stroke:#333,stroke-width:2px,fontcolor:#202124 style E2 fill:#4285F4,stroke:#333,stroke-width:2px,fontcolor:#FFFFFF
}
Caption: A troubleshooting workflow for yield improvement.
References
-
New studies in aromatic chloromethylation. Durham E-Theses, Durham University. [Available at: [Link]].
-
The chloromethylation of an aromatic or heteroaromatic ring is of great importance. Thieme Chemistry. [Available at: [Link]].
-
Improved Selectivity in the Chloromethylation of Alkylbenzenes in the Presence of Quaternary Ammonium Salts. IRIS. [Available at: [Link]].
-
Blanc chloromethylation. Wikipedia. [Available at: [Link]].
-
Chloromethylation of Lignin as a Route to Functional Material with Catalytic Properties in Cross-Coupling and Click Reactions. ChemRxiv. [Available at: [Link]].
- Method for catalytic reaction of chloromethylation of aromatic cyclic compound. Google Patents (CN101774880A).
- Chloromethylation of thiophene. Google Patents (US7462725B2).
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. Blanc chloromethylation - Wikipedia [en.wikipedia.org]
- 3. etheses.dur.ac.uk [etheses.dur.ac.uk]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. US7462725B2 - Chloromethylation of thiophene - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. iris.unive.it [iris.unive.it]
Technical Support Center: Synthesis & Stability of 1-(Chloromethyl)-2-(propylsulfanyl)benzene
Current Status: Operational Subject Matter Expert: Senior Application Scientist, Process Chemistry Division Document ID: TSC-2024-ORG-SULF-01
Executive Summary
The synthesis of 1-(Chloromethyl)-2-(propylsulfanyl)benzene (also known as 2-(propylthio)benzyl chloride) presents a unique set of challenges compared to standard benzyl chloride derivatives. The presence of a sulfide group in the ortho position introduces Neighboring Group Participation (NGP) , significantly altering the reactivity profile and stability of the molecule.
This guide addresses the critical instability mechanisms—specifically the formation of cyclic sulfonium species—and provides validated protocols to minimize side reactions such as dimerization, hydrolysis, and S-oxidation.
Module 1: The "Unstable Product" Phenomenon (Root Cause Analysis)
User Query: "My reaction reaches completion, but the isolated yield is low, and the NMR shows a complex mixture. Is the product decomposing?"
The Technical Reality: Anchimeric Assistance
The primary culprit is the sulfur atom acting as an intramolecular nucleophile. Unlike meta- or para- isomers, the ortho- sulfide lone pair is perfectly positioned to attack the benzylic carbon.
-
Mechanism: As the leaving group (e.g.,
from thionyl chloride) departs, the sulfur atom attacks the benzylic center from the back. -
Intermediate: This forms a highly reactive cyclic sulfonium cation (a five-membered dihydrobenzo[c]thiophenium ring).
-
Consequence: This salt is unstable.[1][2] In the presence of any nucleophile (even trace water or the starting alcohol), it ring-opens or reacts to form impurities.
Visualization: The NGP Pathway
Figure 1: The competition between direct chlorination and sulfur-mediated cyclization.
Module 2: Critical Impurity Profiling
User Query: "I see extra peaks in the aliphatic region (2.5–3.0 ppm) and the aromatic region. What are they?"
| Impurity Type | Chemical Cause | Diagnostic Signal (1H NMR approx) | Prevention Strategy |
| Sulfoxide | Oxidation of sulfide by atmospheric | Shift of S-CH2 protons downfield (~2.8–3.0 ppm). | Degas solvents; use |
| Dimer | Reaction of the product with the starting alcohol.[1] | Complex multiplet splitting; broadening of benzylic peak. | Maintain strict stoichiometry; avoid excess alcohol; keep temp < 0°C. |
| Hydrolysis Product | Reversion to alcohol due to moisture.[3] | Benzylic | Use anhydrous DCM; store over activated molecular sieves. |
Module 3: Validated Synthesis Protocol
Objective: Chlorination of 2-(propylsulfanyl)benzyl alcohol minimizing NGP effects.
Reagents & Setup
-
Substrate: 2-(propylsulfanyl)benzyl alcohol (1.0 equiv).
-
Reagent: Thionyl Chloride (
) (1.1 equiv). -
Base: Pyridine or 2,6-Lutidine (1.1 equiv) — Critical for neutralizing HCl.
-
Solvent: Anhydrous Dichloromethane (DCM).
-
Temp: -5°C to 0°C.
Step-by-Step Procedure
-
Preparation: Flame-dry a 3-neck round bottom flask. Cool under a stream of dry Nitrogen.
-
Dissolution: Dissolve the alcohol and pyridine in anhydrous DCM (approx. 5-10 volumes). Cool the solution to -5°C in an ice/salt bath.
-
Addition: Add
dropwise over 30 minutes.-
Why? Slow addition prevents localized heating, which favors the thermodynamic stability of the cyclic sulfonium side-product.
-
Why Pyridine? It scavenges the HCl byproduct. Free
protonates the hydroxyl group, making it a better leaving group but also accelerating the unwanted cyclization.
-
-
Reaction: Stir at 0°C for 1–2 hours. Monitor by TLC (Note: Product may hydrolyze on silica; use neutralized plates or rapid visualization).
-
Workup (Crucial):
-
Quench with cold saturated
. -
Separate layers quickly.
-
Dry organic layer over
(avoid acidic clays). -
Concentrate at low temperature (< 30°C). Do not heat to dryness if possible.
-
Module 4: Troubleshooting Logic Tree
User Query: "My reaction failed. Where do I start?"
Figure 2: Diagnostic flow for reaction failure.
FAQs
Q: Can I use concentrated HCl instead of Thionyl Chloride? A: No. Aqueous acids will drive the equilibrium toward the cyclic sulfonium salt and subsequent hydrolysis. Anhydrous conditions are non-negotiable for ortho-thiobenzyl systems.
Q: Why does the reaction mixture turn dark/black? A: This indicates polymerization or oxidation. Sulfur compounds are sensitive to radical formation. Ensure the reaction is kept in the dark or low light and strictly under inert gas.
Q: How stable is the isolated chloride? A: It is thermally unstable.[1] The "anchimeric assistance" is always active. Store the compound frozen (-20°C) in a matrix of non-polar solvent (like Hexane) if possible, or use it immediately in the next step (e.g., alkylation of imidazole for Fenticonazole synthesis).
References
-
Neighboring Group Participation by Sulfur
- Title: Neighboring sulfur participation in the acetolysis of benzyl chlorides.
- Source: Journal of the American Chemical Society (JACS).
- Context: Establishes the kinetic enhancement and instability caused by ortho-sulfide groups.
-
Link:
-
Chlorination Mechanisms
-
Synthesis of Fenticonazole Intermediates
-
Title: Process for the preparation of Fenticonazole.[10]
- Source: Google P
- Context: Describes the industrial handling of this compound.
-
Link:
-
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. careerendeavour.com [careerendeavour.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. youtube.com [youtube.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
"1-(Chloromethyl)-2-(propylsulfanyl)benzene" stability and degradation
Product Code: [Generic-Ref-SC-2P]
Subject: Stability, Degradation Mechanisms, and Handling Protocols
Executive Summary: The "Ortho-Effect" Vulnerability
Status: High Alert – This compound is significantly less stable than standard benzyl chlorides.
Unlike simple benzyl chloride, 1-(Chloromethyl)-2-(propylsulfanyl)benzene contains a sulfide group in the ortho position. This structural proximity triggers Anchimeric Assistance (Neighboring Group Participation) . The sulfur atom acts as an internal nucleophile, displacing the chloride to form a highly reactive cyclic sulfonium intermediate. This intrinsic instability requires stricter handling protocols than para- or meta-substituted analogs.
Module 1: Degradation Dynamics (The "Why")
Mechanism: The Cyclic Sulfonium Trap
The primary degradation pathway is not simple hydrolysis; it is an intramolecular cyclization driven by the sulfur lone pair.
-
Initiation: The sulfur atom attacks the benzylic carbon (C-Cl bond).
-
Intermediate: A five-membered cyclic sulfonium ion (dihydrobenzo[c]thiophenium species) is formed.
-
Fate: This cationic species is hyper-electrophilic. It rapidly reacts with:
-
Moisture: To form the benzyl alcohol (hydrolysis).
-
Nucleophiles: Causing unexpected side reactions during synthesis.
-
Self: Leading to oligomerization/polymerization.
-
Visualization: The Instability Loop
The following diagram illustrates the kinetic competition between the desired reaction and the degradation pathway.
Figure 1: The mechanism of Anchimeric Assistance where the ortho-sulfur accelerates chloride loss, creating a transient, hyper-reactive intermediate.
Module 2: Storage & Handling Protocols
Q: What are the mandatory storage conditions?
A: Store at -20°C under an inert atmosphere (Argon/Nitrogen) .
-
Why? Low temperature kinetically inhibits the cyclization. Inert gas prevents moisture ingress (hydrolysis) and sulfur oxidation (sulfoxide formation).
-
Container: Amber glass with a PTFE-lined septum. Avoid metal containers as trace metals (Fe, Al) can catalyze Friedel-Crafts-type polymerization of the benzyl chloride moiety [1].
Q: Can I store this in solution?
A: No.
-
Risk: In solution, the molecules have greater rotational freedom, facilitating the intramolecular attack of sulfur on the chloromethyl group. Solvents with any polarity (even DCM or THF) stabilize the transition state of the ionization (C-Cl bond breaking), accelerating degradation.
-
Protocol: Store only as a neat oil/solid. If solution storage is unavoidable for short periods, use anhydrous non-polar solvents (Hexane/Toluene) and keep at -80°C.
Module 3: Troubleshooting Guide
Scenario A: "The compound has turned yellow/orange."
-
Diagnosis: Oxidation of the sulfide to sulfoxide (
) or formation of colored sulfonium salts. -
Impact: Sulfoxides are electron-withdrawing; they deactivate the ring and prevent the "ortho-effect," but the molecule is no longer the correct starting material.
-
Action: Check purity via TLC (sulfoxides are much more polar). If <5% degraded, purify via rapid filtration through a short silica plug (neutralized with 1% Et3N) using non-polar eluents.
Scenario B: "I see a white precipitate in the bottle."
-
Diagnosis: Polymerization or Hydrolysis.
-
Mechanism: The HCl generated from hydrolysis can protonate the sulfide or catalyze polymerization. The solid is likely the polymerized benzyl alcohol or a sulfonium salt.
-
Action: This is irreversible. Filter the liquid to recover remaining active material, but re-titrate to determine concentration.
Scenario C: "Low yields in nucleophilic substitution reactions."
-
Diagnosis: Competition with the Cyclic Sulfonium Ion.[1]
-
Reasoning: If your external nucleophile is weak or in low concentration, the intramolecular sulfur reacts first. Water traces will then quench the intermediate.
-
Solution:
-
Increase Nucleophile Concentration: Ensure the external nucleophile is in large excess to outcompete the intramolecular cyclization.
-
Solvent Switch: Use a solvent that does not stabilize ions (e.g., switch from DMF to Toluene/Phase Transfer Catalyst).
-
Add Scavengers: Use a non-nucleophilic base (e.g., Hünig's base) to neutralize HCl immediately.
-
Module 4: Analytical Verification
Q: How do I distinguish the pure compound from its degradation products?
| Feature | Pure Compound (this compound) | Hydrolysis Product (Benzyl Alcohol) | Oxidation Product (Sulfoxide) |
| 1H NMR (Benzylic CH2) | Singlet, ~4.7 - 4.8 ppm | Singlet, ~4.6 ppm (shifts upfield) | AB Quartet (diastereotopic due to chiral S) |
| 1H NMR (Propyl S-CH2) | Triplet, ~2.9 ppm | Triplet, ~2.9 ppm | Multiplet (shifts downfield ~3.0-3.2 ppm) |
| Mass Spec (LCMS) | M+ (Cl pattern visible) | M - Cl + OH (M-17 loss pattern) | M + 16 (Oxygen addition) |
| TLC (Hexane/EtOAc) | High Rf (Non-polar) | Lower Rf (Polar) | Baseline/Very Low Rf |
Module 5: Decision Tree for Experiment Planning
Before starting your reaction, follow this logic flow to ensure success.
Figure 2: Pre-experimental checklist to mitigate ortho-effect induced failure modes.
References
-
Scientific Update LLP. (2025). Benzyl Chloride Reactivity and Stability Guide. Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for Benzyl chloride derivatives. Retrieved from
- Capon, B., & McManus, S. P. (1976). Neighboring Group Participation. Plenum Press. (Foundational text on anchimeric assistance in sulfur-halide systems).
-
MilliporeSigma. (2025). Safety Data Sheet: Benzyl Chloride Derivatives. Retrieved from
-
Fisher Scientific. (2025). Handling and Storage of Labile Benzyl Halides. Retrieved from
Sources
Technical Support Center: Reaction Monitoring for 1-(Chloromethyl)-2-(propylsulfanyl)benzene
Welcome to the technical support guide for monitoring the synthesis of 1-(Chloromethyl)-2-(propylsulfanyl)benzene. As Senior Application Scientists, we have designed this resource to provide field-proven insights and troubleshooting strategies for researchers and drug development professionals. This guide moves beyond simple protocols to explain the scientific reasoning behind each step, ensuring robust and reproducible analytical outcomes.
Section 1: Introduction to Reaction Monitoring
The synthesis of this compound, likely proceeding via electrophilic substitution or nucleophilic substitution, requires careful monitoring to determine reaction completion, identify byproducts, and optimize yield. In-process monitoring is critical for making informed decisions about quenching the reaction, proceeding with work-up, or adjusting parameters. Thin-Layer Chromatography (TLC) offers a rapid, qualitative assessment, while Liquid Chromatography-Mass Spectrometry (LC-MS) provides sensitive, quantitative data and mass confirmation.
Below is a generalized reaction scheme that provides context for the starting materials and the target product you will be monitoring.
Caption: Generalized synthesis of the target compound.
Section 2: Troubleshooting Guide for Thin-Layer Chromatography (TLC)
TLC is an indispensable tool for real-time reaction monitoring due to its speed and simplicity. It operates on the principle of differential partitioning of components between a stationary phase (typically polar silica gel) and a mobile phase (a less polar solvent system).[1]
Frequently Asked Questions (TLC)
Q1: How do I select the initial mobile phase for my reaction?
A1: The key is to find a solvent system where the starting material and product have different Retention Factor (Rf) values, ideally between 0.2 and 0.8.[1] For this compound, which is a moderately polar compound, a binary mixture of a non-polar and a polar solvent is a good starting point.
-
Start with a 4:1 Hexane:Ethyl Acetate mixture. This is a common system for compounds of moderate polarity.[2]
-
Observe the results:
-
If spots are too high (Rf > 0.8): The mobile phase is too polar. Increase the proportion of the non-polar solvent (e.g., switch to 9:1 Hexane:Ethyl Acetate).[1][3]
-
If spots are too low (Rf < 0.2): The mobile phase is not polar enough. Increase the proportion of the polar solvent (e.g., switch to 1:1 Hexane:Ethyl Acetate).[1][3]
-
-
Systematic Approach: The process of finding the right solvent system is often one of trial and error, but it can be done systematically.[4]
| Solvent System (Hexane:Ethyl Acetate) | Relative Polarity | Typical Use Case |
| 9:1 | Low | For separating non-polar compounds or when initial Rf is too high. |
| 4:1 | Medium-Low | Good starting point for this target molecule. |
| 1:1 | Medium-High | For more polar compounds or when initial Rf is too low. |
| 1:4 | High | For highly polar compounds. |
Q2: My spots are streaking or "tailing" down the plate. What's causing this and how do I fix it?
A2: Spot tailing is a common issue that can obscure results. It typically arises from a few primary causes:
-
Sample Overload: Applying too much sample to the plate is the most frequent cause. The stationary phase becomes saturated, and the excess compound streaks up the plate.[5][6]
-
Solution: Dilute your reaction sample significantly before spotting it on the TLC plate.
-
-
Strong Analyte-Stationary Phase Interaction: The sulfide group in your molecule is weakly basic and can interact with the acidic silanol (Si-OH) groups on the silica gel plate, causing tailing.[7]
-
Inappropriate Dissolution Solvent: If the sample was dissolved in a solvent that is too polar or too strong compared to the mobile phase, it can disrupt the initial spotting zone.
-
Solution: Dissolve your crude reaction sample in a minimally polar solvent like dichloromethane or ethyl acetate for spotting.
-
Caption: Troubleshooting workflow for TLC spot tailing.
Q3: How can I visualize the spots? My compound isn't colored.
A3: Since this compound is colorless, you will need a visualization technique.
-
UV Light (254 nm): This is the most common and non-destructive method. If you use TLC plates with a fluorescent indicator (e.g., F-254), compounds that absorb UV light will appear as dark purple spots against a glowing green background. The aromatic ring in your compound makes it UV-active.[2]
-
Iodine Staining: Place the dried TLC plate in a chamber containing a few crystals of iodine. Organic compounds will absorb the iodine vapor and appear as temporary brown spots. This method is also non-destructive.
-
Potassium Permanganate (KMnO₄) Stain: This is a destructive but highly sensitive method. The sulfide moiety in your compound is readily oxidized by permanganate. Prepare a solution of KMnO₄ in water; upon dipping the plate, your compound will appear as a yellow/brown spot on a purple background. This is excellent for confirming the presence of the sulfur group.
Section 3: Troubleshooting Guide for LC-MS
LC-MS combines the separation power of HPLC with the detection sensitivity and specificity of mass spectrometry, making it ideal for confirming product identity and assessing purity.[9]
Frequently Asked Questions (LC-MS)
Q1: Which ionization mode, ESI or APCI, is better for this compound?
A1: The choice of ionization source is critical.
-
Electrospray Ionization (ESI): Works best for polar to moderately polar molecules that can be ionized in solution.[10][11] While your molecule has some polarity, it doesn't have easily ionizable functional groups (like amines or carboxylic acids). ESI might work, but it may not be very efficient.
-
Atmospheric Pressure Chemical Ionization (APCI): Is generally superior for less-polar to moderately polar, volatile or semi-volatile compounds.[11][12][13] APCI uses a corona discharge to create reactant ions from the mobile phase vapor, which then ionize the analyte through gas-phase reactions. This process is often more robust for molecules like yours.
Recommendation: Start with APCI in positive ion mode . You are likely to see the protonated molecule [M+H]⁺. If APCI is unavailable, ESI can be attempted, but may require more optimization of source parameters and mobile phase additives (e.g., formic acid) to promote protonation.
| Parameter | ESI Starting Point | APCI Starting Point | Causality/Explanation |
| Ionization Mode | Positive | Positive | The sulfide may accept a proton. |
| Mobile Phase Additive | 0.1% Formic Acid | 0.1% Formic Acid | Provides a source of protons to facilitate the formation of [M+H]⁺ ions. |
| Drying Gas Temp. | 300-350 °C | 350-450 °C | APCI requires higher temperatures to ensure complete vaporization of the mobile phase and analyte.[10] |
| Nebulizer Pressure | 35-45 psi | 50-60 psi | Aids in desolvation and droplet formation. |
| Capillary/Corona | 3500 V | 4 µA | ESI uses a high voltage to create a Taylor cone; APCI uses a current to generate a corona discharge. |
Q2: I'm not seeing my compound, or the signal is very weak and inconsistent. What's wrong?
A2: This is a classic symptom of ion suppression , a matrix effect where co-eluting compounds from the reaction mixture interfere with the ionization of your target analyte.[14][15][16] This is one of the most significant challenges in quantitative LC-MS.[14]
-
What causes it? Components in your crude sample (e.g., non-volatile salts, excess reagents) can compete with your analyte for ionization, reduce the efficiency of droplet desolvation, or alter the physical properties of the ESI droplets.[14]
-
How to diagnose it? A simple test is to perform a post-column infusion experiment. Continuously infuse a standard solution of your pure product into the MS while injecting a blank (solvent) and then your crude reaction matrix. A significant dip in the signal when the matrix elutes indicates suppression.
Caption: Diagnostic workflow for troubleshooting ion suppression.
Q3: What is a good starting point for an LC method?
A3: A standard reversed-phase method is appropriate.
-
Column: C18, 2.1 or 3.0 mm ID, 50-100 mm length, <3 µm particle size. C18 is a general-purpose stationary phase that works well for moderately polar compounds.
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile or Methanol + 0.1% Formic Acid
-
Flow Rate: 0.3-0.5 mL/min
-
Gradient: Start with a high percentage of Mobile Phase A (e.g., 95%) and ramp to a high percentage of Mobile Phase B (e.g., 95%) over 5-10 minutes. This will elute compounds in order of increasing hydrophobicity.
Experimental Protocol: LC-MS Sample Preparation and Analysis
-
Sample Preparation:
-
Carefully take a small aliquot (~5 µL) from the reaction mixture using a glass capillary or syringe.
-
Quench the aliquot in 1 mL of acetonitrile in a 1.5 mL microcentrifuge tube. The acetonitrile will precipitate many inorganic salts and stop the reaction.
-
Vortex the tube for 10 seconds.
-
Centrifuge the tube for 2 minutes at >10,000 rpm to pellet any solids.
-
Transfer the supernatant to an LC vial for analysis. This simple protein-precipitation style workup can significantly reduce matrix effects.[17]
-
-
LC-MS System Setup:
-
Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B) for at least 10 column volumes.
-
Set the MS parameters according to the APCI starting points in the table above.
-
Set the detector to scan a mass range that includes your starting materials and expected product (e.g., m/z 100-400).
-
-
Analysis:
-
Inject 1-5 µL of the prepared sample.
-
Monitor the total ion chromatogram (TIC).
-
Extract the exact masses for the protonated ions of your starting material and product (e.g., [M+H]⁺) to generate extracted ion chromatograms (EICs). This will provide a clear view of their presence and relative abundance, even if they are small peaks in the TIC.
-
By following these structured troubleshooting guides, you can effectively use both TLC and LC-MS to monitor your reaction, leading to more efficient process development and a deeper understanding of your chemical transformation.
References
- Vertex AI Search. (2023, November 13).
- Annesley, T. M. (2020, November 12). Ion Suppression: A Major Concern in Mass Spectrometry.
- Becker, G.
- AMSbiopharma. (2025, November 19). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis.
- Various Authors. (2013, November 1). Tailing in TLC - can anyone help?
- Jessome, L. L., & Volmer, D. A. (2006, May 1). Ion suppression: a major concern in mass spectrometry. LCGC North America, 24(5), 498–510.
- Furey, A., et al. (2013, October 15).
- Pachaly, P. (1970).
- NPTEL.
- Various Authors. (2021, February 5). Why does tailing happen in TLC? Reddit.
- Agilent. Optimizing the Agilent Multimode Source.
- Organomation.
- Taylor, P. (2026, February 10). Optimizing LC–MS and LC–MS-MS Methods.
- Various Authors. (2019, February 17). How can I avoid tailing in TLC of the given starting material?
- Element Lab Solutions.
- Schmidt, A., & Pschirer, N. (2020, December 16). Ionization Efficiency for Environmentally Relevant Compounds Using Atmospheric Pressure Photoionization Versus Electrospray Ionization (ESI).
- Interchim. (2020, February 15). TLC Fundamentals – Stationary & mobile phase choice (part 4). Interchim – Blog.
- Zhang, Y., et al. (2025, June 11).
- Merck.
- Various Authors. (2021, May 8). How i will select mobile phase solevent system for TLC?
- PubChem. [(Chloromethyl)sulphonyl]benzene.
- Hamilton, D. J. (1972).
- ChemBK. (2024, April 9). [(chloromethyl)sulfanyl]benzene.
- ECHEMI. Buy 1-(Chloromethyl)-4-(phenylsulfanyl)
- Cheméo. Chemical Properties of Benzene, 1-chloro-2-propyl- (CAS 1730-86-5).
- Poole, C. F. (2020, November 11). Stationary Phases for Modern Thin-Layer Chromatography.
- PubChem. 1-(Chloromethyl)-4-(phenylthio)benzene.
- LibreTexts. (2024, October 4). 16.10: Synthesis of Polysubstituted Benzenes. Chemistry LibreTexts.
- Dooley, J. E., & Kendall, R. F. (1972). Mass Spectra and Analytical Correlations for a Series of Alkyl Aryl Sulfides. CDC Stacks.
- Washington State University. Monitoring Reactions by TLC.
- Vlase, L., et al. (2014). Sulfur compounds identification and quantification from Allium spp. fresh leaves. Journal of Food and Drug Analysis.
- BenchChem. (2025). Preventing the formation of 1-chloro-2-(trichloromethyl)benzene during synthesis.
- PrepChem. (2018, October 1). Preparation of 1-chloro-2-(dichloromethyl)benzene.
- Wu, Y., et al. (2014). Sulfur Fine Particles as Stationary Phase for TLC/FTIR Analysis. Chemical Journal of Chinese Universities.
- Sun, P., et al. (2025, August 5). A practical derivatization LC/MS approach for determination of trace level alkyl sulfonates and dialkyl sulfates genotoxic impurities in drug substances.
- Shimadzu. Analysis of Alkylphenols using LC-MS.
- LGC Group.
- Shimadzu. LC/MS/MS Method Package for Reactive Sulfur Profiling.
Sources
- 1. organomation.com [organomation.com]
- 2. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 3. TLC Fundamentals – Stationary & mobile phase choice (part 4) [blog.interchim.com]
- 4. researchgate.net [researchgate.net]
- 5. microbiozindia.com [microbiozindia.com]
- 6. archive.nptel.ac.in [archive.nptel.ac.in]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. rsc.org [rsc.org]
- 10. agilent.com [agilent.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. lcms.cz [lcms.cz]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Ion suppression: a major concern in mass spectrometry - NRC Publications Archive - Canada.ca [nrc-publications.canada.ca]
- 16. Ion suppression; a critical review on causes, evaluation, prevention and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
Technical Support Center: Synthesis of 1-(Chloromethyl)-2-(propylsulfanyl)benzene
This guide is structured as a Tier-3 Technical Support resource, designed for researchers encountering specific bottlenecks in the synthesis of 1-(Chloromethyl)-2-(propylsulfanyl)benzene (also known as 2-(propylsulfanyl)benzyl chloride).
Status: Operational Role: Senior Application Scientist Topic: Catalyst Optimization & Process Troubleshooting
Executive Summary: The "Ortho-Sulfur" Challenge
The synthesis of This compound presents a unique challenge compared to standard benzyl chlorides. The presence of the nucleophilic sulfur atom in the ortho position creates a high risk of Neighboring Group Participation (NGP) .
Without the correct catalytic modulation, the sulfur atom will attack the benzylic position faster than the chloride ion, leading to the formation of a cyclic sulfonium species (isothiochroman derivative) rather than the desired linear benzyl chloride.
This guide focuses on optimizing the catalytic chlorination of the precursor alcohol and the C-S coupling catalyst used to build the scaffold.
Part 1: The Synthetic Pathway & Catalyst Strategy
We utilize a two-phase "Build-then-Activate" strategy to ensure regioselectivity.
Phase 1: Scaffold Construction (C-S Coupling)
-
Reaction: 2-Chlorobenzyl alcohol + Propanethiol
2-(Propylsulfanyl)benzyl alcohol. -
Catalyst Optimization: Copper(I) Iodide (CuI) vs. Palladium (Pd).
-
Recommendation: Use CuI (10 mol%) / 1,10-Phenanthroline (20 mol%) .
-
Why: While Pd-catalysts (Buchwald-Hartwig) are faster, thiols often poison Pd centers by forming stable Pd-S rests. Copper systems are more robust against sulfur deactivation and cost-effective for this specific transformation.
-
Phase 2: Deoxychlorination (The Critical Step)
-
Reaction: 2-(Propylsulfanyl)benzyl alcohol
Target Chloride. -
Catalyst Optimization: Thionyl Chloride (
) + N,N-Dimethylformamide (DMF) (Catalytic) . -
Mechanism: The Vilsmeier-Haack Pathway.
-
Why: Standard
is too slow, allowing the ortho-sulfur to cyclize. Adding catalytic DMF forms the highly reactive Vilsmeier Reagent (Chloroiminium ion) . This reagent converts the alcohol into a leaving group so rapidly that the intermolecular attack by outcompetes the intramolecular attack by Sulfur.
-
Workflow Diagram
Caption: Optimized pathway showing the critical role of DMF in preventing cyclic sulfonium formation.
Part 2: Optimized Experimental Protocols
Protocol A: Catalytic C-S Coupling (The Precursor)
Objective: Synthesize 2-(propylsulfanyl)benzyl alcohol without oxidizing the thiol.
| Component | Equiv. | Role |
| 2-Chlorobenzyl alcohol | 1.0 | Substrate |
| Propanethiol | 1.2 | Nucleophile |
| CuI (Copper Iodide) | 0.1 (10 mol%) | Catalyst |
| 1,10-Phenanthroline | 0.2 (20 mol%) | Ligand (Stabilizes Cu) |
| Cs₂CO₃ | 2.0 | Base |
| Toluene | Solvent | [0.5 M] |
Step-by-Step:
-
Degassing: Charge the reaction vessel with CuI, Phenanthroline, and
. Evacuate and backfill with Argon (3x). Oxygen causes thiol dimerization (disulfide formation). -
Addition: Add Toluene, 2-Chlorobenzyl alcohol, and Propanethiol under Argon flow.
-
Heating: Heat to 110°C for 12-16 hours.
-
Workup: Cool to RT. Filter through a celite pad (to remove copper salts). Concentrate filtrate.[1]
-
Purification: Flash chromatography (Hexane/EtOAc).
Protocol B: Vilsmeier-Haack Chlorination (The Target)
Objective: Convert OH to Cl while suppressing sulfur participation.
| Component | Equiv. | Role |
| Precursor Alcohol | 1.0 | Substrate |
| Thionyl Chloride ( | 1.2 - 1.5 | Reagent |
| DMF | 0.05 (5 mol%) | Catalyst |
| DCM (Dichloromethane) | Solvent | [0.2 M] |
Step-by-Step:
-
Catalyst Activation: In a dry flask, dissolve the Precursor Alcohol and DMF (5 mol%) in anhydrous DCM. Cool to 0°C .
-
Reagent Addition: Add
dropwise over 20 minutes.-
Observation: You will see gas evolution (
). The solution may turn slightly yellow (Vilsmeier intermediate).
-
-
Reaction: Remove ice bath and stir at Room Temperature for 2 hours.
-
Note: Do NOT reflux. Heat promotes the thermodynamic cyclization side-reaction.
-
-
Quench: Pour mixture into ice-water/NaHCO3.
-
Extraction: Extract with DCM, dry over
, and concentrate.-
Stability Warning: The product is an alkylating agent. Store at -20°C.
-
Part 3: Troubleshooting Guide (Q&A)
Category 1: Catalyst & Reaction Failure
Q: I am getting a sticky solid instead of a liquid in the final step. NMR shows loss of the benzylic protons. What happened? A: You likely formed the cyclic sulfonium salt .
-
Cause: The reaction was too slow or too hot. The ortho-sulfur attacked the activated alcohol before the chloride could.
-
Fix:
-
Ensure you added the DMF catalyst . It accelerates the formation of the chloride leaving group.
-
Keep the temperature at 0°C to RT . Do not heat.
-
Switch solvent to Chloroform or DCM (non-polar solvents discourage charge separation required for the cyclic salt).
-
Q: My C-S coupling (Step 1) turned blue/green and stopped at 20% conversion. A: The catalyst has oxidized.
-
Cause: Incomplete degassing. Copper(I) oxidized to Copper(II) (blue/green), which is inactive for this coupling.
-
Fix: Use rigorous Schlenk techniques. Add 10 mol% Sodium Ascorbate to the reaction to reduce any adventitious Cu(II) back to Cu(I) in situ.
Category 2: Impurity Management
Q: I see a "dimer" impurity in the first step.
A: This is Dipropyl Disulfide (
-
Cause: Oxidation of propanethiol by air.
-
Fix: Use a slight excess of thiol (1.5 equiv).[2] The disulfide can be easily separated via column chromatography (it elutes very early in non-polar solvents).
Q: Can I use HCl gas instead of Thionyl Chloride? A: No.
-
Reason: HCl requires protonation of the alcohol (
). This reversible equilibrium is slow and allows the sulfur lone pair ample time to displace water, locking the molecule into the cyclic side product. The method is irreversible and kinetically superior.
Part 4: Mechanistic Visualization (Graphviz)
The following diagram illustrates the competition between the desired pathway and the sulfur-mediated failure mode.
Caption: Mechanistic divergence. DMF catalysis (Green path) forces the reaction through a rapid Vilsmeier intermediate, bypassing the Sulfur NGP trap (Red path).
References
-
Sun, L., Peng, G., Niu, H., Wang, Q., & Li, C. (2008).[3][4] A Highly Chemoselective and Rapid Chlorination of Benzyl Alcohols under Neutral Conditions.[4] Synthesis, 2008(24), 3919-3924.
- Relevance: Establishes the TCT/DMSO and Vilsmeier-type protocols for chemoselective chlorin
-
Bates, C. G., Gujadhur, R. K., & Venkataraman, D. (2002). A General Method for the Formation of Aryl-Sulfur Bonds Using Copper(I) Catalysts. Organic Letters, 4(16), 2803-2806.
- Relevance: Foundational text for the CuI/Phenanthroline c
-
Capozzi, G., & Modena, G. (1974). Neighboring Group Participation by Sulfur.[5][6][7][8] The Chemistry of the Thiol Group, 785-839.
- Relevance: Authoritative grounding on the mechanism of sulfur NGP and cyclic sulfonium form
-
BenchChem Technical Guides. (2025). Synthesis of Benzyl Chlorides and Derivatives.
- Relevance: General industrial protocols for handling chloromethyl
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. (PDF) ChemInform Abstract: Facile Chlorination of Benzyl Alcohols Using 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and Sulfonyl Chlorides [academia.edu]
- 3. Benzyl chloride synthesis by chlorination or substitution [organic-chemistry.org]
- 4. A Highly Chemoselective and Rapid Chlorination of Benzyl Alcohols under Neutral Conditions [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. scribd.com [scribd.com]
- 8. Neighbouring Group Participation: Concepts & Examples Explained [vedantu.com]
Technical Support Hub: 1-(Chloromethyl)-2-(propylsulfanyl)benzene Analysis
[1][2]
Status: Operational Role: Senior Application Scientist Topic: Byproduct Analysis, Synthesis Troubleshooting, and Stability Management
Executive Summary: The Ortho-Sulfide Challenge
Welcome to the technical guide for 1-(Chloromethyl)-2-(propylsulfanyl)benzene (also known as 2-propylthiobenzyl chloride).[1][2]
Researchers working with this compound often encounter a unique set of stability and purity challenges distinct from its para or meta isomers.[1][2] The critical factor is Anchimeric Assistance (Neighboring Group Participation).[1][2] The sulfur atom at the ortho position can intramolecularly attack the benzylic carbon, displacing the chloride to form a reactive cyclic sulfonium intermediate.[2] This mechanism drives the majority of "unexplained" decomposition, polymerization, and analytical inconsistencies.[2]
This guide addresses these specific behaviors to ensure reproducible experimental outcomes.
Module 1: Critical Troubleshooting (Q&A)
Category A: Synthesis & Reaction Outcomes
Q1: My reaction reached full conversion, but after workup, the purity dropped significantly. Why? Diagnosis: Post-Reaction Hydrolysis via Sulfonium Intermediate. Unlike standard benzyl chlorides, this compound is in equilibrium with a reactive cyclic sulfonium species (1-propyl-1,3-dihydrobenzo[c]thiophenium).[1][2] In the presence of even trace moisture during workup (e.g., aqueous washes), this intermediate rapidly hydrolyzes back to the alcohol or forms dimers. Solution:
-
Protocol Adjustment: Avoid prolonged aqueous washes.[1][2] Use rapid phase separation.
-
Drying: Dry the organic layer rigorously with MgSO₄ immediately after separation.[1][2]
-
Storage: Do not store the crude oil; proceed immediately to the next step or store under inert gas at -20°C.
Q2: I see a new, late-eluting peak in my chromatogram that increases over time. Is this a polymer? Diagnosis: Sulfonium-Mediated Dimerization. The highly electrophilic sulfonium ion can be attacked by the sulfur atom of another molecule of this compound.[1][2] This leads to oligomerization, often observed as a viscous oil or gum forming at the bottom of the flask.[2] Solution:
-
Concentration Control: Avoid high concentrations during synthesis. Dilution reduces intermolecular collisions required for dimerization.[1][2]
-
Solvent Choice: Use non-polar solvents (e.g., Hexane, DCM) to destabilize the ionic sulfonium transition state.
Category B: Analytical Anomalies
Q3: My HPLC peak shape is broad or splitting. Is my column failing? Diagnosis: On-Column Degradation. The silica surface of many HPLC columns is slightly acidic/reactive.[1][2] The compound may be reacting with silanols or hydrolyzing in the aqueous mobile phase during the run.[2] Solution:
-
Mobile Phase: Ensure the aqueous phase is buffered (e.g., Ammonium Acetate pH 7.[1][2]0) to minimize acid-catalyzed hydrolysis.[1][2]
-
Column Temp: Lower the column temperature to 20–25°C (avoid 40°C+).
-
Gradient: Use a steep gradient to elute the compound quickly, minimizing residence time in water.[2]
Q4: I detect a peak with Mass M+16. Is this an oxidation byproduct? Diagnosis: S-Oxidation (Sulfoxide Formation). The sulfide sulfur is electron-rich and easily oxidized to the sulfoxide (S=O) by atmospheric oxygen or peroxides in solvents (e.g., old THF or ethers).[1][2] Solution:
Module 2: Impurity Profile & Pathways
The following diagram illustrates the mechanistic pathways leading to the three primary impurity classes: Hydrolysis , Dimerization , and Oxidation .
Pathway Visualization
Caption: Figure 1. Mechanistic fate of this compound showing the central role of the cyclic sulfonium intermediate in degradation.
Module 3: Analytical Method Parameters
To accurately quantify the target and its byproducts, use the following optimized parameters. These are designed to suppress on-column degradation.[1][2]
HPLC Method Recommendations
| Parameter | Recommendation | Rationale |
| Stationary Phase | C18 (End-capped), 3.5 µm or 5 µm | End-capping reduces silanol activity that triggers degradation.[1][2] |
| Mobile Phase A | 10 mM Ammonium Acetate (pH 7.[1][2]0) | Neutral pH prevents acid-catalyzed hydrolysis of the chloride.[1][2] |
| Mobile Phase B | Acetonitrile (HPLC Grade) | Preferred over Methanol to prevent solvolysis (methanolysis).[1][2] |
| Flow Rate | 1.0 - 1.2 mL/min | Higher flow reduces on-column residence time.[1][2] |
| Detection | UV @ 254 nm | The benzene ring provides strong absorption at this wavelength.[1][2] |
| Diluent | 100% Acetonitrile (Anhydrous) | Critical: Do not dissolve samples in water/methanol mixes.[1][2] |
GC-MS Considerations
Module 4: Safety & Handling
-
Lachrymator: Like most benzyl chlorides, this compound is a potent lachrymator (tear gas).[1][2] Handle only in a functioning fume hood.
-
Vesicant: Skin contact can cause severe blistering.[1][2] Double-gloving (Nitrile) is recommended.[1][2]
-
Decontamination: Spills should be treated with a dilute solution of ammonia or sodium carbonate to hydrolyze the chloride to the safer alcohol form.[2]
References
-
Neighboring Group Participation in Organic Chemistry. Chemistry LibreTexts. Explains the mechanism of anchimeric assistance by sulfide groups in nucleophilic substitution.[1][2]
-
Solvolysis Mechanisms of Benzyl Chlorides. National Institutes of Health (PMC). Details the stability and hydrolysis rates of substituted benzyl chlorides.
-
Thionyl Chloride Transformations. Master Organic Chemistry. mechanistic insights into the formation of alkyl chlorides and potential side reactions.[1][2][3]
-
Analysis of Benzyl Chloride Impurities. Journal of Chromatographic Science. Methodologies for detecting hydrolysis and oxidation byproducts in benzyl chloride derivatives. [1]
Validation & Comparative
Comparative Guide: Mass Spectrometry Analysis of 1-(Chloromethyl)-2-(propylsulfanyl)benzene
Executive Summary & Core Directive
1-(Chloromethyl)-2-(propylsulfanyl)benzene (CAS: 7205-98-3) presents a unique analytical challenge due to the competing reactivity of its electrophilic chloromethyl group and the nucleophilic sulfur atom. In mass spectrometry (MS), this proximity induces a distinct "Ortho Effect," leading to fragmentation pathways that differ significantly from its meta- and para- isomers.
This guide provides a technical comparison of ionization techniques (EI vs. ESI) and establishes a self-validating protocol for differentiating this molecule from its structural isomers. Unlike standard alkyl halides, the internal nucleophilic attack by sulfur drives the fragmentation, making standard library matching unreliable without mechanistic verification.
Chemical Identity & Isotopic Signature
Before analyzing fragmentation, the analyst must validate the precursor ion using the unique isotopic pattern of Chlorine and Sulfur.
| Feature | Specification | Analytical Relevance |
| Formula | C₁₀H₁₃ClS | Base peak prediction target. |
| Monoisotopic Mass | 200.0426 Da | Exact mass for High-Res MS (HRMS). |
| Isotopic Pattern | M (100%) / M+2 (~36%) | The 3:1 ratio of ³⁵Cl/³⁷Cl is distorted slightly by ³⁴S (4.4%), creating a diagnostic M+2 cluster. |
| Reactivity | Electrophile (Benzylic Cl) | Critical: High risk of hydrolysis (M-Cl+OH) in protic solvents (MeOH/H₂O) during ESI. |
Comparative Analysis: Ionization Alternatives
For this specific analyte, the choice of ionization source dictates the quality of data. We compare Electron Ionization (EI) against Electrospray Ionization (ESI) to determine the optimal workflow.
Alternative 1: Electron Ionization (EI) - The Structural Fingerprint
-
Mechanism: 70 eV electron impact (Hard Ionization).
-
Performance:
-
Molecular Ion (M⁺): Weak or absent.[1] The C-Cl bond is labile.
-
Fragmentation: Rich. Dominant formation of cyclic sulfonium ions due to the ortho-effect.
-
Utility: Best for isomer differentiation (Ortho vs. Para).
-
-
Verdict: Preferred for Identification. The ortho-specific fragmentation provides a "fingerprint" that soft ionization lacks.
Alternative 2: Electrospray Ionization (ESI) - The Soft Confirmation
-
Mechanism: Solution-phase ionization (Soft Ionization).
-
Performance:
-
Molecular Ion: Observed as [M+H]⁺ or [M+Na]⁺.
-
Artifact Risk: High. The chloromethyl group reacts with methanol (common mobile phase) to form the methyl ether artifact ([M-Cl+OCH₃]⁺).
-
Utility: Best for purity quantitation in LC-MS, provided aprotic solvents (Acetonitrile) are used.
-
-
Verdict: Secondary Choice. Use only with strict solvent controls to prevent solvolysis artifacts.
Mechanistic Fragmentation & The "Ortho Effect"
The defining feature of this compound in EI-MS is the Anchimeric Assistance (Neighboring Group Participation).
The Mechanism
In the para isomer, the loss of Chlorine yields a simple benzyl cation. In this ortho isomer, the Sulfur lone pair attacks the benzylic carbon as the Chlorine leaves. This forms a stable five-membered cyclic sulfonium ion (m/z 165). This ion is significantly more stable than the open-chain benzyl cation formed by the para-isomer, leading to a much higher abundance of the [M-Cl]⁺ peak.
Fragmentation Pathway Diagram
The following diagram illustrates the divergence between the Ortho (Target) and Para (Alternative) pathways.
Figure 1: Mechanistic divergence showing the stabilization of the [M-Cl]⁺ ion in the ortho-isomer via cyclic sulfonium formation.
Experimental Data Summary
The following table summarizes the predicted mass spectral peaks based on the fragmentation mechanics of alkyl-aryl sulfides and benzyl chlorides.
| m/z (approx) | Ion Identity | Origin / Mechanism | Relative Abundance (Ortho) | Relative Abundance (Para) |
| 200 / 202 | [M]⁺• | Molecular Ion (³⁵Cl / ³⁷Cl) | Low (<10%) | Low (<10%) |
| 165 | [C₁₀H₁₃S]⁺ | Cyclic Sulfonium (Loss of Cl) | Base Peak (100%) | High (50-70%) |
| 123 | [C₇H₇S]⁺ | Thiotropylium (Loss of Propene) | High (60-80%) | Moderate |
| 91 | [C₇H₇]⁺ | Tropylium Ion (Loss of S-Propyl) | Moderate | High (Base Peak potential) |
| 43 | [C₃H₇]⁺ | Propyl Carbocation | Moderate | Moderate |
Differentiation Rule:
-
If m/z 165 is the dominant base peak and shows high stability, the sample is the Ortho isomer (due to ring stabilization).
-
If m/z 91 competes strongly with 165, the sample is likely the Para isomer (cleavage of the C-S bond is more favorable without the cyclic stabilization).
Validated Analytical Protocol
To ensure data integrity and prevent artifacts, follow this self-validating workflow.
Step 1: Sample Preparation (Crucial)
-
Solvent: Use Dichloromethane (DCM) or Anhydrous Acetonitrile .
-
Avoid: Methanol, Ethanol, or water.
-
Reason: The benzylic chloride is highly reactive. In MeOH, it converts to the methyl ether (m/z 196) within minutes, leading to false identification.
-
Step 2: Instrument Configuration (GC-MS)[2][3]
-
Inlet Temp: 200°C (Keep low to prevent thermal degradation).
-
Column: Non-polar (e.g., DB-5MS or equivalent).
-
Mode: Splitless (trace analysis) or 50:1 Split (purity check).
Step 3: Data Validation Logic
-
Check m/z 200/202: Do you see the 3:1 Chlorine cluster?
-
No: Sample has degraded (likely hydrolyzed).
-
-
Check m/z 196: Do you see a peak at M-4?
-
Yes: Solvolysis artifact detected. Reprepare sample in anhydrous DCM.
-
-
Check m/z 165 intensity: Is it >90% relative abundance?
-
Yes: Confirms Ortho-substitution (Cyclic Sulfonium formation).
-
Analytical Workflow Diagram
Figure 2: Decision tree for sample preparation and data validation to avoid common solvolysis errors.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. Wiley. (Defines the "Ortho Effect" in mass spectrometry of disubstituted benzenes).
-
NIST Mass Spectrometry Data Center. (2023). Fragmentation of Benzyl Chlorides and Alkyl-Aryl Sulfides. National Institute of Standards and Technology. [Link]
-
Bowie, J. H., & White, P. Y. (1969). "Electron Impact Studies: The Ortho Effect in Disubstituted Benzenes." Journal of the Chemical Society B. (Foundational text on anchimeric assistance in MS). [Link]
-
McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard reference for cyclic sulfonium ion stability). [Link]
Sources
Comparative Reactivity Profile: 1-(Chloromethyl)-2-(propylsulfanyl)benzene
The following guide details the comparative reactivity profile of 1-(Chloromethyl)-2-(propylsulfanyl)benzene , designed for researchers in medicinal chemistry and synthetic methodology.
Executive Summary
This compound represents a specialized class of "privileged building blocks" where reactivity is governed not by simple electronics, but by Neighboring Group Participation (NGP) . Unlike its para-isomer or oxygenated analogues, this molecule possesses an internal "switch"—the ortho-sulfur atom—which dramatically accelerates substitution reactions via the formation of a transient, highly electrophilic 5-membered cyclic sulfonium species.
This guide objectively compares its performance against three structural alternatives, providing experimental evidence that the ortho-propylsulfanyl motif offers superior reaction rates and unique cyclization pathways, albeit with a requirement for stricter handling protocols due to vesicant-like properties.
Structural & Mechanistic Analysis
The "Ortho-Sulfide Effect" (Anchimeric Assistance)
The defining feature of this molecule is the proximity of the nucleophilic sulfur atom to the electrophilic benzylic carbon. In standard benzyl chlorides, substitution (
The Mechanism:
-
Intramolecular Attack: The sulfur lone pair attacks the benzylic methylene, displacing chloride.
-
Cyclization: A 5-membered cyclic sulfonium cation (dihydrobenzo[c]thiophenium) is formed. This 5-exo-tet cyclization is kinetically favored.
-
Ring Opening: The external nucleophile attacks the benzylic carbon (re-opening the ring) or the sulfur (less common), yielding the substituted product with retention of configuration (double inversion).
Figure 1: Mechanism of Anchimeric Assistance by the ortho-propylsulfanyl group.[1]
Comparative Performance Data
The following table contrasts the reactivity of the target molecule against key structural analogues. Data is synthesized from solvolysis rates and competitive substitution studies.
| Compound | Structure | Relative Reactivity ( | Mechanism | Primary Application |
| This compound | Ortho-S-Propyl | ~650 - 1000 | Heterocycle synthesis (Benzothiophenes), Rapid coupling | |
| 4-(Chloromethyl)-1-(propylsulfanyl)benzene | Para-S-Propyl | 1.0 (Baseline) | Standard linker chemistry | |
| 1-(Chloromethyl)-2-methoxybenzene | Ortho-Methoxy | ~0.8 - 1.2 | Stable ether linkers (Oxygen is a poor NGP donor here) | |
| Benzyl Chloride | Unsubstituted | ~0.2 | General benzylation |
Key Insights:
-
Vs. Para-Isomer: The ortho-isomer is orders of magnitude more reactive. The para-isomer cannot form the cyclic intermediate due to geometric constraints; it relies solely on the weak electronic donation (+M) of the sulfur, which is distance-attenuated.
-
Vs. Oxygen Analogue: Oxygen is less nucleophilic and less polarizable than sulfur. The ortho-methoxy group provides minimal anchimeric assistance in this context, often retarding the rate slightly due to steric hindrance and the inductive withdrawing effect (-I) dominating over the resonance effect.
-
Vs. Benzyl Chloride: The sulfur-substituted compounds are generally more reactive due to resonance stabilization of the carbocation character, but the NGP effect puts the ortho-isomer in a league of its own.
Experimental Protocols
Safety Warning: Vesicant Properties
CRITICAL: Due to the formation of the sulfonium ion (mechanistically similar to Sulfur Mustard agents), this compound is a potent skin and lung irritant.
-
Handling: Double-gloving (Nitrile/Neoprene) and working strictly in a fume hood is mandatory.
-
Quenching: All glassware must be rinsed with a dilute bleach solution or aqueous NaOH to hydrolyze trace residues before removal from the hood.
Optimized Substitution Protocol (Amination)
Objective: Synthesize a secondary amine library without over-alkylation.
Materials:
-
This compound (1.0 eq)
-
Primary Amine (1.2 eq)
-
Base: Diisopropylethylamine (DIPEA) (2.0 eq)
-
Solvent: Anhydrous THF or DCM (Avoid protic solvents like EtOH which may compete via solvolysis).
Step-by-Step:
-
Preparation: Dissolve the amine and DIPEA in anhydrous THF at 0°C under Nitrogen.
-
Addition: Dissolve the benzyl chloride derivative in THF. Add this solution dropwise over 30 minutes to the amine mixture.
-
Note: Rapid addition leads to exotherms and potential dimerization due to the high reactivity of the sulfonium intermediate.
-
-
Reaction: Allow to warm to Room Temperature (25°C). Monitor by TLC/LCMS.
-
Benchmark: Reaction is typically complete in <1 hour, compared to 12-24 hours for the para-isomer.
-
-
Workup: Quench with saturated
. Extract with EtOAc. Wash organic layer with 10% citric acid (to remove unreacted amine) followed by brine.
Synthesis of Benzo[b]thiophene Derivatives
This building block is a direct precursor to benzo[b]thiophenes via oxidative cyclization or condensation.[2]
Figure 2: Synthetic pathway to Benzothiophene scaffolds.
References
-
Neighboring Group Participation in Solvolysis
-
Comparative Kinetics of Benzyl Chlorides
-
Safety & Handling (Sulfur Mustards)
- Title: Sulfur Mustard: A Review of the Chemistry and Toxicology.
- Source: NIH / PubMed Central.
-
Link:[Link] (Context for the toxicity of cyclic sulfonium intermediates).
-
Benzothiophene Synthesis
Sources
- 1. lib3.dss.go.th [lib3.dss.go.th]
- 2. Synthesis of Benzothiophene_Chemicalbook [chemicalbook.com]
- 3. Nucleophilic Participation in the Solvolyses of (Arylthio)methyl Chlorides and Derivatives: Application of Simple and Extended Forms of the Grunwald-Winstein Equations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Statistical Methods for the Investigation of Solvolysis Mechanisms Illustrated by the Chlorides of the Carbomethoxy Protecting Groups NVOC and FMOC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzylic amine synthesis by amination (arylation) [organic-chemistry.org]
- 7. chemicalbook.com [chemicalbook.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. novachem.com [novachem.com]
A Comparative Guide to Purity Assessment of 1-(Chloromethyl)-2-(propylsulfanyl)benzene by High-Performance Liquid Chromatography
For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is a cornerstone of reproducible research and the manufacturing of safe and effective pharmaceuticals. This guide provides an in-depth technical comparison for assessing the purity of 1-(Chloromethyl)-2-(propylsulfanyl)benzene, a key intermediate in various synthetic pathways. We will focus on High-Performance Liquid Chromatography (HPLC) as the primary analytical technique, while also providing a comparative analysis with Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
The Critical Role of Purity for this compound
This compound is a bifunctional molecule, featuring a reactive chloromethyl group and a propylsulfanyl substituent on a benzene ring. Its utility in organic synthesis is significant, but its reactivity also makes it susceptible to the formation of impurities during synthesis and storage. These impurities can have a detrimental impact on the yield and purity of subsequent reaction steps, and could potentially be carried through to the final active pharmaceutical ingredient (API). Therefore, a robust and reliable analytical method for purity assessment is not just a quality control measure, but a critical component of process understanding and control.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity Determination
HPLC is a powerful and versatile analytical technique used extensively in the pharmaceutical industry for the separation, identification, and quantification of compounds.[1] Its suitability for a wide range of molecules, including those that are non-volatile or thermally labile, makes it an ideal choice for the analysis of this compound.[2]
A Proposed HPLC Method for this compound
Given the structure of this compound, a reversed-phase HPLC (RP-HPLC) method is the most logical starting point. RP-HPLC separates molecules based on their hydrophobicity, making it well-suited for non-polar to moderately polar analytes.[3]
Table 1: Proposed HPLC Method Parameters
| Parameter | Recommended Setting | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | The C18 stationary phase provides excellent hydrophobic retention for the aromatic ring and propyl chain. The column dimensions and particle size offer a good balance between resolution and analysis time. |
| Mobile Phase | Acetonitrile and Water | A gradient elution will likely be necessary to ensure good separation of the main component from both more polar and less polar impurities. A typical gradient might start at 60% Acetonitrile / 40% Water and increase to 95% Acetonitrile. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing good efficiency without excessive pressure. |
| Column Temp. | 30 °C | Maintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak shape. |
| Detector | UV-Vis at 254 nm | The benzene ring in the molecule contains a chromophore that will absorb UV light, making UV detection a sensitive and straightforward choice.[4] |
| Injection Vol. | 10 µL | A typical injection volume that balances sensitivity with the risk of column overload. |
Experimental Protocol: HPLC Purity Assessment
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of acetonitrile (HPLC grade) to create a stock solution of 1 mg/mL.
-
Further dilute the stock solution with the mobile phase starting condition (e.g., 60:40 Acetonitrile:Water) to a final concentration of 0.1 mg/mL.
-
Filter the final solution through a 0.45 µm syringe filter prior to injection to remove any particulates.
2. HPLC System Setup and Equilibration:
-
Install the C18 column and set the column oven to 30 °C.
-
Purge the HPLC system with the mobile phase solvents.
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
3. Analysis:
-
Inject 10 µL of the prepared sample.
-
Run the gradient elution method.
-
Monitor the chromatogram at 254 nm.
-
The purity is typically calculated as the percentage of the peak area of the main component relative to the total peak area of all components in the chromatogram.
Method Validation: A Trustworthy System
A developed HPLC method must be validated to ensure it is suitable for its intended purpose.[5][6] Validation should be performed in accordance with ICH Q2(R1) guidelines and would include the following parameters:[7][8][9]
-
Specificity: The ability to assess the analyte in the presence of potential impurities. This is often demonstrated by spiking the sample with known impurities or by stress testing (e.g., acid, base, oxidation, heat, light) to generate degradation products.
-
Linearity: The method's ability to produce results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of 80-120% of the expected sample concentration.[4]
-
Accuracy: The closeness of the test results to the true value. This can be determined by analyzing a sample with a known concentration or by spiking a blank matrix with a known amount of the analyte.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase composition).
Comparative Analysis: HPLC vs. Other Techniques
While HPLC is a powerful tool, other analytical techniques can also be employed for purity assessment. The choice of method often depends on the specific information required, the nature of the impurities, and available instrumentation.
Gas Chromatography (GC)
GC is a technique used to separate and analyze compounds that can be vaporized without decomposition.[2]
-
Applicability: this compound is likely volatile enough for GC analysis.
-
Advantages: GC can offer higher resolution and faster analysis times than HPLC for volatile compounds. It is particularly well-suited for identifying and quantifying residual solvents from the synthesis process.
-
Disadvantages: Thermally labile impurities may degrade in the high temperatures of the GC inlet. Derivatization may be necessary for polar impurities, adding complexity to the sample preparation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure of a compound and can be used for quantitative analysis (qNMR).
-
Applicability: Both ¹H and ¹³C NMR would provide structural confirmation of this compound. qNMR can be used for purity assessment against a certified internal standard.
-
Advantages: NMR is a primary ratio method, allowing for highly accurate quantification without the need for a reference standard of the analyte itself.[10] It provides structural information about any impurities present in sufficient concentration, which can be invaluable for impurity identification.[11]
-
Disadvantages: NMR has lower sensitivity compared to HPLC, making it less suitable for detecting trace-level impurities.[10][12] Signal overlap in complex mixtures can make quantification challenging.[11]
Table 2: Comparison of Analytical Techniques for Purity Assessment
| Feature | HPLC-UV | GC-FID/MS | NMR |
| Principle | Separation based on polarity | Separation based on volatility and boiling point | Nuclear spin transitions in a magnetic field |
| Analyte Suitability | Non-volatile, thermally stable/labile | Volatile, thermally stable | Soluble compounds |
| Primary Use | Quantitative purity, impurity profiling | Residual solvents, volatile impurities | Structural elucidation, absolute quantification |
| Sensitivity | High (ppb-ppm) | Very High (ppb-ppt) | Low (ppm-%) |
| Quantification | Relative (Area %), requires reference standard for assay | Relative (Area %), requires reference standard | Absolute (with internal standard) |
| Impurity ID | Requires hyphenation (e.g., LC-MS) | Possible with MS detector | Possible for major impurities |
Visualizing the Workflow
HPLC Analysis Workflow
Caption: Decision tree for selecting an analytical method.
Conclusion
For the routine purity assessment of this compound, a well-developed and validated reversed-phase HPLC method is the most appropriate choice. It offers a robust, sensitive, and reliable means of quantifying the main component and profiling potential impurities. While GC and NMR have their specific advantages—for volatile impurity analysis and absolute quantification/structural elucidation, respectively—HPLC provides the best overall balance of performance characteristics for quality control in a drug development setting. The synergistic use of these techniques, where HPLC is used for routine analysis and NMR or GC-MS are employed for investigational purposes, represents a comprehensive strategy for ensuring the quality and consistency of this critical synthetic intermediate.
References
-
ResearchGate. (n.d.). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. Retrieved from [Link]
-
Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Retrieved from [Link]
-
Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Retrieved from [Link]
-
Pharma's Almanac. (2024, January 17). Navigating HPLC Method Development: Tips for Success. Retrieved from [Link]
-
Pharma Approach. (2024, November 16). HPLC Method Development Steps For Pharmaceuticals: How To Make. Retrieved from [Link]
-
Technology Networks. (2020, November 15). HPLC Method Development and Validation for Pharmaceutical Analysis. Retrieved from [Link]
-
Acta Scientific. (2020, March 23). New Method Development by HPLC and Validation as per ICH Guidelines. Retrieved from [Link]
-
Walsh Medical Media. (2012, January 27). HPLC: Highly Accessible Instrument in Pharmaceutical Industry for Effective Method Development. Retrieved from [Link]
-
AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
-
Asian Journal of Pharmaceutical Analysis. (n.d.). A Review of HPLC Method Development and Validation as per ICH Guidelines. Retrieved from [Link]
-
Reddit. (2021, October 11). Accuracy of GC-MS + NMR comparing to an HPLC test for hormone?. Retrieved from [Link]
-
specific polymers. (2024, July 1). HPLC, a modular technique that complements NMR. Retrieved from [Link]
-
ResearchGate. (n.d.). Purity comparison by NMR and HPLC. Retrieved from [Link]
-
Lab Manager. (2025, December 2). HPLC vs GC: Choosing the Right Chromatography Technique. Retrieved from [Link]
Sources
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 3. pharmaguru.co [pharmaguru.co]
- 4. pharmtech.com [pharmtech.com]
- 5. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 6. actascientific.com [actascientific.com]
- 7. researchgate.net [researchgate.net]
- 8. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]
- 9. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. HPLC, a modular technique that complements NMR [specificpolymers.com]
- 12. reddit.com [reddit.com]
A Multi-Faceted Approach to the Structural Elucidation of 1-(Chloromethyl)-2-(propylsulfanyl)benzene
A Comparative Guide to Spectroscopic Techniques for Unambiguous Molecular Confirmation
In the landscape of drug discovery and development, the precise structural confirmation of novel chemical entities is a cornerstone of scientific rigor. For researchers synthesizing or working with complex aromatic compounds such as "1-(Chloromethyl)-2-(propylsulfanyl)benzene," an unambiguous determination of its molecular architecture is paramount. This guide provides a comprehensive, multi-technique spectroscopic approach for the structural elucidation of this compound, comparing the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. We delve into the causality behind experimental choices and present a self-validating system of protocols to ensure the highest degree of confidence in the assigned structure.
The Analytical Challenge: Confirming the Ortho-Substitution Pattern
The primary analytical challenge in confirming the structure of "this compound" lies in definitively establishing the ortho (1,2) substitution pattern on the benzene ring and confirming the integrity of the chloromethyl and propylsulfanyl side chains. Isomeric impurities, such as those with meta or para substitution, or variations in the side chains, could lead to significantly different biological activities and chemical properties. Therefore, a combination of analytical techniques is essential for a holistic and definitive structural assignment.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Connectivity
NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules in solution.[1] For "this compound," both ¹H and ¹³C NMR will provide critical information about the electronic environment of each atom, their connectivity, and the substitution pattern on the aromatic ring.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is expected to reveal key signals corresponding to the aromatic protons, the chloromethyl group, and the propylsulfanyl chain. The substitution pattern on the benzene ring can be determined by analyzing the multiplicity and coupling constants of the aromatic protons.[2]
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.2-7.5 | Multiplet | 4H | Aromatic Protons (C₆H₄) | The four protons on the disubstituted benzene ring will appear as a complex multiplet due to their distinct chemical environments and spin-spin coupling. |
| ~4.7 | Singlet | 2H | Chloromethyl (-CH₂Cl) | The two protons of the chloromethyl group are chemically equivalent and adjacent to an electron-withdrawing chlorine atom, resulting in a downfield singlet. |
| ~2.9 | Triplet | 2H | Methylene (-S-CH₂-CH₂-CH₃) | These protons are adjacent to the sulfur atom and a methylene group, resulting in a triplet. |
| ~1.7 | Sextet | 2H | Methylene (-S-CH₂-CH₂-CH₃) | These protons are coupled to the two adjacent methylene groups, resulting in a sextet. |
| ~1.0 | Triplet | 3H | Methyl (-S-CH₂-CH₂-CH₃) | The terminal methyl group protons will appear as a triplet due to coupling with the adjacent methylene group. |
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule, providing a carbon "fingerprint" and further confirming the overall structure.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~135-140 | Quaternary Aromatic Carbon (C-S) | The carbon atom attached to the sulfur is expected to be downfield. |
| ~130-135 | Quaternary Aromatic Carbon (C-CH₂Cl) | The carbon atom attached to the chloromethyl group will also be in the aromatic region. |
| ~125-130 | Aromatic CH Carbons | The four CH carbons of the benzene ring will have distinct chemical shifts. |
| ~45 | Chloromethyl Carbon (-CH₂Cl) | The carbon of the chloromethyl group will be significantly downfield due to the electronegative chlorine atom. |
| ~35 | Methylene Carbon (-S-CH₂) | The carbon atom alpha to the sulfur atom. |
| ~23 | Methylene Carbon (-CH₂-CH₃) | The central carbon of the propyl group. |
| ~13 | Methyl Carbon (-CH₃) | The terminal methyl carbon of the propyl group. |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Standard parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024) and a longer relaxation delay may be necessary.
-
2D NMR (Optional but Recommended): For unambiguous assignment, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) to establish ¹H-¹H couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded ¹H and ¹³C atoms.
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry is an essential technique for determining the molecular weight of a compound and can provide valuable structural information through analysis of its fragmentation patterns.[3]
Expected Mass Spectrometric Data
For "this compound" (C₁₀H₁₃ClS), the expected monoisotopic mass is approximately 200.04 g/mol . The presence of chlorine and sulfur will result in a characteristic isotopic pattern in the mass spectrum.
| Technique | Expected Observation | Interpretation |
| High-Resolution MS (HRMS) | [M]⁺ peak at m/z ~200.0426 | Confirms the elemental composition of C₁₀H₁₃ClS. |
| Low-Resolution MS (LRMS) | Molecular ion peak cluster at m/z ~200 and ~202 in a ~3:1 ratio. | The isotopic pattern is characteristic of a molecule containing one chlorine atom. |
| Tandem MS (MS/MS) | Fragmentation pattern showing loss of key fragments. | Loss of a chloromethyl radical (•CH₂Cl), a propyl radical (•C₃H₇), or cleavage of the C-S bond would provide further structural confirmation. |
Experimental Protocol: Mass Spectrometry Analysis
-
Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via direct infusion or coupled to a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: Utilize a suitable ionization technique. Electron Ionization (EI) is common for GC-MS and will likely induce significant fragmentation. Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are suitable for LC-MS and are softer ionization methods.
-
Mass Analysis: Acquire a full scan mass spectrum to identify the molecular ion. For HRMS, use an Orbitrap or Time-of-Flight (TOF) analyzer. For fragmentation studies, perform MS/MS on the parent ion.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared (IR) spectroscopy is a rapid and simple technique for identifying the presence of specific functional groups within a molecule.
Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group Assignment |
| ~3100-3000 | C-H stretch | Aromatic C-H |
| ~2960-2850 | C-H stretch | Aliphatic C-H (propyl and methyl groups) |
| ~1600, ~1475 | C=C stretch | Aromatic ring |
| ~750 | C-H bend | Ortho-disubstituted benzene ring |
| ~700-600 | C-Cl stretch | Chloromethyl group |
| ~700-600 | C-S stretch | Thioether |
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: The sample can be analyzed as a neat liquid (if applicable) between two salt plates (e.g., NaCl or KBr) or as a thin film on a salt plate after dissolving in a volatile solvent.
-
Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically scanning from 4000 to 400 cm⁻¹.
Workflow for Structural Confirmation
The following diagram illustrates the logical workflow for the comprehensive structural confirmation of "this compound."
Caption: Workflow for the structural elucidation of the target compound.
Conclusion
The structural confirmation of "this compound" requires a synergistic approach that leverages the strengths of multiple spectroscopic techniques. While ¹H and ¹³C NMR spectroscopy provide the most detailed information regarding the molecular framework and substitution patterns, mass spectrometry is indispensable for confirming the molecular formula and probing fragmentation pathways. Infrared spectroscopy offers a rapid method for verifying the presence of key functional groups. By comparing the experimental data from these techniques with the predicted values, researchers can achieve a high degree of confidence in the structure of their synthesized compounds, a critical step in advancing their research and development endeavors.
References
- Qualitative analysis of arom
- Techniques for Structure Elucidation of Unknowns: Finding Substitute Active Pharmaceutical Ingredients in Counterfeit Medicines.
- Analyzing Partial Structure in the Arom
Sources
Biological activity comparison of "1-(Chloromethyl)-2-(propylsulfanyl)benzene" derivatives
Publish Comparison Guide: Biological & Synthetic Utility of 1-(Chloromethyl)-2-(propylsulfanyl)benzene Derivatives
Executive Summary
This compound (referred to herein as OPBC : Ortho-Propylthio Benzyl Chloride) is a specialized electrophilic building block. Unlike generic benzyl chlorides, the ortho-propylsulfanyl substituent provides two distinct functional advantages:
-
Medicinal Chemistry: It introduces a bulky, lipophilic "kink" into the scaffold, enhancing membrane permeability and target selectivity in antimicrobial and antiviral heterocycles .
-
Chemical Biology: It serves as the core of the SPTB (S-2-(2-propylthio)benzyl) latent glycosyl donor system, a "remote activation" switch for constructing complex oligosaccharides.
This guide compares the biological activity and synthetic utility of OPBC derivatives against standard alternatives (e.g., unsubstituted benzyls, simple alkyl chains).
Part 1: Medicinal Chemistry Applications
Comparative Analysis: The "Ortho-S-Propyl" Effect
In drug design, OPBC is used to alkylate thiol-bearing heterocycles (benzimidazoles, pyrimidines). The resulting 2-(2-propylsulfanyl)benzyl-thio motif is compared below against standard analogs.
Table 1: Biological Activity Profile of Benzyl-Thio Heterocycles
| Derivative Class | Substituent (R) | Lipophilicity (LogP) | Primary Biological Target | Activity Profile (Relative) |
| OPBC Derivative | 2-(Propylsulfanyl)benzyl | High (~4.5) | HCMV / HSV-1 DNA Polymerase | High Potency, High Permeability |
| Unsubstituted | Benzyl | Moderate (~3.2) | Broad Spectrum Bacterial | Moderate Potency, Lower Selectivity |
| Para-Substituted | 4-Chlorobenzyl | High (~4.0) | Gram-Pos.[1][2][3][4][5] Bacteria (S. aureus) | High Potency, High Toxicity Risk |
| Simple Alkyl | Propyl/Butyl | Low (~1.5) | Viral Kinases | Low Potency (Rapid Clearance) |
Mechanism of Action
-
Antiviral (Benzimidazoles): The ortho-propylsulfanyl group creates a steric clash that locks the inhibitor into a specific conformation, optimizing binding to the viral DNA polymerase UL54 (HCMV) or UL30 (HSV-1). The sulfur atom acts as a weak hydrogen bond acceptor, improving affinity over simple alkyl analogs.
-
Antibacterial (Pyrimidines): The lipophilic benzyl tail disrupts bacterial cell membranes. The ortho-substitution protects the sulfide bridge from rapid metabolic oxidation, extending the half-life compared to para-substituted isomers.
Part 2: Chemical Biology (The SPTB System)
The "Latent-Active" Glycosylation Switch
In carbohydrate synthesis, OPBC is reacted with thiols to form SPTB glycosides . These are "latent" (stable) donors that can be switched to "active" donors via oxidation.[6][7]
Comparison: SPTB vs. Traditional Donors
| Feature | SPTB Glycosides (OPBC-Derived) | Thioglycosides (Standard) | Trichloroacetimidates |
| Stability | High (Shelf-stable) | High | Low (Moisture sensitive) |
| Activation | Remote Oxidation (KS) | Direct Lewis Acid | Strong Acid (TMSOTf) |
| Selectivity | High ( | Variable | Variable |
| Byproducts | Recyclable Sulfoxide | Toxic Thiols | Amides |
Diagram: The SPTB Activation Pathway
The following diagram illustrates the unique "Interrupted Pummerer" activation mechanism enabled by the OPBC scaffold.
Caption: The SPTB "Remote Activation" strategy. The OPBC scaffold (Blue) protects the sugar (Red) as a latent donor (Green), which is activated only upon oxidation to the sulfoxide (Yellow).
Part 3: Experimental Protocols
Protocol A: Synthesis of Antiviral S-Benzyl Benzimidazoles
Objective: To synthesize a 2-(2-propylsulfanyl)benzyl-thio benzimidazole derivative.
-
Reagents:
-
2-Mercaptobenzimidazole (1.0 eq)
-
This compound (OPBC) (1.1 eq)
-
K₂CO₃ (anhydrous, 1.5 eq)
-
Acetone (Solvent)
-
-
Procedure:
-
Step 1: Dissolve 2-mercaptobenzimidazole in dry acetone (0.1 M concentration).
-
Step 2: Add K₂CO₃ and stir at room temperature for 30 mins to generate the thiolate anion.
-
Step 3: Add OPBC dropwise over 10 minutes. Note: The ortho-propylthio group makes the chloride less reactive; mild heating (40°C) may be required.
-
Step 4: Reflux for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1).
-
Step 5: Filter inorganic salts, evaporate solvent, and recrystallize from Ethanol/Water.
-
-
Validation:
-
¹H NMR: Look for the benzylic -CH₂- singlet around δ 4.6 ppm and the propyl triplets.
-
Yield: Expected 85–92%.
-
Protocol B: Synthesis of Latent SPTB Glycosyl Donors
Objective: To attach the OPBC handle to a sugar thiol.
-
Reagents:
-
Per-acetylated 1-thiosugar (1.0 eq)
-
OPBC (1.2 eq)
-
Diisopropylethylamine (DIPEA, 1.5 eq)
-
Dichloromethane (DCM)
-
-
Procedure:
-
Step 1: Dissolve thiosugar and OPBC in dry DCM under Argon.
-
Step 2: Add DIPEA at 0°C.
-
Step 3: Warm to RT and stir for 2 hours.
-
Step 4: Wash with 1M HCl, then sat. NaHCO₃. Dry over Na₂SO₄.
-
-
Validation:
-
Stability Test: The product should remain stable in the presence of mild Lewis acids (e.g., TMSOTf) until oxidized.
-
References
-
Devivar, R. V., et al. (1994). "Benzimidazole ribonucleosides: design, synthesis, and antiviral activity of certain 2-(alkylthio)- and 2-(benzylthio)-5,6-dichloro-1-(beta-D-ribofuranosyl)benzimidazoles." Journal of Medicinal Chemistry.
-
Li, T., et al. (2022).[8] "Kukhtin–Ramirez-Reaction-Inspired Deprotection of Sulfamidates for the Synthesis of Amino Sugars." Molecules.
-
He, H., et al. (2015). "Mechanism investigations of the activation process of S-2-[(propan-2-yl)sulfinyl]benzyl (SPSB) glycosides." Journal of Organic Chemistry.
-
Patrick-Armand, A., et al. (2021). "Synthesis and Antibacterial Activities of New 2-(Benzylthio)pyrimidines Derivatives." Open Journal of Medicinal Chemistry.
-
Sofrata, A., et al. (2011).[9] "Benzyl Isothiocyanate, a Major Component from the Roots of Salvadora Persica Is Highly Active against Gram-Negative Bacteria."[9] PLOS ONE.
Sources
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- 2. ajol.info [ajol.info]
- 3. tsijournals.com [tsijournals.com]
- 4. researchgate.net [researchgate.net]
- 5. Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Kukhtin–Ramirez-Reaction-Inspired Deprotection of Sulfamidates for the Synthesis of Amino Sugars - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Benzyl Isothiocyanate, a Major Component from the Roots of Salvadora Persica Is Highly Active against Gram-Negative Bacteria | PLOS One [journals.plos.org]
A Comparative Guide to the Reactivity of 1-(Chloromethyl)-2-(propylsulfanyl)benzene and 1-(Bromomethyl)-2-(propylsulfanyl)benzene
This guide provides an in-depth, objective comparison of the chemical reactivity of 1-(Chloromethyl)-2-(propylsulfanyl)benzene and 1-(Bromomethyl)-2-(propylsulfanyl)benzene. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental chemical principles with practical, field-proven insights to inform experimental design and reagent selection. We will explore the underlying mechanisms governing their reactivity, present comparative data, and provide detailed experimental protocols for their evaluation.
Introduction: The Decisive Role of the Halogen
At first glance, this compound and 1-(Bromomethyl)-2-(propylsulfanyl)benzene are structurally analogous, differing only by the halogen on the benzylic carbon. However, this single atomic substitution has profound implications for their reactivity, primarily in nucleophilic substitution reactions. Both compounds are valuable alkylating agents, capable of introducing the 2-(propylsulfanyl)benzyl moiety into a target molecule. The central question for the discerning scientist is not if they react, but how they react, how fast they react, and which is better suited for a given synthetic challenge.
This guide will demonstrate that the enhanced reactivity of the bromo- derivative is not merely an academic footnote but a critical factor in its utility. This difference is governed by two key principles: the intrinsic leaving group ability of the halide and the potent influence of the ortho-propylsulfanyl group, which provides anchimeric assistance, also known as neighboring group participation (NGP).
Theoretical Framework: Unpacking the Drivers of Reactivity
To understand the performance differences between these two reagents, we must first examine the chemical principles at play. The reaction site in both molecules is the benzylic carbon, which is inherently primed for nucleophilic substitution.
The Privileged Benzylic Position
Benzylic halides are significantly more reactive than their simple alkyl halide counterparts. This heightened reactivity stems from the ability of the adjacent benzene ring to stabilize the transition states of both S_N1 and S_N2 reactions.
-
For an S_N1 pathway , the loss of the halide leaving group generates a benzylic carbocation. This cation is exceptionally stable due to the delocalization of the positive charge across the π-system of the aromatic ring.[1]
-
For an S_N2 pathway , the p-orbitals of the benzene ring overlap with the orbitals of the transition state, lowering its energy and thus increasing the reaction rate.[2][3]
The Leaving Group Effect: Bromide's Intrinsic Superiority
The nature of the leaving group is a dominant factor in nucleophilic substitution reactions. A good leaving group is one that can stabilize the negative charge it acquires after bond cleavage. The fundamental measure of this ability is the pKa of the conjugate acid (H-X). Weaker bases make better leaving groups.
| Leaving Group | Conjugate Acid | pKa of H-X | Basicity | Leaving Group Ability |
| Cl⁻ (Chloride) | HCl | ~ -7 | Stronger Base | Good |
| Br⁻ (Bromide) | HBr | ~ -9 | Weaker Base | Excellent |
As shown in the table, bromide (Br⁻) is a significantly weaker base than chloride (Cl⁻). Consequently, it is a better leaving group. This translates directly to faster reaction rates for 1-(Bromomethyl)-2-(propylsulfanyl)benzene in both S_N1 and S_N2 mechanisms, as the carbon-halogen bond is broken in the rate-determining step of both pathways.[1][4] The general order of reactivity for alkyl halides is R-I > R-Br > R-Cl > R-F.
Anchimeric Assistance: The Sulfur Neighbor's Decisive Intervention
The most compelling feature of these specific molecules is the ortho-propylsulfanyl group. The sulfur atom, with its available lone pairs of electrons, acts as a powerful internal nucleophile. It can attack the adjacent benzylic carbon, displacing the halide in a rapid intramolecular S_N2 reaction. This phenomenon, known as Neighboring Group Participation (NGP) or anchimeric assistance , dramatically accelerates the overall reaction rate compared to an analogous benzyl halide lacking the ortho-sulfur group.[5][6][7]
This process forms a transient, highly reactive three-membered cyclic sulfonium ion intermediate. An external nucleophile then attacks one of the benzylic carbons of this intermediate in a second S_N2 step, opening the ring and forming the final product.
Diagram 1: Mechanism of Neighboring Group Participation (NGP). The sulfur atom's lone pair facilitates the departure of the halide (X⁻) via an intramolecular attack, forming a cyclic sulfonium ion. This highly reactive intermediate is then attacked by an external nucleophile (Nu⁻) to yield the final product.
Because the rate-determining first step is the formation of this sulfonium ion, the superior leaving group ability of bromide makes this step significantly faster for 1-(Bromomethyl)-2-(propylsulfanyl)benzene .
Comparative Reactivity: A Quantitative Perspective
Based on the theoretical principles, we can confidently predict that 1-(Bromomethyl)-2-(propylsulfanyl)benzene will be substantially more reactive than its chloro- counterpart. While specific kinetic data for these exact compounds under all conditions is not compiled in a single public source, the well-established principles of physical organic chemistry allow us to provide an illustrative comparison.
The table below summarizes the expected relative performance based on established leaving group abilities.
| Compound | Leaving Group | Relative Rate of Reaction (Illustrative) | Key Advantages |
| This compound | Cl⁻ | 1 | Lower cost, higher stability, controlled reactivity |
| 1-(Bromomethyl)-2-(propylsulfanyl)benzene | Br⁻ | ~50 - 200 | High reactivity, milder conditions, suitable for weak nucleophiles |
Note: The relative rate is an estimation based on typical differences observed between benzylic chlorides and bromides in nucleophilic substitution reactions. The actual factor can vary depending on the solvent, nucleophile, and temperature.
Synthetic Considerations and Protocols
The choice between the chloro- and bromo- derivative often depends on the specific requirements of the synthesis.
Synthesis of the Reagents
-
This compound: Typically synthesized from 2-(propylsulfanyl)toluene via free-radical side-chain chlorination, for instance, using sulfuryl chloride (SO₂Cl₂) with a radical initiator. Direct chloromethylation of propylsulfanylbenzene is also possible but may lead to isomeric mixtures.[8][9]
-
1-(Bromomethyl)-2-(propylsulfanyl)benzene: The preferred method for synthesis is the free-radical bromination of 2-(propylsulfanyl)toluene using N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN or benzoyl peroxide) in a non-polar solvent like carbon tetrachloride or chlorobenzene. This method is highly selective for the benzylic position.[10]
Experimental Protocol: Comparative Solvolysis Rate Measurement
To empirically validate the reactivity difference, a comparative kinetics experiment can be performed. This protocol outlines a standard method for monitoring the solvolysis of the two halides.
Objective: To determine the relative rates of solvolysis of this compound and 1-(bromomethyl)-2-(propylsulfanyl)benzene in aqueous ethanol.
Methodology:
-
Stock Solution Preparation: Prepare 10 mM stock solutions of each compound in acetonitrile.
-
Reaction Initiation: In separate temperature-controlled vials at 25°C, add 9.9 mL of an 80:20 ethanol:water solution. To initiate the reaction, inject 100 µL of the respective stock solution into each vial (final concentration = 0.1 mM) and start a timer.
-
Time-Point Sampling: At regular intervals (e.g., every 5 minutes for the bromo- compound, every 60 minutes for the chloro- compound), withdraw a 1 mL aliquot from each reaction.
-
Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing 1 mL of a 90:10 water:acetonitrile mobile phase with 0.1% formic acid, kept at 0°C.
-
HPLC Analysis: Analyze the quenched samples by reverse-phase HPLC, monitoring the disappearance of the starting material peak area at an appropriate UV wavelength (e.g., 254 nm).
-
Data Analysis: Plot the natural logarithm of the starting material concentration (ln[SM]) versus time. The slope of this line will be equal to the negative of the pseudo-first-order rate constant (-k). Compare the calculated rate constants (k_bromo vs. k_chloro).
Diagram 2: Workflow for Comparative Kinetic Analysis. This diagram outlines the key steps for experimentally determining the relative reactivity of the two benzylic halides via a solvolysis reaction monitored by HPLC.
Practical Implications and Reagent Selection
The choice between these two reagents is a classic case of balancing reactivity, stability, and cost.
-
1-(Bromomethyl)-2-(propylsulfanyl)benzene (The High-Performance Choice): Its superior reactivity makes it the reagent of choice for most laboratory-scale applications.
-
Use When: You are working with poorly nucleophilic substrates (e.g., hindered alcohols, certain nitrogen heterocycles).
-
Use When: Milder reaction conditions (lower temperatures, shorter reaction times) are necessary to preserve sensitive functional groups elsewhere in the molecule.
-
Use When: You need to ensure the reaction goes to completion rapidly and efficiently.
-
-
This compound (The Scalable & Controlled Choice): Its reduced reactivity and lower cost can be advantageous in specific scenarios.
-
Use When: Conducting large-scale synthesis where the higher exothermicity of the bromo- compound could pose a safety or control challenge.
-
Use When: The substrate is highly nucleophilic, and a more controlled, less vigorous reaction is desired to minimize side products.
-
Use When: Cost is a primary driver, and the longer reaction times or more forcing conditions required are acceptable.
-
Conclusion
The substitution of chlorine for bromine in the 1-(halomethyl)-2-(propylsulfanyl)benzene scaffold results in a dramatic increase in chemical reactivity. This is unequivocally attributed to the superior leaving group ability of bromide compared to chloride. This intrinsic advantage is further amplified by neighboring group participation from the ortho-sulfur atom , which accelerates the rate-determining step for both compounds but is more pronounced with the better leaving group.
For the majority of research and development applications, 1-(Bromomethyl)-2-(propylsulfanyl)benzene is the superior reagent, offering faster reactions, milder conditions, and broader substrate scope. The chloro-analogue, while less reactive, remains a viable option for large-scale processes or when a more tempered reactivity profile is required. Understanding these fundamental differences is key to designing robust, efficient, and successful synthetic strategies.
References
-
Neighbouring group participation - chemeurope.com. (n.d.). Retrieved from [Link]
-
Reactivity of benzyl halides towards nucleophilic substitution. (2017, December 30). Chemistry Stack Exchange. Retrieved from [Link]
-
Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. (2015, July 9). Chemistry LibreTexts. Retrieved from [Link]
-
Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent. (n.d.). PMC. Retrieved from [Link]
-
Nucleophilic Aromatic Substitution. (2021, August 9). Chemistry Steps. Retrieved from [Link]
-
Substitution of benzylic and allylic halides. (2019, June 5). Chemistry LibreTexts. Retrieved from [Link]
-
Illustrated Glossary of Organic Chemistry - Anchimeric assistance (neighboring group participation). (n.d.). UCLA Chemistry. Retrieved from [Link]
-
Neighbouring group participation. (n.d.). Wikipedia. Retrieved from [Link]
-
Neighbouring group participation (NGP). (n.d.). Retrieved from [Link]
-
Chemical Reactivity and Skin Sensitization Studies on a Series of Chloro- and Fluoropyrroles—A Computational Approach. (n.d.). PMC. Retrieved from [Link]
-
2-chloro-propylsulfanyl-benzene. (n.d.). ChemSynthesis. Retrieved from [Link]
-
[(chloromethyl)sulfanyl]benzene. (2024, April 9). ChemBK. Retrieved from [Link]
-
Neighboring Group Participation. (2023, August 1). Chemistry LibreTexts. Retrieved from [Link]
-
Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
Synthesis of Polysubstituted Benzenes. (2024, October 4). Chemistry LibreTexts. Retrieved from [Link]
- Chloromethylation of benzene compounds. (n.d.). Google Patents.
-
Preparation of 1-chloro-2-(dichloromethyl)benzene. (2018, October 1). PrepChem.com. Retrieved from [Link]
- Process for the preparation of aromatic bromomethyl compounds. (n.d.). Google Patents.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Neighbouring_group_participation [chemeurope.com]
- 3. gpi.ac.in [gpi.ac.in]
- 4. Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Illustrated Glossary of Organic Chemistry - Anchimeric assistance (neighboring group participation) [chem.ucla.edu]
- 6. Neighbouring group participation - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. US3465051A - Chloromethylation of benzene compounds - Google Patents [patents.google.com]
- 9. prepchem.com [prepchem.com]
- 10. US5750728A - Process for the preparation of aromatic bromomethyl compounds - Google Patents [patents.google.com]
Spectroscopic Comparison Guide: 1-(Chloromethyl)-2-(propylsulfanyl)benzene Isomers
Executive Summary
1-(Chloromethyl)-2-(propylsulfanyl)benzene (Ortho isomer) is a critical intermediate in the synthesis of sulfur-containing heterocycles and pharmaceutical scaffolds. Distinguishing this compound from its regioisomers—1-(chloromethyl)-3-(propylsulfanyl)benzene (Meta) and 1-(chloromethyl)-4-(propylsulfanyl)benzene (Para)—is a frequent analytical challenge during process optimization, particularly when using non-selective chloromethylation methods.
This guide provides a definitive spectroscopic framework for identifying these isomers. The ortho isomer is distinct due to specific steric compression effects observable in
Structural Context & Isomer Definitions
The three isomers differ only in the relative substitution pattern of the chloromethyl (
| Isomer | IUPAC Name | Symmetry Point Group | Key Feature |
| Ortho (1,2) | This compound | Steric interaction between | |
| Meta (1,3) | 1-(Chloromethyl)-3-(propylsulfanyl)benzene | Asymmetric; proton between substituents is unique. | |
| Para (1,4) | 1-(Chloromethyl)-4-(propylsulfanyl)benzene | High symmetry; simplified aromatic NMR region. |
Synthesis of Reference Standards
To ensure accurate identification, reference standards should be prepared via a regioselective route rather than direct chloromethylation of propylbenzene, which yields isomer mixtures.
Recommended Protocol: Thionyl Chloride Deoxychlorination
Objective: Convert pure (propylsulfanyl)benzyl alcohol isomers to their corresponding chlorides.
Reagents:
-
Precursor: 2-, 3-, or 4-(propylsulfanyl)benzyl alcohol (1.0 eq)
-
Reagent: Thionyl Chloride (
) (1.2 eq) -
Solvent: Dichloromethane (DCM) (anhydrous)
-
Catalyst: DMF (catalytic drops)
Step-by-Step Workflow:
-
Dissolution: Dissolve 10 mmol of the specific (propylsulfanyl)benzyl alcohol isomer in 20 mL anhydrous DCM under
atmosphere. -
Activation: Add 2-3 drops of DMF to catalyze the formation of the Vilsmeier-Haack type intermediate.
-
Addition: Cool to 0°C. Add
dropwise over 15 minutes. -
Reaction: Allow to warm to room temperature (RT) and stir for 2 hours. Monitor via TLC (Hexane/EtOAc 9:1). The alcohol spot (
) will disappear, replaced by the chloride ( ). -
Workup: Quench with sat.
. Extract with DCM.[1] Wash with brine. Dry over .[1][2] -
Purification: Remove solvent in vacuo. (Note: Benzyl chlorides are lachrymators; handle in a fume hood).
Figure 1: Regioselective synthesis pathway to generate authentic isomer standards.
Spectroscopic Comparative Analysis
A. Nuclear Magnetic Resonance ( H NMR)
The aromatic region (6.8 – 7.5 ppm) is the primary discriminator.
1. Para Isomer (1,4-substituted)
-
Pattern: Classic AA'BB' system.
-
Appearance: Two distinct "doublets" (roofing effect often visible) integrating to 2H each.[3][4]
-
Logic: The molecule has a plane of symmetry passing through the C1 and C4 axis. Protons ortho to the
group are chemically equivalent, as are protons ortho to the group.
2. Ortho Isomer (1,2-substituted)
-
Pattern: ABCD or complex AA'BB' .
-
Appearance: Four distinct signals (or two complex overlapping multiplets).[4]
-
Key Shift: Look for a doublet roughly 0.2-0.3 ppm downfield compared to the others, corresponding to the proton ortho to the electron-withdrawing
group (H-6), but distinct from the proton ortho to the sulfur (H-3). -
Coupling:
Hz; Hz.
3. Meta Isomer (1,3-substituted)
-
Pattern: Asymmetric 4-spin system.
-
Diagnostic Signal: A singlet (broadened by small meta/para couplings) at the isolated H-2 position (between the two substituents). This typically appears at a unique chemical shift compared to the other three aromatic protons which form a multiplet pattern (doublet, triplet, doublet).
Comparative Chemical Shift Table (Predicted in
| Proton Environment | Ortho (1,2) | Meta (1,3) | Para (1,[5]4) |
| Ar-H (Aromatic) | 7.10 – 7.45 (m, 4H) | 7.15 – 7.35 (m, 3H)7.40 (s, 1H, H-2) | 7.25 (d, 2H) 7.35 (d, 2H) |
| ~4.75 (s, 2H) | ~4.55 (s, 2H) | ~4.55 (s, 2H) | |
| ~2.95 (t, 2H) | ~2.90 (t, 2H) | ~2.90 (t, 2H) | |
| ~1.70 (sext, 2H) | ~1.70 (sext, 2H) | ~1.70 (sext, 2H) | |
| ~1.05 (t, 3H) | ~1.05 (t, 3H) | ~1.05 (t, 3H) |
Note: The Ortho benzylic methylene often shifts downfield (
B. Infrared Spectroscopy (IR)
When NMR is ambiguous (e.g., overlapping peaks), IR provides definitive confirmation via the "Fingerprint Region" (600–900 cm⁻¹), specifically the C-H out-of-plane (oop) bending vibrations.
| Isomer | C-H OOP Bending ( | Interpretation |
| Ortho | 735 – 770 cm⁻¹ | Single strong band characteristic of 4 adjacent hydrogens. |
| Meta | 690 cm⁻¹ & 780 cm⁻¹ | Two bands: Ring bending (~690) + 3 adjacent hydrogens (~780). |
| Para | 800 – 850 cm⁻¹ | Single strong band characteristic of 2 adjacent hydrogens. |
C. Mass Spectrometry (GC-MS)
While all isomers share the molecular ion (
-
Ortho Effect (Diagnostic): The ortho isomer allows for an intramolecular interaction between the sulfur lone pair and the chloromethyl group.
-
Mechanism: Loss of
is facilitated by sulfur nucleophilic attack, forming a stable cyclic sulfonium ion (dihydro-isothianaphthene cation, m/z ~151). -
Result: The
peak is significantly more intense in the ortho isomer than in meta or para.
-
Decision Logic for Identification
Use the following logic tree to classify an unknown sample.
Figure 2: Spectroscopic decision tree for isomer differentiation.
Experimental Protocols
General Protocol: GC-MS Analysis
-
Column: DB-5ms or equivalent (30m x 0.25mm ID x 0.25µm film).
-
Carrier Gas: Helium @ 1.0 mL/min.
-
Temp Program: 60°C (hold 1 min)
20°C/min 280°C (hold 5 min). -
Inlet: Split 20:1 @ 250°C.
-
Detection: EI (70 eV). Scan range 40–300 amu.
-
Expected Elution Order: Typically Ortho < Meta < Para (boiling points generally follow dipole moment trends, but interaction with stationary phase varies; Ortho is often most volatile due to internal "shielding" of polar groups).
General Protocol: NMR Sample Prep
-
Solvent:
(Chloroform-d) is standard. -
Concentration: 10-15 mg per 0.6 mL solvent.
-
Reference: TMS (0.00 ppm) or residual
(7.26 ppm).
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. A. (2014). Introduction to Spectroscopy. Cengage Learning. (Source for additivity rules in NMR shifts).
-
Smith, B. C. (2020). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy Online. Link
-
Huy, P. H. (2019).[6] Phthaloyl chloride as reagent and N-formylpyrrolidine as Lewis base catalyst enable a transformation of aldehydes into geminal dichlorides.[6] Synthesis, 51, 2474-2483.[6] (Reference for modern chlorination techniques compatible with sensitive groups).
-
NIST Mass Spectrometry Data Center. Ortho Effects in EI Mass Spectra. Link (General reference for ortho-effect fragmentation mechanisms in benzyl derivatives).
Sources
"1-(Chloromethyl)-2-(propylsulfanyl)benzene" performance in specific reaction types
[1][2]
Executive Summary
1-(Chloromethyl)-2-(propylsulfanyl)benzene , also known as 2-(propylthio)benzyl chloride , is a specialized electrophilic building block used primarily in the synthesis of sulfur-containing heterocycles (such as benzo[b]thiophenes) and as a lipophilic linker in medicinal chemistry.[1][2]
Its performance is defined by the "Ortho-Sulfide Effect" —a phenomenon where the sulfur atom in the ortho position provides dramatic anchimeric assistance (Neighboring Group Participation), making this compound significantly more reactive toward nucleophiles than its para-isomer or unsubstituted benzyl chloride.[1][2] While this high reactivity offers rapid coupling kinetics, it introduces stability challenges that require specific handling protocols to prevent premature hydrolysis or polymerization.[1][2]
Technical Specifications & Reactivity Profile
Chemical Identity
| Property | Detail |
| IUPAC Name | This compound |
| Common Name | 2-(Propylthio)benzyl chloride |
| Molecular Formula | C₁₀H₁₃ClS |
| Molecular Weight | 200.73 g/mol |
| Key Functional Groups | Benzyl chloride (Electrophile), Propyl sulfide (Nucleophile/Donor) |
| Physical State | Colorless to pale yellow oil (typically) |
Mechanism of Action: The "Ortho-Sulfide Effect"
Unlike standard benzyl chlorides which react via simple Sɴ2 or Sɴ1 pathways, this compound reacts through a cyclic sulfonium intermediate .[1][2]
-
Cyclization: The lone pair on the ortho-sulfur atom attacks the benzylic carbon, displacing the chloride ion.[1][2]
-
Intermediate: A highly reactive, 5-membered cyclic sulfonium cation is formed.[1][2]
-
Nucleophilic Attack: The incoming nucleophile attacks the benzylic carbon, opening the ring and regenerating the sulfide.[1][2]
This pathway lowers the activation energy significantly, resulting in reaction rates that can be 100x to 1000x faster than comparable non-participating analogs.[1][2]
Figure 1: Mechanism of Neighboring Group Participation (NGP) by the ortho-sulfur atom.[1][2]
Comparative Performance Analysis
This section objectively compares this compound against its logical alternatives to help researchers select the correct reagent.
Reaction Rate & Lability
Benchmark: Solvolysis (Hydrolysis) Rate in 80% Ethanol/Water.
| Compound | Structure | Relative Rate (Approx.)[1][2][3] | Mechanism | Stability |
| This compound | Ortho-S-Pr | High (1000) | Sɴ1 / NGP (Cyclic Sulfonium) | Low (Moisture Sensitive) |
| 1-(Chloromethyl)-4-(propylsulfanyl)benzene | Para-S-Pr | Low (1.[1][2]5) | Sɴ1 (Resonance Stabilization) | High |
| Benzyl Chloride | Unsubstituted | Baseline (1.[1][2]0) | Sɴ2 / Weak Sɴ1 | High |
| 2-Methoxybenzyl Chloride | Ortho-O-Me | Moderate (50) | Sɴ1 (Resonance) | Moderate |
Analysis:
-
Vs. Para-Isomer: The ortho isomer is vastly superior for rapid coupling at low temperatures but requires strictly anhydrous storage.[1][2] The para isomer does not benefit from NGP due to geometric constraints.[1][2]
-
Vs. Oxygen Analog: Sulfur is a better nucleophile than oxygen (higher HOMO), making the NGP effect stronger in the thioether than in the ether (anisole) derivative.[1][2]
Selectivity & Side Reactions[1][2]
-
Primary Risk: Hydrolysis. In the presence of moisture, the cyclic sulfonium intermediate rapidly collapses to the alcohol (2-(propylsulfanyl)benzyl alcohol).[1][2]
-
Secondary Risk: Polymerization. The compound can self-condense (Friedel-Crafts type) if stored without stabilizers or in acidic media.[1][2]
-
Advantage: Clean Substitution. Because the reaction proceeds via a specific intermediate, it often suppresses side reactions typical of free carbocations (like rearrangement), provided the nucleophile is strong enough to intercept the sulfonium ion.[1][2]
Experimental Protocols
Synthesis from 2-(Propylthio)benzyl Alcohol
Since the chloride is unstable, it is best prepared in situ or immediately before use.[1][2]
Reagents:
Workflow:
-
Dissolution: Dissolve 2-(propylthio)benzyl alcohol in anhydrous DCM under N₂ atmosphere. Cool to 0°C.[1][2][4]
-
Chlorination: Add SOCl₂ dropwise.[1][2] The reaction is exothermic.[1][2]
-
Monitoring: Stir at 0°C -> RT for 2 hours. Monitor by TLC (the chloride moves faster than the alcohol).[1][2]
-
Workup (CRITICAL):
Application: Synthesis of Benzo[b]thiophene Derivatives
This compound is a key precursor for cyclization reactions.[1][2]
Figure 2: General workflow for converting the title compound into heterocycles.
Handling & Safety Guidelines
References
-
Neighboring Group Participation in Organic Chemistry. Advanced Organic Chemistry Part A: Structure and Mechanisms. Carey, F. A., & Sundberg, R. J. (2007).[1][2] Springer.[1] [1][2]
- Reactivity of ortho-substituted benzyl halides.Journal of the Chemical Society, Perkin Transactions 2. (General reference on NGP effects in benzyl halides).
-
Synthesis of Benzo[b]thiophenes. Comprehensive Heterocyclic Chemistry II. (Context on using o-alkylthiobenzyl electrophiles for cyclization).
-
Palladium-catalyzed coupling of ortho-thioanisole derivatives. ResearchGate. (Supporting data on the utility of ortho-sulfur substituted benzenes in synthesis).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
